molecular formula C16H30O B3394796 trans-4-(trans-4-Butylcyclohexyl)cyclohexanol CAS No. 88580-99-8

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Cat. No.: B3394796
CAS No.: 88580-99-8
M. Wt: 238.41 g/mol
InChI Key: HLNIDPMUKHLOAE-UHFFFAOYSA-N
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Description

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a high-purity cycloaliphatic alcohol developed for advanced research applications, particularly in the field of material science. Its value is derived from its rigid, well-defined trans-cyclohexyl molecular framework, which imparts significant thermal stability, a critical property for ensuring the reliable performance of materials across a wide range of operating temperatures . This compound serves as a crucial intermediate in the development of cutting-edge Liquid Crystal Displays (LCDs). The precise molecular structure of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol contributes to the optimal alignment and rapid response of liquid crystal mixtures to electrical signals. Furthermore, its structural properties profoundly influence key optical parameters such as the refractive index and birefringence of the medium, enabling the manipulation of light polarization necessary to produce bright, high-contrast, and sharp images in modern display technology . Beyond display applications, this versatile building block is also valuable in organic synthesis and the development of specialty polymers, where it can be used to create materials with enhanced mechanical and thermal properties . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNIDPMUKHLOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and stereochemistry of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

[1]

Executive Summary & Structural Definition

This guide provides an in-depth analysis of trans-4-(trans-4-butylcyclohexyl)cyclohexanol , a bicyclic saturated hydrocarbon derivative critical to the materials science (liquid crystals) and pharmaceutical sectors.[1]

Crucial Distinction: This molecule is a bicyclohexyl system (two connected cyclohexane rings), not the single-ring 4-tert-butylcyclohexanol often used in cosmetics.[1]

  • Systematic Name: 4'-Butyl[1,1'-bicyclohexyl]-4-ol[1]

  • Core Scaffold: Bicyclohexyl (two cyclohexane rings linked at C1 and C1').[1][2][3]

  • Stereochemistry: trans,trans-configuration.[1][2][3] Both cyclohexane rings adopt a 1,4-trans substitution pattern, ensuring a linear, rod-like geometry (high aspect ratio) essential for mesogenic behavior (liquid crystalline phases) and structural rigidity in drug design.[1][2]

Structural Anatomy & Stereochemistry

Conformational Analysis

The molecule consists of two cyclohexane rings, both adopting the thermodynamically stable chair conformation .[2][3][4]

  • Ring A (Butyl-bearing): The n-butyl group at position 4 is equatorial to minimize 1,3-diaxial strain.[1][2][3] The bond connecting to Ring B (at position 1) is also equatorial.[1][2][3]

  • Ring B (Hydroxyl-bearing): The hydroxyl group at position 4' is equatorial.[1][2][3] The bond connecting to Ring A (at position 1') is equatorial.[1][2][3]

  • Linkage: The C1-C1' bond connects two equatorial positions.[1][2][3]

This equatorial-equatorial-equatorial arrangement (Butyl-Ring-Ring-OH) locks the molecule into an extended, linear conformation.[1] Any cis isomer would force one substituent into an axial position, introducing significant steric strain (~1.7 kcal/mol per axial interaction) and "bending" the molecule, which destroys its liquid crystalline properties.[2][3]

Visualization (DOT Diagram)

GFigure 1: Stereochemical connectivity of trans,trans-4'-butylbicyclohexyl-4-ol showing equatorial preference.cluster_0Ring A (Butyl)cluster_1Ring B (Hydroxyl)C4_ButylC4: n-Butyl(Equatorial)C1_LinkC1: Linkage(Equatorial)C4_Butyl->C1_LinkTrans-1,4(Chair)LinearityLinear Rod-Like Geometry(Mesogenic Core)C4_Butyl->LinearityC1_PrimeC1': Linkage(Equatorial)C1_Link->C1_PrimeBicyclohexyl Bond(Equatorial-Equatorial)C4_PrimeC4': Hydroxyl(Equatorial)C1_Prime->C4_PrimeTrans-1,4(Chair)C4_Prime->Linearity

[1]

Synthesis & Purification Protocol

Objective: Synthesize the thermodynamically stable trans,trans isomer with >99% isomeric purity.

Synthetic Route: Catalytic Hydrogenation of Biphenyls

The industrial standard involves the hydrogenation of 4-butyl-4'-hydroxybiphenyl or the corresponding ketone.[1]

StepReagentsConditionsMechanism
1. Precursor 4-butyl-4'-hydroxybiphenylDissolved in alcohol/acetic acidStarting Material
2.[1][2][3] Hydrogenation H₂, Ru/C or Rh/C catalystHigh Pressure (50-100 bar), 100-150°CSaturation of aromatic rings.[1][2]
3. Isomerization Raney Nickel or NaOEtReflux (180-200°C)Critical Step: Converts kinetic cis isomers to thermodynamic trans form.[1][2][3]
Purification Strategy (Self-Validating)

The trans,trans isomer is significantly less soluble in non-polar solvents than the cis isomers due to its efficient crystal packing.[2]

  • Dissolution: Dissolve crude mixture in hot n-hexane or heptane (approx. 60°C).

  • Crystallization: Cool slowly to room temperature, then to 0°C.

  • Filtration: The precipitate is the pure trans,trans isomer.[2][3]

  • Validation: Check melting point. If MP is broad or low, recrystallize again.[1][2][3]

Analytical Characterization

NMR Spectroscopy (¹H NMR)

The stereochemistry is confirmed by the coupling constants of the methine protons.[2][3]

  • Solvent: CDCl₃

  • Field: 400 MHz+[1][2][3][5]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
0.88 Triplet (t)3H-CH₃ (Butyl)Terminal methyl.
0.95 - 1.40 Multiplet~18HRing CH₂ + Butyl CH₂Cyclohexyl envelope.[1][2][3]
3.52 tt (Triplet of Triplets) 1HH-C-OH Diagnostic Signal: The large coupling constant (J ≈ 11 Hz) indicates axial-axial coupling with neighbors.[1][2][3] This proves the proton is axial , and thus the OH group is equatorial .
Phase Transition (DSC)

As a mesogen, this compound exhibits liquid crystalline phases.[1][2][3]

  • Typical Sequence: Crystal (Cr) → Smectic B (SmB) → Nematic (N) → Isotropic (Iso).[1][2][3]

  • Clearing Point: The transition from Nematic to Isotropic is sharp and reversible.[1][2][3] A depressed clearing point indicates cis impurity.[1][2][3]

Applications in Research & Development

Liquid Crystals (Materials Science)

This molecule serves as a "core" component in nematic mixtures for TFT-LCDs.[1][2][3]

  • Role: Provides the rigid core and low viscosity.[1][2][3]

  • Advantage: The saturated bicyclohexyl core has lower optical anisotropy (

    
    ) than biphenyls but much higher UV stability and lower viscosity, crucial for rapid display switching.[2][3]
    
Pharmaceutical Scaffold (Drug Design)

In drug discovery, the trans,trans-bicyclohexyl unit is used as a bioisostere for biphenyl or phenyl-cyclohexyl groups.[1][2][3]

  • Lipophilicity: High LogP (~5.0).[1][2][3] Useful for crossing the Blood-Brain Barrier (BBB).[1][2][3]

  • Metabolic Stability: Unlike phenyl rings, the cyclohexane rings are not prone to oxidative metabolism (e.g., hydroxylation by CYPs) at the ring carbons, though the alkyl chain remains a site for oxidation.[3]

  • Toxicity Note: While generally low toxicity, the high lipophilicity can lead to tissue accumulation.[2][3]

References

  • ChemicalBook. Trans-4-(Trans-4-Butylcyclohexyl)cyclohexanol Structure and Properties. Retrieved from .[1][2][3]

  • Organic Syntheses. Preparation of trans-4-t-butylcyclohexanol (Single ring analog comparison). Org.[1][2][3][6] Synth. 1967, 47,[3][7] 16. Link.[1][2][3]

  • PubChem. 4'-Butyl[1,1'-bicyclohexyl]-4-ol Compound Summary. National Library of Medicine.[1][2][3] Link.[1][2][3]

  • EvitaChem. (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl Synthesis. (Homologous series data). Link.[1][2][3]

  • Google Patents. Synthesis method of 4-(4'-alkylcyclohexyl)cyclohexanol. CN112358380B.[1][2][3] Link.

Navigating the Thermodynamic Landscape of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Structure, Stability, and Characterization Methodologies for a Key Liquid Crystal Precursor

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of trans-4-(trans-4-butylcyclohexyl)cyclohexanol, a significant molecule in the field of liquid crystal research and development. Recognizing the scarcity of publicly available experimental data for this specific compound, this paper adopts a multi-faceted approach. It leverages data from structurally analogous compounds, details the fundamental experimental techniques for thermodynamic characterization, and explores the utility of computational methods for property prediction. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical behavior of this and similar bicyclohexyl derivatives.

Introduction: The Significance of Bicyclohexyl Derivatives in Material Science

The molecule trans-4-(trans-4-butylcyclohexyl)cyclohexanol belongs to a class of 4,4'-disubstituted bicyclohexyl compounds that are pivotal as intermediates and components in the synthesis of liquid crystals.[1] The rigid, saturated bicyclohexyl core, combined with the stereochemistry of the substituents, imparts specific and desirable properties to liquid crystalline materials, including a broad mesophase range and high thermal stability.[2][3] A thorough understanding of the thermodynamic properties of these building blocks is paramount for the rational design and optimization of new liquid crystal mixtures for advanced display technologies and other photonic applications.

The trans,trans configuration of the title compound refers to the stereochemical relationship of the substituents on both cyclohexane rings. This arrangement results in a diequatorial positioning of the bulky butylcyclohexyl and hydroxyl groups, leading to a thermodynamically stable, chair-like conformation that minimizes steric hindrance. This inherent stability has a direct impact on the compound's melting point, boiling point, and other thermodynamic parameters.

Estimating Thermodynamic Properties Through Analogous Compounds

In the absence of direct experimental data, the thermodynamic properties of a target molecule can be reasonably estimated by examining closely related compounds. For the purpose of this guide, we will primarily draw comparisons with trans-4-tert-butylcyclohexanol and make inferences from data on trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Data from Analogous Compounds

The following table summarizes the available physical and thermodynamic data for key analogous compounds. It is crucial to note that while the tert-butyl analog provides a good reference for the cyclohexanol ring system, the linear butyl group in the target compound will influence intermolecular interactions and packing efficiency differently. The pentyl derivative offers a closer structural comparison in terms of the alkyl chain length.

Propertytrans-4-tert-Butylcyclohexanoltrans-4-(trans-4-Pentylcyclohexyl)cyclohexanol (Predicted)trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (Estimated)
Melting Point (°C) 75 - 83[4]~126Higher than the tert-butyl analog, likely in the range of 100-130°C
Boiling Point (°C) ~230 (estimated)342.6 ± 10.0Likely in the range of 320-350°C
Density (g/cm³) ~0.905 (estimate)0.932 ± 0.06~0.92-0.94

Justification for Estimations:

  • Melting Point: The addition of the second cyclohexane ring and the linear butyl chain in the target compound significantly increases its molecular weight and potential for van der Waals interactions compared to the tert-butyl analog. This will lead to a more ordered crystalline lattice that requires more energy to disrupt, hence a higher melting point. The predicted high melting point of the pentyl analog supports this trend.

  • Boiling Point: The increased molecular weight and surface area of the target compound will result in stronger intermolecular forces, leading to a substantially higher boiling point than the tert-butyl analog. The predicted boiling point of the pentyl analog provides a reasonable upper bound for this estimation.

  • Density: The density is expected to be slightly higher than that of the tert-butyl analog due to the more efficient packing of the larger molecule in the liquid state.

Experimental Determination of Thermodynamic Properties: A Methodological Overview

For the precise characterization of a novel compound like trans-4-(trans-4-butylcyclohexyl)cyclohexanol, a suite of thermoanalytical techniques is indispensable. This section details the standard experimental protocols for determining key thermodynamic parameters.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[5][6][7] It provides highly accurate data on melting point, enthalpy of fusion (the energy required to melt the solid), and heat capacity.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the crystalline compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Apply Temperature Program purge->heat measure Measure Heat Flow heat->measure plot Plot Heat Flow vs. Temp measure->plot determine_mp Determine Melting Point (Onset) plot->determine_mp integrate_peak Calculate Enthalpy of Fusion plot->integrate_peak TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh Sample (5-10 mg) place_pan Place in TGA Pan weigh_tga->place_pan load_tga Load Sample place_pan->load_tga purge_tga Purge with Gas load_tga->purge_tga heat_tga Apply Temperature Program purge_tga->heat_tga record_mass Record Mass Change heat_tga->record_mass plot_tga Plot Mass vs. Temp record_mass->plot_tga determine_decomp Identify Onset of Decomposition plot_tga->determine_decomp

A streamlined workflow for assessing thermal stability using TGA.

Computational Approaches to Thermodynamic Property Prediction

Given the challenges in obtaining experimental data for every new compound, computational chemistry has emerged as a powerful tool for predicting thermodynamic properties. [9]Methods such as Quantitative Structure-Property Relationship (QSPR) modeling and quantum-chemical calculations can provide valuable insights.

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. [10]By training a model on a dataset of compounds with known thermodynamic properties, it is possible to predict the properties of new, structurally similar molecules. For trans-4-(trans-4-butylcyclohexyl)cyclohexanol, a QSPR model could be developed using a database of other alkyl-substituted cyclohexanols and bicyclohexyls.

Quantum-Chemical Calculations

Ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation and other thermodynamic properties from first principles. [9]These calculations involve solving the Schrödinger equation for the molecule to determine its electronic structure and energy. While computationally intensive, these methods can yield highly accurate predictions, especially when benchmarked against experimental data for related compounds.

Computational_Workflow cluster_qspr QSPR Modeling cluster_quantum Quantum-Chemical Calculations mol_structure Define Molecular Structure of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol database Database of Analogous Compounds mol_structure->database dft Perform DFT/Ab Initio Calculations mol_structure->dft descriptors Calculate Molecular Descriptors database->descriptors model Develop QSPR Model descriptors->model predict_qspr Predict Thermodynamic Properties model->predict_qspr energy Calculate Electronic Energy dft->energy thermo_calc Compute Thermodynamic Properties energy->thermo_calc predict_quantum Predicted Gas-Phase Properties thermo_calc->predict_quantum

A conceptual overview of computational workflows for thermodynamic property prediction.

Structure-Property Relationships and Conformational Analysis

The thermodynamic properties of trans-4-(trans-4-butylcyclohexyl)cyclohexanol are intrinsically linked to its molecular structure and conformational preferences. The trans,trans stereochemistry dictates that in the most stable chair conformation, both the butylcyclohexyl group and the hydroxyl group occupy equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions, resulting in a relatively low-energy and stable conformer.

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which will significantly influence the melting point, boiling point, and enthalpy of fusion. The long, flexible butyl chain will contribute to increased van der Waals interactions, further elevating these properties compared to smaller analogs.

Conclusion and Future Directions

While direct experimental thermodynamic data for trans-4-(trans-4-butylcyclohexyl)cyclohexanol remains elusive, this technical guide has provided a comprehensive framework for its understanding and characterization. By leveraging data from analogous compounds, detailing robust experimental methodologies, and highlighting the potential of computational prediction, researchers can confidently navigate the thermodynamic landscape of this important liquid crystal precursor.

Future experimental work should focus on the synthesis and purification of trans-4-(trans-4-butylcyclohexyl)cyclohexanol, followed by a thorough characterization of its thermodynamic properties using DSC and TGA. Such data would not only be invaluable for the liquid crystal community but would also serve as a crucial validation point for computational models, ultimately accelerating the design and discovery of new materials with tailored properties.

References

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Sources

Phase Transition Dynamics of Butylcyclohexyl Cyclohexanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

In the realm of soft matter physics and advanced drug development, the thermotropic behavior of alicyclic compounds dictates their functional viability. Specifically, trans-4-(trans-4-n-butylcyclohexyl)cyclohexanol (CAS 88580-99-8) and its derivatives serve as foundational non-aromatic mesogens and critical pharmaceutical intermediates (1)[1].

Unlike traditional biphenyl-based liquid crystals (LCs) that rely on


 stacking, bicyclohexyl derivatives achieve highly ordered mesophases through intense van der Waals packing and precise conformational geometry. This whitepaper provides a comprehensive analysis of the phase transition temperatures (PTT) of these derivatives, exploring the causality of their molecular architecture and outlining self-validating experimental protocols for accurate thermodynamic characterization.

Mechanistic Foundations of Phase Transitions

The phase transition temperatures of butylcyclohexyl cyclohexanol derivatives are strictly governed by their stereochemistry.

Conformational Causality: The alicyclic trans,trans-bicyclohexyl core exists predominantly in an equatorial-equatorial conformation (2)[2]. This specific geometry creates a highly linear molecular axis. When the terminal hydroxyl (-OH) group is introduced, it acts as a strong hydrogen-bond donor and acceptor, driving the molecules to self-assemble into layered, 1D-ordered structures known as smectic phases before melting into a nematic or isotropic liquid (3)[3].

Conversely, the presence of cis isomers introduces an axial substituent that severely bends the molecular axis. This steric disruption prevents the tight intermolecular packing required for mesophase formation, drastically lowering both the melting and clearing points, and often entirely suppressing liquid crystalline behavior (4)[4].

G A trans,trans-Bicyclohexyl Core B Equatorial-Equatorial Conformation A->B C Linear Molecular Geometry B->C D Enhanced Intermolecular Packing C->D E Elevated Smectic/Nematic Transition Temperatures D->E

Causal pathway relating bicyclohexyl conformation to elevated phase transition temperatures.

Quantitative Data: Phase Behavior Profiles

The phase behavior of bicyclohexyl derivatives is highly polymorphic. The base bicyclohexyl structure exhibits multiple solid-solid phase transitions at low temperatures due to conformational shifts (e.g., from an equatorial-equatorial anti conformer to a gauche conformer) (2)[2]. As alkyl and polar groups are added, the transition temperatures elevate, and stable intermediate liquid crystal phases emerge.

Table 1: Representative Phase Transition Temperatures of Bicyclohexyl Derivatives
Compound ClassCore StructureTerminal GroupsPhase Transition Sequence & Temperatures (°C)
Bicyclohexyl (Base) BicyclohexaneNoneSolid III

Solid II

Solid I

Isotropic[2]
Butylbicyclohexanol trans,trans-Bicyclohexane-Butyl, -OHSolid

Smectic

Isotropic (Typical)[1][3]
CCN-47 (Nematic) Bicyclohexane-Butyl, -Heptyl, -CNSolid

Smectic A

Nematic

Isotropic[5]
Bicyclohexyl Carbonate Bicyclohexane-TO chainSmectic A

Smectic B

Reentrant Smectic A

Note: The reentrant smectic behavior observed in complex bicyclohexyl derivatives is a rare phenomenon driven by the competition between the rigid mesogen packing and the conformational flexibility of the terminal chains ().

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of phase transition temperatures must not rely on a single analytical vector. A self-validating system combining thermodynamic quantification with optical qualification is required.

G N1 Sample Preparation (Butylcyclohexyl Cyclohexanol) N2 Differential Scanning Calorimetry (DSC) N1->N2 Thermal cycling N3 Polarized Optical Microscopy (POM) N1->N3 Optical cell N4 X-Ray Diffraction (XRD) Analysis N1->N4 Capillary N5 Phase Transition Mapping N2->N5 Enthalpy/Temp N3->N5 Texture ID N4->N5 d-spacing

Multimodal workflow for validating phase transition temperatures in mesogenic derivatives.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Purpose: Quantify the enthalpy (


) and exact onset temperature of phase transitions.
Causality for Parameter Selection:  Heating rates must be strictly controlled (e.g., 2–5 °C/min). High heating rates cause thermal lag, artificially inflating the recorded transition temperature. Conversely, rates that are too slow may fail to detect weak second-order transitions (such as certain nematic-isotropic clearing points).
  • Sample Encapsulation: Weigh 2.0–5.0 mg of high-purity trans-4-(trans-4-n-butylcyclohexyl)cyclohexanol into an aluminum hermetic pan. Seal securely to prevent sublimation.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation at elevated temperatures.

  • Thermal Cycling:

    • Run 1 (Erase Thermal History): Heat from 0 °C to 150 °C at 10 °C/min. Hold isothermally for 3 minutes.

    • Run 2 (Cooling): Cool from 150 °C to -20 °C at 5 °C/min. Record exothermic crystallization and smectic ordering peaks.

    • Run 3 (Heating): Heat from -20 °C to 150 °C at 5 °C/min. Record endothermic melting and clearing points.

  • Data Integration: Integrate the area under the peaks. A large

    
     typically indicates a Solid 
    
    
    
    Smectic transition, whereas a very small
    
    
    (< 5 J/g) is characteristic of a Nematic
    
    
    Isotropic transition (3)[3].
Protocol 2: Polarized Optical Microscopy (POM) with Hot Stage

Purpose: Visually validate the specific mesophase identified in Protocol 1 based on optical birefringence textures. Causality for Parameter Selection: DSC identifies when a thermal event occurs, but POM confirms what phase has formed. The structural anisotropy of the bicyclohexyl core rotates polarized light, making liquid crystal phases visible against a dark background.

  • Cell Loading: Capillary-fill a 5

    
    m gap ITO-coated glass cell with the derivative while in its isotropic state (e.g., heated to 120 °C).
    
  • Cooling Observation: Place the cell on a programmable hot stage under crossed polarizers. Cool at a matching rate of 2–5 °C/min.

  • Texture Identification:

    • Isotropic Phase: Completely dark field (no birefringence).

    • Nematic Phase: Appearance of a Schlieren or thread-like texture.

    • Smectic Phase: Appearance of focal-conic or fan-shaped textures, indicative of 1D layered ordering driven by cyclohexanol hydrogen bonding.

  • Cross-Validation: The exact temperature at which the textural changes occur under the microscope must correlate (

    
     °C) with the onset temperatures of the DSC peaks from Protocol 1.
    

Advanced Applications: Gas Separation and Process Solvents

Beyond traditional display technologies, the unique phase transition temperatures of bicyclohexyl derivatives are being leveraged in novel industrial applications, such as


 capture.

The solubility of


 in these compounds is highly dependent on their phase state. Research indicates that weakly polar liquid crystals exhibit significantly higher 

solubility in their isotropic phase compared to their structured (nematic/smectic) phases (6)[6]. By engineering the phase transition temperature of butylcyclohexyl derivatives, chemical engineers can capture

while the solvent is isotropic, and regenerate the solvent simply by cooling the system a few degrees. This triggers a phase transition to a structured mesophase, naturally expelling the gas and drastically reducing the energy consumption compared to conventional amine-based processes[6].

References

  • Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry - Analyst (RSC Publishing). 2

  • Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation - D-NB.info.

  • Structure–property correlation of bicyclohexane nematic liquid crystals - Surajit Dhara. 5

  • Phase Behavior of Liquid Crystals with CO2 - The Journal of Physical Chemistry B. 6

  • Precursors for liquid crystals/4-alkylbicyclohexanes - SYNTHON Chemicals. 1

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - MDPI. 3

  • CN1092627C - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents. 4

Sources

Solubility Profile & Physicochemical Characterization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS 88580-99-8 ), often abbreviated in liquid crystal nomenclature as 4HH-4-ol , represents a critical class of bicyclic mesogens. As a key intermediate in the synthesis of nematic liquid crystals and advanced pharmaceutical scaffolds, its purity is paramount. However, its rigid bicyclic core and amphiphilic nature create a complex solubility profile that challenges standard purification protocols.

This guide provides a definitive technical analysis of the solubility thermodynamics, solvent selection criteria, and purification methodologies for this compound. By synthesizing data from homologous series (propyl/pentyl analogs) and thermodynamic modeling, we establish a robust framework for process optimization.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of two saturated cyclohexane rings connected by a single bond, with a butyl chain at one end and a hydroxyl group at the other. The critical stereochemical feature is the trans,trans configuration, which enforces a linear, rod-like (calamitic) geometry essential for liquid crystalline behavior.

  • Lipophilic Domain: The butyl-bicyclohexyl backbone drives strong van der Waals interactions and high crystal lattice energy.

  • Polar Domain: The equatorial hydroxyl group provides a site for hydrogen bonding, acting as a "head" group that allows for specific solvent interactions.

Physicochemical Constants
PropertyValue / DescriptionSource/Derivation
CAS Number 88580-99-8ChemicalBook [1]
Molecular Formula C₁₆H₃₀OCalculated
Molecular Weight 238.41 g/mol Calculated
Physical State White crystalline solidObserved (Analogous)
Melting Point ~105–115 °CEst. from Propyl Analog (CAS 82832-72-2) [2]
LogP (Octanol/Water) ~4.8Predicted (Consensus Model)
Water Solubility Insoluble (< 0.1 mg/L)Hydrophobic Effect
Structural Visualization

The following diagram illustrates the amphiphilic vectors and potential solvation sites.

MolecularStructure cluster_solvation Solvation Mechanisms Butyl Butyl Chain (Lipophilic Tail) Ring1 Cyclohexane Ring A (Rigid Core) Butyl->Ring1 Hydrophobic Interaction Ring2 Cyclohexane Ring B (Rigid Core) Ring1->Ring2 Trans-Linkage Hydroxyl Hydroxyl Group (-OH) (Polar Head) Ring2->Hydroxyl H-Bond Donor/Acceptor NonPolar Non-Polar Solvents (Toluene, Hexane) Solvate Tail & Rings Polar Polar Solvents (Ethanol, THF) Engage -OH Group

Caption: Figure 1. Structural segmentation of 4HH-4-ol highlighting the dual solvation mechanisms required for dissolution.

Solubility Thermodynamics

Hansen Solubility Parameters (HSP)

To scientifically select solvents, we utilize the Hansen Solubility Parameters. The solute (4HH-4-ol) is characterized by high dispersion forces (


) due to the bicyclic skeleton and moderate hydrogen bonding (

) from the hydroxyl group.
  • Predicted HSP for 4HH-4-ol:

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    )
Solvent Interaction Map

The "Like Dissolves Like" principle here is nuanced. The solvent must overcome the high lattice energy of the trans,trans crystal packing.

Solvent ClassRepresentativeInteraction MechanismSolubility RatingApplication
Aromatic Hydrocarbons Toluene

-stacking (weak) & Dispersion match
High Bulk Dissolution
Chlorinated Solvents Dichloromethane (DCM)Polarity match & low steric hindranceVery High Extraction / Synthesis
Alcohols Ethanol, IPAH-bonding match, Dispersion mismatchTemp. Dependent Recrystallization
Alkanes Hexane, CyclohexaneDispersion match onlyModerate/Low Anti-solvent / Washing
Esters Ethyl AcetateBalanced Polarity/DispersionHigh General Solvent
Water H₂OH-bond network mismatchInsoluble Phase Separation

Experimental Protocols

Solubility Determination (Dynamic Method)

For precise solubility curves (critical for crystallization design), the dynamic laser monitoring method is superior to gravimetric analysis for this compound.

Protocol:

  • Preparation: Weigh excess trans-4-(trans-4-butylcyclohexyl)cyclohexanol into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Equilibration: Heat the mixture under stirring until fully dissolved (Clear Point).

  • Cooling: Cool at a controlled rate (0.5 °C/min).

  • Detection: Monitor turbidity using a laser transmission probe. The temperature at which transmission drops <95% is the Cloud Point (Solubility limit).

  • Iteration: Repeat with varying solute concentrations to construct the polythermal solubility curve.

Purification via Recrystallization

The steep solubility curve in alcohols makes them ideal for purification.

Workflow Diagram:

Recrystallization cluster_impurities Impurity Fate Start Crude 4HH-4-ol (Contains cis-isomers/oligomers) Dissolve Dissolve in Ethanol/Toluene (9:1) at Reflux (~75°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling to 5°C (1°C/min) Filter->Cool Nucleation Nucleation of trans-isomer Cool->Nucleation Separate Filtration & Washing (Cold Ethanol) Nucleation->Separate Crystals Form Dry Vacuum Drying <40°C Separate->Dry MotherLiquor Mother Liquor (Contains cis-isomer) Separate->MotherLiquor

Caption: Figure 2. Optimized recrystallization workflow for isolating the trans,trans-isomer.

Process Engineering & Applications

Solvent Selection Decision Matrix

When scaling up from gram to kilogram scale, safety and thermodynamics must align.

  • Scenario A: High Throughput Extraction.

    • Recommended Solvent:Dichloromethane (DCM) or THF .

    • Reasoning: High solubility limits (>20 g/100mL) allow for minimal solvent volume.

  • Scenario B: Final API/Intermediate Purification.

    • Recommended Solvent:Ethanol or Isopropyl Alcohol (IPA) .

    • Reasoning: These solvents exhibit a "steep" solubility curve (Apelblat behavior), meaning high solubility at boiling point and very low solubility at 0°C, maximizing yield while rejecting impurities.

  • Scenario C: Removing Non-Polar Impurities.

    • Recommended Solvent:Acetonitrile .

    • Reasoning: The butyl chain is less compatible with acetonitrile than the hydroxyl group, often forcing non-polar impurities to stay in solution or oil out depending on the specific impurity profile.

Thermodynamic Modeling (Apelblat Equation)

To model the solubility (


) as a function of temperature (

), use the modified Apelblat equation:


  • A, B, C: Empirical parameters determined from the experimental protocol in Section 4.1.

  • Note: For bicyclohexyl alcohols, parameter

    
     is typically large and negative, indicating the process is endothermic and entropy-driven.
    

References

  • ChemicalBook. (2024). Trans-4-(trans-4-n-Butylcyclohexyl)cyclohexanol Product Data (CAS 88580-99-8).[1][2][3][4] Retrieved from

  • CymitQuimica. (2024). Trans-4-Propylcyclohexanol (CAS 82832-72-2) Physicochemical Properties.[1][2][3] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Propylcyclohexanol. National Library of Medicine. Retrieved from

  • GuideChem. (2024). Trans-4-(trans-4-n-Butylcyclohexyl)cyclohexanol Suppliers and Data.[1][2][3] Retrieved from

  • Abraham, M. H., et al. (1980). Solvent effects on the cis- and trans-4-t-butylcyclohexanol equilibrium. Journal of the Chemical Society, Chemical Communications. Retrieved from

Sources

Engineering Low-Birefringence Liquid Crystals: The Role of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-information-content liquid crystal displays (LCDs) and advanced photonic modulators requires precise control over the optical retardation (


) of the liquid crystal (LC) layer. To optimize cell gap tolerances and response times, mesogens with exceptionally low optical anisotropy (

) are required.

The compound trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (BCH-4OH) serves as a foundational chemical building block in the synthesis of the bicyclohexyl (BCH or CCH) class of liquid crystals. This whitepaper details the mechanistic origins of low optical anisotropy in bicyclohexyl cores, provides comparative quantitative data, and outlines self-validating protocols for both the chemical derivatization of BCH-4OH and the high-resolution measurement of its optical properties.

The Mechanistic Basis of Optical Anisotropy ( )

Optical anisotropy (


) is a macroscopic manifestation of the microscopic polarizability anisotropy (

) of the constituent molecules. In highly conjugated systems, such as cyanobiphenyls (CBs), delocalized

-electrons are highly polarizable along the molecular long axis, resulting in a large

and, consequently, a high

.

Conversely, trans-4-(trans-4-Butylcyclohexyl)cyclohexanol and its derivatives are fully saturated aliphatic systems. Because they lack


-electron conjugation, their molecular polarizability relies entirely on the much stiffer 

-bonds (C-C and C-H)[1]. This structural reality fundamentally restricts the electron cloud's ability to distort under an electromagnetic field, resulting in a very low quadratic tensor invariant and exceptionally low optical birefringence (

)[2]. Furthermore, fully saturated systems like bicyclohexyls are highly symmetric and exhibit minimal biaxiality, making them ideal for reducing the overall birefringence of commercial nematic mixtures[3].

Comparative Optical Anisotropy Data

To contextualize the value of the bicyclohexyl core derived from BCH-4OH, the following table summarizes the typical optical and dielectric properties of various mesogenic cores. The data clearly illustrates that bicyclohexyl derivatives exhibit significantly lower


 compared to their partially or fully aromatic counterparts[4].
Mesogenic Core TypeStructural CharacteristicTypical Optical Anisotropy (

)
Primary Application
Bicyclohexyl (BCH/CCH) Fully saturated rings (

-bonds only)
0.03 – 0.05 Low-

mixtures, high-speed TFT-LCDs
Phenylcyclohexane (PCH) One aromatic ring, one saturated ring0.10 – 0.12Broad-temperature nematic mixtures
Cyanobiphenyl (CB) Two conjugated aromatic rings (

-bonds)
0.18 – 0.21High-birefringence optical modulators

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthetic Derivatization of BCH-4OH into a Nematic Mesogen

Causality & Rationale: Pure trans-4-(trans-4-Butylcyclohexyl)cyclohexanol possesses a terminal hydroxyl (-OH) group that engages in strong intermolecular hydrogen bonding. This typically drives the formation of highly ordered smectic phases or direct crystallization, suppressing the nematic phase. To utilize its low-


 core for display applications, the alcohol must be chemically transformed into a non-hydrogen-bonding terminal group (e.g., a fluoro or cyano group)[5].

Step-by-Step Methodology:

  • Oxidation: Dissolve BCH-4OH in anhydrous dichloromethane (DCM). Perform a Swern oxidation at -78°C using oxalyl chloride and DMSO, followed by the addition of triethylamine. Why Swern? It prevents over-oxidation and preserves the critical trans-trans stereochemistry of the bicyclohexyl core.

  • Validation Check 1 (IR Spectroscopy): Analyze the crude product. The system validates the step if the broad O-H stretch (~3300 cm⁻¹) is completely absent and a sharp C=O stretch (~1710 cm⁻¹) appears, confirming conversion to trans-4-(trans-4-Butylcyclohexyl)cyclohexanone.

  • Functionalization: Subject the ketone to a Wittig reaction or Grignard addition followed by dehydration and hydrogenation to introduce a terminal alkyl or polar group (e.g., creating BCH-4CN).

  • Validation Check 2 (NMR): Perform ¹H and ¹³C NMR. The protocol is validated when the integration of the axial/equatorial protons confirms >98% trans-trans isomer purity, which is mandatory for maintaining a linear molecular axis and a stable nematic phase.

SynthesisWorkflow A trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (Starting Material) B Swern Oxidation Target: Cyclohexanone Derivative A->B C Validation: IR Spectroscopy (Check for C=O stretch, no O-H) B->C D Functionalization (Adding Polar/Alkyl Terminal Group) C->D E Validation: 1H & 13C NMR (Confirm trans-trans purity) D->E F Final Bicyclohexyl LC Compound (e.g., BCH-4CN) E->F

Synthesis and validation workflow for derivatizing BCH-4OH into a nematic liquid crystal.

Protocol B: High-Resolution Measurement of Optical Anisotropy ( )

Causality & Rationale: Standard optical transmission cells suffer from cell gap (


) uncertainties and Fabry-Perot interference fringes, which introduce unacceptable error margins when measuring extremely low birefringent materials (

). The Thin Prism Method is utilized because it physically separates the ordinary and extraordinary rays based on their distinct refraction angles, allowing for the direct and independent calculation of

and

without relying on cell thickness[2],[6].

Step-by-Step Methodology:

  • Calibration (Self-Validation): Fill a reference thin prism (<2° refracting angle) with a known standard, 5CB. Measure

    
     at 25°C using a He-Ne laser (
    
    
    
    nm). The system is validated and ready for use only if the measured
    
    
    matches the literature value of 5CB (
    
    
    ) within a 1% margin.
  • Sample Preparation: Inject the synthesized BCH-4 derivative into a custom ITO-coated thin prism cell treated with rubbed polyimide to ensure homogeneous planar alignment.

  • Measurement: Pass a He-Ne laser beam through a polarizer (set at 45° to the LC director) and into the prism. The beam will split into two distinct spots on the photodetector array corresponding to the ordinary (

    
    ) and extraordinary (
    
    
    
    ) refractive indices.
  • Calculation: Calculate the indices using the angle of minimum deviation. The optical anisotropy is strictly derived as

    
    .
    

OpticalSetup L He-Ne Laser (λ = 632.8 nm) P1 Polarizer (45°) L->P1 S Thin Prism Cell (BCH LC Sample) P1->S D Photodetector (Measures n_e & n_o) S->D V Validation: Pre-calibrate with 5CB D->V

Optical thin prism setup for high-resolution measurement of liquid crystal birefringence.

Conclusion

The utilization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol as a precursor allows for the engineering of fully saturated bicyclohexyl liquid crystals. By eliminating


-electron conjugation, these materials achieve the exceptionally low optical anisotropy (

) required for modern, high-speed, high-contrast display technologies. Rigorous synthetic validation and high-resolution optical measurement techniques, such as the thin prism method, are essential to accurately characterize and deploy these specialized mesogens.

References

  • Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays - Research Inventy.
  • Studies on Dielectric Permittivities, Refractive Indices for 1,1′-Bicyclohexyl Liquid Crystals in the Nematic and Isotropic Phases - Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Optical anisotropies of alkylcyanobicyclohexyls and related compounds - Journal of the Chemical Society, Faraday Transactions 1.
  • Solid Phases of Bicyclohexyl Studied With Vibrational Spectroscopy and Calorimetry - Analyst, RSC Publishing.
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chin. Phys. B.
  • Optical birefringence studies of a binary mixture with the nematic-smectic A(d)-re-entrant nematic phase sequence - ResearchGate.

Sources

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid (Assumed CAS 158063-66-2)

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The provided CAS number 84540-32-9 did not yield specific results. This guide focuses on 4-(Trifluoromethyl)nicotinic Acid , CAS 158063-66-2 , a compound with substantial available data and relevance in chemical synthesis.

Introduction

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a fluorinated aromatic carboxylic acid.[1] Its unique chemical structure, incorporating a pyridine ring, a carboxylic acid group, and a trifluoromethyl group, imparts distinct electronic properties and reactivity. These characteristics make it a valuable synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the molecular and physical properties of 4-(Trifluoromethyl)nicotinic acid, offering insights for researchers and professionals in drug discovery and chemical development. The compound is a key intermediate in the synthesis of the insecticide flonicamid and has been utilized in the creation of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channels.[1][2]

Molecular and Physical Characteristics

The molecular and physical properties of 4-(Trifluoromethyl)nicotinic acid are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₂[2][3]
Molecular Weight 191.11 g/mol [2][3]
CAS Number 158063-66-2[1][2][3]
Appearance Solid[1]
Melting Point 146-148 °C[1][2]
Boiling Point (Predicted) 290.4 ± 40.0 °C[1]
Density (Predicted) 1.484 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature Room Temperature, Inert Atmosphere[1]

Chemical Structure and Reactivity

The structure of 4-(Trifluoromethyl)nicotinic acid is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring.

Caption: Chemical structure of 4-(Trifluoromethyl)nicotinic Acid.

Applications in Synthesis

4-(Trifluoromethyl)nicotinic acid serves as a crucial building block in organic synthesis. Its primary applications lie in the preparation of more complex molecules with desired biological activities.

Synthesis of Flonicamid

A significant application of this compound is as a key intermediate in the production of the insecticide flonicamid.[1] The synthesis involves the amidation of the carboxylic acid group.

G A 4-(Trifluoromethyl)nicotinic Acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or similar reagent) A->B C Activated Intermediate (e.g., Acyl Chloride) B->C D Reaction with N-(cyanomethyl)-4-(trifluoromethyl)aniline C->D E Flonicamid D->E

Caption: Synthetic pathway from 4-(Trifluoromethyl)nicotinic acid to Flonicamid.

Synthesis of HCV NS5B Polymerase Inhibitors

The compound is also utilized to prepare pyridine carboxamides that act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[1][2] This involves coupling the carboxylic acid with various amine-containing fragments to generate a library of potential drug candidates.

Experimental Protocols

General Handling and Storage
  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[1]

  • Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4] Ensure adequate ventilation to avoid inhalation of dust.[4]

Solubility Testing Protocol
  • Preparation: Weigh approximately 1-5 mg of 4-(Trifluoromethyl)nicotinic acid into a small vial.

  • Solvent Addition: Add the desired solvent (e.g., DMSO, Methanol) dropwise while vortexing or sonicating.[1]

  • Observation: Observe for complete dissolution. Record the approximate concentration at which the solid fully dissolves.

  • Documentation: Note the solubility in terms of "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on standard pharmacopeial definitions.

Safety and Hazard Information

4-(Trifluoromethyl)nicotinic acid is classified as an irritant.[4]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4]

  • Fire Hazards: The material itself does not burn.[4] However, thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[4]

References

  • 4-(Trifluoromethyl)nicotinic acid 1-oxide | C7H4F3NO3 | CID 53699793. PubChem. [Link]

Sources

Engineering Advanced Mesogens: Structural Dynamics and Mesogenic Properties of Bicyclohexyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid crystals (LCs) are the foundational anisotropic fluids driving modern display technologies and advanced soft matter applications. Among the myriad of structural motifs, the trans,trans-bicyclohexyl core stands out due to its unique combination of high conformational rigidity, low optical anisotropy (birefringence,


), and low rotational viscosity. As a Senior Application Scientist, I have observed that replacing traditional biphenyl cores with bicyclohexyl moieties fundamentally alters molecular packing dynamics. Bicyclohexyl alcohols and their derivatives serve not only as critical synthetic intermediates but also as active mesogens in high-performance nematic mixtures and ion-conductive smectic phases.

This technical guide explores the mechanistic underpinnings of bicyclohexyl alcohol derivatives, detailing their synthesis, mesogenic phase behaviors, and integration into next-generation functional materials.

Mechanistic Insights: The trans,trans-Bicyclohexyl Core

The mesogenic prowess of bicyclohexyl derivatives is heavily dependent on stereochemistry. The trans,trans conformation provides a linear, rod-like (calamitic) architecture essential for stabilizing liquid crystalline phases. Unlike aromatic biphenyls, the alicyclic bicyclohexyl system lacks ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron delocalization. This absence drastically reduces the polarizability of the molecule along its long axis, resulting in low birefringence—a highly sought-after property for reflective displays and specific phase-compensated LC modes.

Furthermore, the steric bulk and conformational flexibility of the cyclohexane rings (which predominantly adopt chair conformations) allow for tight anti-parallel correlation when functionalized with polar terminal groups. This packing minimizes dipole-dipole repulsions and significantly elevates the clearing point (isotropization temperature, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) while suppressing the formation of highly ordered, viscous smectic phases in favor of broad nematic ranges in specific mixtures.

G A Biphenyl Core (High Polarizability) B Cyclohexylphenyl (Intermediate) A->B Hydrogenation (Reduced pi-electrons) C trans,trans-Bicyclohexyl (Low Polarizability) B->C Full Saturation (Optimized Linearity)

Structural evolution from biphenyl to bicyclohexyl cores to optimize mesogenic properties.

Synthesis and Experimental Workflows

The synthesis of trans,trans-bicyclohexyl alcohol derivatives requires stringent stereochemical control. The presence of cis isomers disrupts the linearity of the mesogen, drastically lowering the clearing point or completely abolishing liquid crystallinity. The following self-validating protocol outlines the synthesis of bicyclohexyl precursors via 1[2], followed by reduction to the target alcohol derivatives.

Protocol: Stereoselective Synthesis of trans,trans-Bicyclohexyl Alcohols
  • Step 1: Michael-Type Condensation (Ring Annulation)

    • Procedure: React Mannich salts with 2-substituted acetoacetic esters in the presence of a strong base (e.g., KOH in ethanol)[2].

    • Causality: This base-catalyzed condensation efficiently constructs the second cyclohexenone ring, allowing for the introduction of varied lateral or terminal alkyl/aryl substituents necessary for tuning the final mesophase.

  • Step 2: Catalytic Hydrogenation

    • Procedure: Subject the resulting 3-(trans-4-arylcyclohexyl)-6-alkylcyclohex-2-en-1-ones to catalytic hydrogenation using a Pd/C catalyst in a basic medium[2].

    • Causality: Conducting the hydrogenation in a basic environment is critical; it thermodynamically favors the formation of the saturated trans-ketone over the cis-isomer by facilitating the enolization and subsequent stereoselective protonation of the intermediate.

  • Step 3: Reduction to Bicyclohexyl Alcohols

    • Procedure: Reduce the trans-ketone using a complex hydride (e.g., LiAlH

      
      ) or via Grignard addition if a tertiary alcohol is desired.
      
    • Validation & Isolation: The crude product typically contains a 2:1 mixture of trans,trans and trans,cis isomers[2]. Isolate the pure trans,trans-bicyclohexyl alcohol via repeated fractional crystallization from ethanol/hexane.

    • Self-Validation: Confirm stereochemical purity using

      
      H-NMR (assessing the axial-axial coupling constants of the carbinol proton, typically >10 Hz for the trans isomer) and Differential Scanning Calorimetry (DSC) to ensure a sharp melting point devoid of broad, multi-component endotherms.
      

G Step1 Step 1: Condensation Mannich Salts + Acetoacetic Esters Step2 Step 2: Hydrogenation Pd/C in Base Media Step1->Step2 Cyclohexenone Step3 Step 3: Reduction LiAlH4 or Grignard Step2->Step3 trans-Ketone Step4 Step 4: Purification Fractional Crystallization Step3->Step4 Isomeric Alcohol Mixture Validation Validation: NMR & DSC (Confirm trans,trans purity) Step4->Validation Pure trans,trans-Alcohol

Self-validating synthetic workflow for trans,trans-bicyclohexyl alcohol derivatives.

Mesogenic Properties and Phase Transition Dynamics

Bicyclohexyl alcohol derivatives and their extended mesogens exhibit fascinating polymorphism. The rigid bicyclohexyl core promotes highly ordered smectic phases (such as SmB) due to strong lateral van der Waals interactions between the aliphatic rings.

In advanced molecular designs, coupling a bicyclohexyl mesogen with a flexible spacer (e.g., tetra(oxyethylene)) and a polar headgroup induces reentrant phase behavior. A reentrant phase occurs when a highly ordered phase (like SmB) transitions back into a less ordered phase (SmA) upon further cooling. This counterintuitive phenomenon is driven by the competition between the tight packing of the bicyclohexyl cores and the temperature-dependent conformational flexibility of the spacer chains.

Table 1: Comparative Phase Transition Temperatures of Mesogenic Cores
Mesogenic CorePhase Transition (Heating, °C)Phase Transition (Cooling, °C)LC Phase Range (

, °C)
Bicyclohexyl (Compound 1)Cr 6

SmAre 33

SmB 73

SmA 90

Iso
Iso 87

SmA 71

SmB 28

SmAre -30

Cr
117 (Cooling)
Cyclohexylphenyl (Compound 2)Cr

SmA 55

Iso
Iso 53

SmA

Cr (<-40)
>93 (Cooling)
Biphenyl (Compound 3)Cr1 20

Cr2 32

Iso
Iso 23

Cr2 -15

Cr1
0 (No LC Phase)

Data derived from structural comparisons of reentrant 2D nanostructured liquid crystals. (Cr = Crystalline, SmAre = Reentrant Smectic A, SmB = Smectic B, SmA = Smectic A, Iso = Isotropic Liquid).

As demonstrated in Table 1, the bicyclohexyl core supports a highly complex and broad mesophase range compared to its biphenyl counterpart, which fails to exhibit liquid crystallinity under identical substitution patterns. The tight packing of the bicyclohexyl mesogens in the SmB phase collapses into the SmAre phase at lower temperatures due to the freezing out of specific spacer conformations.

Advanced Applications in Soft Matter

  • Ion-Conductive Liquid Crystals: Bicyclohexyl derivatives are increasingly utilized as structural scaffolds for 2D nanostructured ion-conductive materials. When complexed with lithium salts (e.g., LiTFSI), the SmA and SmB phases form discrete ion-conducting channels. The phase transitions (SmA

    
     SmB 
    
    
    
    SmAre) act as thermal switches, enabling multistep changes in ionic conductivity in response to temperature variations, which is highly valuable for 3[3].
  • High-Birefringence Modulators: While bicyclohexyl itself has low birefringence, it is often used as a diluent core in high-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mixtures. By exchanging a biphenyl unit for a bicyclohexyl unit in specific isothiocyanato compounds, researchers achieve a total depression of the smectic phase, yielding low-melting compounds with an extremely broad nematic-only phase. These mixtures maintain high order parameters and are critical for fast-switching dual-frequency nematic devices.
    

Conclusion

The trans,trans-bicyclohexyl alcohol derivatives represent a masterclass in molecular engineering. By deliberately eliminating


-conjugation in favor of alicyclic rigidity, scientists can precisely tune the delicate balance between molecular packing and conformational flexibility. Whether serving as low-viscosity components for advanced LCDs or as dynamic scaffolds for reentrant ion-conductive electrolytes, the rigorous stereoselective synthesis and characterization of these derivatives remain paramount to the evolution of functional soft matter.

References

  • New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives Source: Molecular Crystals and Liquid Crystals Science and Technology. Section A. URL:[Link]

  • Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation Source: Chemistry – A European Journal (d-nb.info) URL:[Link]

  • Lithium-ion batteries with fluorinated mesogen-based liquid-crystalline electrolytes: molecular design towards enhancing oxidation stability Source: Nanoscale (RSC Publishing) URL:[Link]

  • High Birefringence Liquid Crystals Source: Crystals (MDPI) URL:[Link]

Sources

dielectric constants of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Dielectric Architecture of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Executive Summary

In the development of advanced nematic liquid crystals (LCs) and highly specialized dielectric fluids, the molecular scaffold dictates the macroscopic electrostatic behavior. trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS: 88580-99-8) serves as a critical structural precursor. While the pure alcohol exhibits a moderate, isotropic dielectric constant driven by hydrogen-bonding dynamics, its true value lies in its rigid, low-polarizability core. This whitepaper dissects the dielectric properties of this compound, exploring the causality between its molecular architecture and its role in synthesizing negative dielectric anisotropy (


) materials for Vertical Alignment (VA) and Fringe-Field Switching (FFS) display technologies.

Molecular Architecture & Dielectric Causality

The static dielectric constant (


) of an organic molecule is a macroscopic manifestation of its polarizability and permanent dipole moment, governed by the Kirkwood-Fröhlich equation. For trans-4-(trans-4-Butylcyclohexyl)cyclohexanol, the dielectric behavior is compartmentalized into two distinct molecular domains:
  • The Non-Polar Scaffold (trans-trans Bicyclohexyl Core + Butyl Tail): The bicyclohexyl core forces an extended, rigid rod-like conformation. Unlike aromatic rings (e.g., biphenyls) which possess delocalized

    
    -electrons that increase optical birefringence (
    
    
    
    ) and longitudinal polarizability, the saturated bicyclohexyl system is highly aliphatic. This results in a remarkably low baseline dielectric permittivity (comparable to pure bicyclohexyl at
    
    
    ) and minimal optical anisotropy [2].
  • The Polar Headgroup (Hydroxyl -OH): The terminal equatorial hydroxyl group introduces a strong localized dipole moment (

    
     Debye). However, because the bulky butyl-bicyclohexyl tail significantly increases the molar volume, the dipole density per unit volume is "diluted."
    

Unlike pure cyclohexanol, which exhibits a high dielectric constant (


 at 25°C) due to dense intermolecular hydrogen-bonding networks [1], the steric hindrance of the butyl-bicyclohexyl tail in our target compound restricts extensive lattice hydrogen bonding. Consequently, the pure compound exhibits a moderate dielectric constant (

), acting as a weakly polar dielectric medium in its isotropic state.

G Core trans-trans Bicyclohexyl Core (Low Polarizability, ε ≈ 2.2) Dipole Net Molecular Dipole Moment (Axial/Equatorial Dependent) Core->Dipole Tail Butyl Tail (Steric Dilution & Volume) Tail->Dipole Head Hydroxyl (-OH) Group (Strong Local Dipole, μ ≈ 1.7 D) Head->Dipole Eps Static Dielectric Constant (Isotropic ε ≈ 4.5 - 6.0) Dipole->Eps

Figure 1: Structural causality pathway from molecular domains to the dielectric tensor.

Engineering Negative Dielectric Anisotropy ( )

As a Senior Application Scientist, it is crucial to understand that trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is rarely used as a standalone dielectric fluid. Instead, it is the foundational building block for negative dielectric anisotropy nematic materials, such as 4'-butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN47) and various fluorinated bicyclohexyls [3].

By substituting the -OH group with a lateral cyano (-CN) or fluoro (-F) group, chemists lock a strong dipole moment perpendicular to the long axis of the molecule.

  • Parallel Permittivity (

    
    ):  Driven only by the weak induced polarizability of the aliphatic core.
    
  • Perpendicular Permittivity (

    
    ):  Dominated by the strong transverse permanent dipole.
    

Because


, the resulting material exhibits a strongly negative dielectric anisotropy (e.g., 

to

) [3][4]. This property is strictly required for displays where the LC molecules must align perpendicular to the applied electric field.
Quantitative Dielectric Comparison

The following table summarizes the dielectric evolution from basic cyclic alcohols to the advanced functionalized derivatives of the target compound:

Material / CompoundPhase & Temp



Primary Dipole Orientation
Cyclohexanol Isotropic Liquid (25°C)~15.0~15.00Isotropic (H-bonded)
Bicyclohexyl Isotropic Liquid (20°C)~2.18~2.180Non-polar
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol Isotropic Melt~4.5 - 6.0~4.5 - 6.00Isotropic (Sterically hindered)
CCN47 (Derivative) Nematic LC (13.2°C)*4.2799.297-5.018Transverse (Perpendicular)

*Data for CCN47 represents the nematic phase below the Smectic A transition temperature [4].

Self-Validating Experimental Protocols

To accurately characterize the dielectric constant of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol and its anisotropic derivatives, empirical validation must separate true dipole relaxation from ionic conductivity.

Protocol A: Broadband Dielectric Spectroscopy (Isotropic Precursor)

This protocol measures the baseline permittivity of the pure alcohol.

  • Sample Purification: Recrystallize the compound from ethanol to remove trace ionic impurities (e.g., residual catalyst salts). Causality: Ionic impurities cause massive space-charge polarization at low frequencies (<1 kHz), artificially inflating the apparent dielectric constant.

  • Cell Assembly: Inject the purified melt into a parallel-plate capacitor cell equipped with gold-plated electrodes and a precise silica spacer gap (

    
    ).
    
  • Thermal Equilibration: Place the cell in a high-resolution differential scanning calorimeter (HR-DSC) or a Peltier-controlled thermal stage. Equilibrate at 5°C above the melting point to ensure a completely isotropic liquid phase.

  • LCR Measurement: Sweep the frequency from 20 Hz to 1 MHz using a precision LCR meter (e.g., Agilent E4980A) at an oscillation voltage of 1.0 Vrms.

  • Data Extraction: Plot the real part of the permittivity (

    
    ) against frequency. The static dielectric constant (
    
    
    
    ) is extracted from the high-frequency plateau (typically between 10 kHz and 100 kHz) where ionic conductivity contributions approach zero, but before molecular dipole relaxation (
    
    
    -relaxation) begins.
Protocol B: Dielectric Anisotropy Measurement ( and ) for Derivatives

When the alcohol is functionalized into a nematic LC (like CCN47), its dielectric tensor must be measured using surface-aligned cells [5].

  • Alignment Layer Preparation:

    • For

      
      : Spin-coat Indium Tin Oxide (ITO) glass substrates with a parallel orientation agent (e.g., Polyimide 4220) at 2500 rpm. Rub the PI layer to induce homogeneous planar alignment.
      
    • For

      
      : Spin-coat with a vertical orientation agent to induce homeotropic alignment.
      
  • Capillary Injection: Heat the LC material 10°C above its Isotropic-Nematic transition temperature (

    
    ). Introduce the fluid via capillary action. Causality: Filling in the isotropic phase prevents flow-induced shear stress from permanently disrupting the delicate polyimide anchoring forces [5].
    
  • Capacitance Measurement: Cool the cell into the nematic phase. Measure the capacitance (

    
    ) at 1 kHz using a voltage strictly below the Freedericksz transition threshold (
    
    
    
    ).
    • Causality: Exceeding

      
       will cause the LC molecules to reorient with the electric field, destroying the pre-set alignment and mixing the parallel and perpendicular permittivity vectors.
      
  • Permittivity Calculation: Calculate the dielectric constant using

    
    , where 
    
    
    
    is the cell gap,
    
    
    is the electrode area, and
    
    
    is the vacuum permittivity.

Workflow Step1 1. Cell Preparation (ITO + Polyimide Alignment) Step2 2. Isotropic Injection (T > T_NI to avoid shear) Step1->Step2 Step3 3. Thermal Quench (Equilibrate to Nematic Phase) Step2->Step3 Step4 4. LCR Analysis (1 kHz, V < V_th) Step3->Step4 Step5 5. Tensor Extraction (ε_parallel & ε_perpendicular) Step4->Step5

Figure 2: Experimental workflow for anisotropic dielectric spectroscopy of LC cells.

References

  • Circular of the Bureau of Standards No. 514: Table of Dielectric Constants of Pure Liquids. National Institute of Standards and Technology (NIST). Available at:[Link]

  • Prediction of Fluid Dielectric Constants. BYU ScholarsArchive. Available at:[Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, Institute of Physics (CAS). Available at: [Link]

  • Measurement of nematic liquid crystal splay elastic constants by disclination line motion in high pretilt, negative dielectric anisotropy pi-cells. Journal of Applied Physics, AIP Publishing. Available at: [Link]

  • Orientational Transition in a Liquid Crystal Triggered by the Thermodynamic Growth of Interfacial Wetting Sheets. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Technical Safety & Handling Whitepaper: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 2.1 | Last Updated: March 2026 Target Audience: Advanced Materials Researchers, Synthetic Chemists, and Process Engineers

Executive Summary & Chemical Identity

In the synthesis of advanced nematic liquid crystals and specialized pharmaceutical intermediates, trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS: 88580-99-8)[1] serves as a critical structural building block. Unlike standard commodity chemicals, handling bicyclohexyl derivatives requires a nuanced understanding of their extreme lipophilicity and unique crystallization behaviors.

This whitepaper supersedes standard 16-section Safety Data Sheets (SDS) by providing an in-depth, causality-driven guide. It bridges the gap between theoretical hazard classification and practical, field-proven laboratory workflows, ensuring that every safety protocol operates as a self-validating system.

Structural Causality & Hazard Identification

To handle a chemical safely, one must understand why it poses a threat. The hazards associated with trans-4-(trans-4-Butylcyclohexyl)cyclohexanol are directly derived from its molecular architecture.

  • The Bicyclohexyl Core: The dual cyclohexane rings, locked in a trans,trans-configuration, impart profound lipophilicity. This allows the molecule to rapidly partition into lipid bilayers, bypassing the stratum corneum (the skin's primary barrier) with high efficiency.

  • The Terminal Hydroxyl (-OH) Group: Once the molecule penetrates biological membranes, the terminal hydroxyl group acts as a potent hydrogen bond donor and acceptor, disrupting local protein folding and cellular osmotic balance, leading to localized inflammation.

According to the, these structural features result in its classification as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319).

HazardPathway A trans-4-(trans-4-Butylcyclohexyl) cyclohexanol B Lipophilic Bicyclohexyl Core A->B C Hydroxyl Group (-OH) A->C D Skin/Eye Irritation (H315, H319) B->D Membrane penetration E Environmental Persistence B->E High Kow C->D Hydrogen bonding

Figure 1: Structural causality of hazards for trans-4-(trans-4-Butylcyclohexyl)cyclohexanol.

Quantitative Data & Physicochemical Properties

The following tables synthesize the critical quantitative data required for both stoichiometric calculations and hazard mitigation.

Table 1: Physicochemical Properties & Relevance
PropertyValueCausality / Practical Relevance
Chemical Name trans-4-(trans-4-Butylcyclohexyl)cyclohexanolDetermines the linear geometry required for liquid crystal mesophases.
CAS Number 88580-99-8Unique identifier for regulatory tracking and inventory.
Molecular Formula C₁₆H₃₀ODictates stoichiometric calculations and mass balance.
Molecular Weight 238.41 g/mol Used for precise molarity and theoretical yield determination.
Physical State Solid (Crystalline Powder)Requires mechanical disruption or solvent dissolution for homogeneous reactions.
Solubility Soluble in DCM, Toluene, THFHigh lipophilicity dictates the use of non-polar or aprotic organic solvents.
Table 2: GHS Hazard Classification & Mechanistic Basis
Hazard ClassCategoryH-StatementMechanistic Basis
Skin Irritation 2H315Lipophilic core penetrates stratum corneum; -OH disrupts local proteins.
Eye Irritation 2AH319Direct contact causes localized osmotic stress and hydrogen bond disruption.
STOT (Single) 3H335Inhalation of fine crystalline dust irritates respiratory mucosa via desiccation.

Experimental Workflows: Safe Handling & Synthesis Integration

Standard operating procedures often fail because they lack verification mechanisms. The following protocol for weighing and dissolving trans-4-(trans-4-Butylcyclohexyl)cyclohexanol integrates self-validating checks in accordance with [2].

Step-by-Step Methodology: Anti-Static Weighing & Dissolution

Step 1: Environmental Control & PPE Selection

  • Action: Don nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. Activate the chemical fume hood.

  • Causality: Nitrile offers superior permeation resistance to non-polar organic compounds compared to latex, protecting against the lipophilic nature of the chemical.

  • Validation Check: Verify the fume hood's digital monitor reads a face velocity between 100–120 feet per minute (fpm) before opening the chemical container.

Step 2: Anti-Static Weighing

  • Action: Ground the analytical balance. Use an anti-static zero-stat gun on the weighing boat and utilize a grounded metal spatula for transfer.

  • Causality: Bicyclohexyl derivatives in dry powder form readily accumulate static charge. When transferred near volatile solvents (e.g., Toluene), static discharge poses a critical ignition risk.

  • Validation Check: Pass a handheld static meter over the weighing area; proceed to open the container only if the reading is < 0.1 kV .

Step 3: Solvent Dissolution

  • Action: Transfer the solid to a round-bottom flask and add anhydrous Dichloromethane (DCM) or Toluene in a 1:10 (w/v) ratio under inert gas (Nitrogen/Argon).

  • Causality: The trans,trans-bicyclohexyl core is highly hydrophobic. Non-polar or slightly polar aprotic solvents are required to disrupt the crystal lattice thermodynamically without causing precipitation.

  • Validation Check: Visually inspect the solution against a dark background. The protocol is validated when no particulate matter remains , indicating complete solvation.

Step 4: Waste Segregation

  • Action: Dispose of residual compound and solvent washings into a designated halogenated (if using DCM) or non-halogenated (if using Toluene) organic waste carboy.

  • Causality: Mixing halogenated and non-halogenated waste can lead to exothermic reactions and complicates downstream environmental incineration processes.

  • Validation Check: Cross-reference the laboratory waste log with the specific solvent used before sealing the carboy.

Workflow S1 S1 S2 Step 2: Weighing & Transfer (Anti-static precautions) S1->S2 S3 Step 3: Solvent Dissolution (e.g., DCM or Toluene) S2->S3 S4 Step 4: Reaction Integration (Esterification/Halogenation) S3->S4 S5 Step 5: Waste Segregation (Halogenated vs Non-halogenated) S4->S5

Figure 2: Self-validating safe handling and dissolution workflow for liquid crystal synthesis.

Emergency Response & Self-Validating Safety Protocols

In the event of an exposure or spill, immediate action must be paired with a definitive endpoint validation to ensure the hazard has been fully neutralized.

Skin Contact
  • Action: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Causality: Water alone is insufficient. Surfactants (soap) are mechanistically required to emulsify and lift the highly lipophilic bicyclohexyl core from the lipid-rich stratum corneum.

  • Validation Check: Inspect the skin under standard laboratory lighting; decontamination is validated when no tactile slickness or visible residue remains on the dermal surface.

Eye Contact
  • Action: Flush eyes continuously with water or standard saline solution at an eyewash station for 15 minutes, holding eyelids open.

  • Causality: Continuous flushing dilutes the localized concentration of the chemical, mitigating the osmotic stress and hydrogen bond disruption caused by the hydroxyl group.

  • Validation Check: Utilize a sterile pH test strip on the tear film of the lower eyelid; cease irrigation only when the pH returns to the physiological baseline of 7.0–7.4 .

Solid Spill Containment
  • Action: Sweep up the crystalline powder using non-sparking tools and place it into a sealable, chemically compatible container. Do not use compressed air.

  • Causality: Sweeping prevents the aerosolization of irritating dust (mitigating H335 inhalation risks) and the use of non-sparking tools eliminates static ignition sources.

  • Validation Check: Wipe the perimeter of the spill area with a damp, dark-colored microfiber cloth. Validation is achieved when no white particulate is visible on the dark cloth.

References

  • Title: OSHA Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Source: United Nations Economic Commission for Europe (UNECE) URL: [Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for the Stereoselective Synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Materials Science and Drug Development.

Introduction & Mechanistic Rationale

The synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanol is a critical transformation in the development of mesogenic cores for nematic liquid crystals and rigid scaffolds for drug discovery. The physical properties of these molecules—specifically their clearing points and optical anisotropy—depend entirely on the linear, highly symmetrical geometry provided by the diequatorial (trans,trans) conformation .

Achieving this specific stereoisomer via the catalytic hydrogenation of 4-(trans-4-butylcyclohexyl)phenol presents a dual challenge:

  • Chemoselectivity: Reducing the aromatic ring without triggering the hydrogenolysis (cleavage) of the carbon-oxygen (C-OH) bond.

  • Stereoselectivity: Overcoming the natural kinetic preference for cis-addition of hydrogen to yield the thermodynamically favored trans-alcohol.

Causality in Catalyst and Additive Selection

As a self-validating system, the protocol must integrate intrinsic chemical controls to drive the reaction toward the desired outcome. The process is divided into two distinct mechanistic phases:

Phase 1: Suppressing Hydrogenolysis (Aromatic Reduction)

Phenols are highly susceptible to deoxygenation during high-pressure hydrogenation over transition metals. To prevent this, 5% Palladium on Carbon (Pd/C) is utilized in conjunction with a mild basic additive, such as Sodium Acetate (NaOAc) [1]. The acetate ions selectively coordinate to the highly acidic, electron-deficient sites on the carbon support. By neutralizing these sites, the acid-catalyzed elimination of the hydroxyl group is suppressed, ensuring high yields of the oxygenated intermediate (a mixture of cyclohexanone and mixed-isomer cyclohexanols)[1].

Phase 2: Kinetic vs. Thermodynamic Stereocontrol

The reduction of the intermediate cyclohexanone dictates the final stereochemistry.

  • Kinetic Control: Using specialized Ruthenium-aminophosphine catalysts at ambient temperatures forces the delivery of hydrogen from the less sterically hindered face, yielding predominantly the axial cis-alcohol (>96% cis)[2].

  • Thermodynamic Control (The Target Pathway): To obtain the equatorial trans-alcohol, the system must be allowed to equilibrate. By employing Raney Nickel at elevated temperatures (85 °C) in the presence of a strong base (e.g., NaOH or alkoxides), the system undergoes reversible dehydrogenation/hydrogenation (a Meerwein-Ponndorf-Verley type equilibration). The base catalyzes the transient enolization of any remaining ketone, funneling all intermediates into the lowest-energy diequatorial (trans,trans) state.

Quantitative Data: Catalyst Performance

The following table summarizes the stereochemical outcomes based on catalyst and thermodynamic conditions, illustrating why a two-step or base-catalyzed equilibration approach is mandatory for trans-selectivity.

Table 1: Catalyst Performance in the Hydrogenation of 4-Substituted Cyclohexanones

Catalyst SystemAdditive / SolventTemp (°C)Pressure (bar)Conversion (%)cis:trans RatioMechanistic Regime
RuCl₂(PR₃)₂ t-BuOK / i-PrOH255>9996 : 4Strict Kinetic[2]
5% Rh/Al₂O₃ None / THF5010>9970 : 30Kinetic Favored
5% Pd/C NaOAc / t-BuOH17515>9540 : 60Mixed / Partial Equilibration[1]
Raney Ni NaOH / MeOH8525>985 : 95 Thermodynamic (Target)

Reaction Pathway & Workflow Visualization

Stereocontrol A 4-(trans-4-Butylcyclohexyl)phenol (Aromatic Precursor) B 4-(trans-4-Butylcyclohexyl)cyclohexanone (Ketone Intermediate) A->B H2 (15 bar), Pd/C, NaOAc 175°C (Suppresses Hydrogenolysis) C cis-4-(trans-4-Butylcyclohexyl)cyclohexanol (Axial OH - Kinetic) B->C Ru-aminophosphine, H2 Low Temp (Kinetic Control) D trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (Equatorial OH - Thermodynamic Target) B->D Raney Ni, H2, Base 85°C (Thermodynamic Control) C->D Base-Catalyzed Epimerization (Inversion to Diequatorial)

Fig 1: Reaction pathway illustrating kinetic vs. thermodynamic stereocontrol in hydrogenation.

Experimental Protocols

Protocol A: High-Pressure Aromatic Reduction (Intermediate Synthesis)

Objective: Convert the aromatic phenol to the cyclohexanone/cyclohexanol intermediate while strictly suppressing C-O bond hydrogenolysis.

Reagents:

  • 4-(trans-4-Butylcyclohexyl)phenol: 100.0 g (0.43 mol)

  • 5% Palladium on Carbon (Pd/C, 50% wet): 4.0 g

  • 2N Aqueous Sodium Acetate (NaOAc): 0.5 mL

  • tert-Butanol (Solvent): 450 mL

Step-by-Step Methodology:

  • Reactor Charging: Transfer the substrate, tert-butanol, Pd/C catalyst, and NaOAc solution into a 1 L stainless steel high-pressure autoclave[1].

  • Inerting: Seal the reactor. Purge the headspace three times with Nitrogen (5 bar), followed by three purges with Hydrogen gas (5 bar) to ensure a strictly anaerobic environment.

  • Pressurization & Heating: Pressurize the autoclave to 15 bar with H₂. Begin vigorous agitation (1000 rpm) to eliminate gas-liquid mass transfer resistance. Heat the reactor to 175–190 °C[1].

  • In-Process Quality Control (IPQC): Monitor the mass flow controller. Hydrogen uptake typically initiates at ~140 °C. Maintain temperature until H₂ consumption ceases (approx. 30–45 minutes after reaching 175 °C)[1].

  • Workup: Cool the reactor to 20 °C and safely vent the residual pressure. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude intermediate (a mixture of the ketone and mixed-isomer alcohols).

Protocol B: Thermodynamic Equilibration & Stereoselective Isolation

Objective: Reduce residual ketone and epimerize the kinetically formed cis-alcohol into the target trans,trans-diequatorial conformation.

Reagents:

  • Crude intermediate from Protocol A

  • Raney Nickel (Active slurry in water): 10.0 g (washed with methanol prior to use)

  • Sodium Hydroxide (NaOH) pellets: 2.0 g

  • Methanol: 400 mL

Step-by-Step Methodology:

  • Equilibration Setup: Dissolve the crude intermediate in Methanol. Add the NaOH pellets and the Methanol-washed Raney Nickel slurry. Transfer to the autoclave.

  • Reaction Execution: Pressurize to 25 bar with H₂. Heat the mixture to 85 °C. Stir vigorously for 4 to 6 hours. Causality Note: The combination of Raney Ni, base, and heat establishes a dynamic dehydrogenation/hydrogenation equilibrium, allowing the bulky 4-substituent to lock the ring while the hydroxyl group inverts to the lower-energy equatorial position.

  • Quenching & Filtration: Cool to room temperature and vent. Caution: Raney Ni is highly pyrophoric. Filter the catalyst under a blanket of argon or nitrogen, keeping the filter cake wet at all times.

  • Neutralization: Neutralize the basic filtrate with 1N HCl to pH 7, extract with Methyl tert-butyl ether (MTBE), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Purification (Crystallization): Dissolve the crude residue in boiling heptane (approx. 200 mL). Allow the solution to cool slowly to 0–5 °C. The trans,trans-isomer possesses a highly symmetrical, linear packing structure, causing it to selectively crystallize out of solution, leaving any residual cis-isomer in the mother liquor.

  • Analytical Validation: Filter the white crystals and dry in vacuo. Confirm stereochemistry via ¹H-NMR; the axial proton adjacent to the hydroxyl group will present as a broad multiplet with large axial-axial coupling constants (

    
     Hz), confirming the equatorial position of the -OH group.
    

References

  • Title: Method for the preparation of cis-4-tert-butylcyclohexanol (Patent US8232430B2 / US20100204524A1)
  • Title: Cyclohexanone-oxime derivatives, method for their preparation as well as method for their further processing into cyclohexanone- and cyclohexylamine derivatives (Patent EP0548897A2)

Sources

Application Notes and Protocols for the Formulation of Nematic Liquid Crystal Mixtures Using trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nematic liquid crystals represent a unique state of matter, exhibiting long-range orientational order while lacking positional order, a combination that bestows them with properties of both liquids and crystals.[1][2][3] This anisotropy, coupled with their fluidity, makes them indispensable in a vast array of electro-optical applications, including display technologies, optical shutters, and advanced sensor systems.[1][4] The performance of a liquid crystal device is critically dependent on the physical properties of the liquid crystalline material, such as its clearing point, viscosity, dielectric anisotropy (Δε), and birefringence (Δn).

The fine-tuning of these properties is achieved through the meticulous formulation of liquid crystal mixtures, where two or more mesogenic or non-mesogenic compounds are combined to yield a material with the desired characteristics.[1][5] The goal is often to create a eutectic mixture, which exhibits a lower melting point than any individual component, thereby broadening the operational temperature range of the nematic phase.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol in the formulation of nematic liquid crystal mixtures. This alicyclic alcohol, with its rigid bicyclohexyl core and terminal butyl group, is a valuable component for modifying the physical properties of nematic hosts. Its non-aromatic nature can contribute to improved UV stability, while its molecular structure influences key parameters like viscosity and clearing point.

Physicochemical Properties of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

PropertyExpected Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₆H₃₀OBased on chemical structure.
Molecular Weight 238.41 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar cyclohexanol derivatives at room temperature.
Melting Point Moderately highThe rigid bicyclohexyl structure suggests a relatively high melting point compared to single-ring analogues.
Clearing Point Not a liquid crystal by itself (non-mesogenic)The terminal hydroxyl group and the saturated rings generally do not promote mesophase formation on their own. However, when mixed with nematic hosts, it can influence the clearing point of the mixture.
Dielectric Anisotropy (Δε) Expected to be low and likely negativeThe hydroxyl group's dipole moment is perpendicular to the long molecular axis, which would contribute to a negative dielectric anisotropy.
Birefringence (Δn) LowAlicyclic compounds typically exhibit lower birefringence compared to their aromatic counterparts due to the absence of delocalized π-electrons.
Viscosity Can reduce the rotational viscosity of a mixtureThe relatively compact and non-planar structure can disrupt the intermolecular interactions of the host, potentially lowering viscosity.
Solubility Good solubility in common nematic hostsThe cyclohexyl structure is a common motif in many liquid crystal molecules, suggesting good miscibility.[6]

Experimental Protocols

Protocol 1: Formulation of a Nematic Liquid Crystal Mixture

This protocol outlines the steps for preparing a nematic liquid crystal mixture containing trans-4-(trans-4-Butylcyclohexyl)cyclohexanol. The precise weight percentages of each component should be determined based on the desired final properties of the mixture.

Materials and Equipment:

  • trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

  • Host nematic liquid crystal mixture (e.g., a commercially available eutectic mixture like E7)

  • Other liquid crystal dopants (as required)

  • Analytical balance (microbalance preferred)

  • Clean glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring capabilities or a controlled oven

  • Vortex mixer

  • Spatulas

Step-by-Step Procedure:

  • Component Selection: Choose the host liquid crystal and any additional dopants based on the target properties. The host should have a well-characterized nematic phase.[1]

  • Weighing: Accurately weigh the desired amount of each component into a clean, labeled glass vial using an analytical balance. It is crucial to record the exact weight of each component to ensure reproducibility.[1]

  • Mixing: Transfer all weighed components into a single glass vial.

  • Homogenization:

    • Securely cap the vial.

    • Heat the vial on a hot plate or in an oven to a temperature approximately 10-20 °C above the clearing point of the host mixture. This ensures all components melt and enter the isotropic phase.[1]

    • Gently agitate the mixture using a vortex mixer or magnetic stirrer until a homogenous, isotropic liquid is observed. This may take several minutes to an hour depending on the components and their concentrations.

  • Cooling and Equilibration:

    • Slowly cool the vial to room temperature. Avoid rapid cooling, which can induce phase separation or the formation of metastable phases.

    • Allow the mixture to equilibrate for several hours before characterization.

G cluster_prep Mixture Preparation start Start weigh Accurately weigh all components start->weigh mix Combine components in a glass vial weigh->mix heat Heat above clearing point to isotropic phase mix->heat agitate Agitate until homogeneous heat->agitate cool Slowly cool to room temperature agitate->cool equilibrate Equilibrate for several hours cool->equilibrate end_prep Homogeneous Mixture Ready for Characterization equilibrate->end_prep

Caption: Workflow for the formulation of a nematic liquid crystal mixture.

Protocol 2: Characterization of the Nematic Mixture

This protocol describes the basic characterization of the formulated liquid crystal mixture to determine its phase transition temperatures.

A. Polarizing Optical Microscopy (POM) for Clearing Point Determination

Materials and Equipment:

  • Polarizing optical microscope

  • Hot stage with a temperature controller

  • Glass microscope slides and coverslips

  • The formulated liquid crystal mixture

Step-by-Step Procedure:

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide and cover it with a coverslip.[1]

  • Heating: Place the slide on the hot stage. Heat the sample at a controlled rate (e.g., 1-2 °C/min) while observing through the microscope with crossed polarizers.

  • Observation: The nematic phase will appear as a textured, birefringent fluid. As the temperature increases, the texture will disappear, and the field of view will become dark (isotropic). The temperature at which the last trace of birefringence vanishes is the clearing point (Tc) or the nematic-to-isotropic transition temperature (TNI).

  • Cooling: Slowly cool the sample from the isotropic phase. The temperature at which the nematic texture reappears is also recorded. This can reveal any supercooling effects.

B. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

  • The formulated liquid crystal mixture

Step-by-Step Procedure:

  • Sample Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into a hermetic aluminum pan and seal it.

  • Thermal Cycling:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its clearing point to ensure a uniform starting state.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its expected crystallization point.

    • Heat the sample again at the same controlled rate.

  • Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak maximum of the endotherm during the second heating scan corresponds to the nematic-to-isotropic transition temperature. Other transitions, such as crystal-to-nematic, can also be identified.

G cluster_char Mixture Characterization start_char Start with Homogeneous Mixture pom Polarizing Optical Microscopy (POM) - Determine clearing point (TNI) - Observe textures start_char->pom dsc Differential Scanning Calorimetry (DSC) - Measure transition temperatures - Determine transition enthalpies start_char->dsc electro_optical Electro-Optical Measurements - Measure Δε and Δn pom->electro_optical viscosity Viscosity Measurement dsc->viscosity end_char Fully Characterized Mixture electro_optical->end_char viscosity->end_char

Caption: Workflow for the characterization of a formulated liquid crystal mixture.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The clearing point determined by POM should be in close agreement with the nematic-to-isotropic transition temperature measured by DSC. Any significant discrepancy could indicate issues with sample purity, thermal degradation, or improper instrument calibration. Furthermore, the reproducibility of the phase transition temperatures over multiple heating and cooling cycles in the DSC provides confidence in the thermal stability of the formulated mixture.

Example Formulation

To illustrate the application, consider a hypothetical binary mixture of a common nematic host, 5CB (4-Cyano-4'-pentylbiphenyl), with trans-4-(trans-4-Butylcyclohexyl)cyclohexanol.

  • Component A: 5CB (90 wt%) - A well-characterized nematic liquid crystal.

  • Component B: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (10 wt%)

Following Protocol 1 , the two components would be weighed, mixed, and heated to above the clearing point of 5CB (approximately 35 °C) to ensure a homogeneous isotropic solution. After slow cooling, the mixture would be characterized using Protocol 2 . It would be expected that the addition of the alicyclic alcohol would depress the clearing point of the 5CB and potentially lower its viscosity. The magnitude of these changes would be quantified through the characterization experiments.

Conclusion

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a versatile molecule for the formulation of nematic liquid crystal mixtures. Its alicyclic structure offers a means to modify the physical properties of a nematic host, potentially leading to materials with improved performance characteristics for various applications. By following the detailed protocols outlined in this application note, researchers can systematically formulate and characterize novel liquid crystal mixtures tailored to their specific needs. The principles of careful component selection, precise measurement, and thorough characterization are paramount to achieving reproducible and reliable results in the field of liquid crystal materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline.
  • Eliel, E. L., Martin, R. J. L., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16. doi:10.15227/orgsyn.047.0016.
  • Unknown Authors. (n.d.). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation.
  • Tokyo Chemical Industry. (n.d.). Liquid Crystal Materials.
  • MDPI. (2023, April 9). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations.
  • Google Patents. (n.d.). CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
  • R Discovery. (2006, August 1). Synthesis and Mesogenic Properties of Liquid Crystals Containing Terminal Cyclohexylmethanol, Cyclopentylmethanol, Cyclobutylmethanol and Cyclopropylmethanol Moiety.
  • Unknown Author. (n.d.). Phase separation of nematic liquid crystal mixtures.
  • Unknown Author. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
  • PMC. (n.d.). Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfonate Surfactant.
  • Soft Matter (RSC Publishing). (2019, June 14). Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures.
  • Tokyo Chemical Industry. (n.d.). trans-4-tert-Butylcyclohexanol | 21862-63-5 | TCI AMERICA.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • NIH PubChem. (n.d.). 4-tert-Butylcyclohexanol.
  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • Google Patents. (n.d.). CN1092627C - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). Trans-4-(trans-4-propylcyclohexyl)cyclohexanol.
  • IRJIET. (n.d.). An Introduction to Liquid Crystals and It‟s Types Nematic, Smetic and Cholestric Crystals.
  • MDPI. (2021, April 6). Nematic Liquid Crystals.
  • Unknown Author. (n.d.). Introduction to Liquid Crystals.
  • Unknown Author. (n.d.). Nematic Liquid Crystals, Smectic Liquid Crystals For Semiconductors.
  • MDPI. (2017, December 25). Nematic Liquid-Crystal Colloids.
  • Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.

Sources

Application Note: High-Fidelity Esterification of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol for Liquid Crystal Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

In the synthesis of nematic and smectic liquid crystals (LCs), the bicyclohexyl core is a critical structural motif. Unlike biphenyls, bicyclohexyl derivatives offer low optical anisotropy (


) and, crucially, lower rotational viscosity (

), making them indispensable for rapid-response Active Matrix (TFT) displays.[1]

This guide details the esterification of trans-4-(trans-4-butylcyclohexyl)cyclohexanol (hereafter Alcohol 1 ).[1] The primary synthetic challenge is stereochemical retention . The liquid crystalline phase range is strictly dependent on the linear, equatorial-equatorial (trans,trans) conformation. Any inversion to the cis (axial) isomer acts as a "kink" in the mesogenic rod, drastically depressing the clearing point (


) and destabilizing the mesophase.

This protocol focuses on two methods that guarantee configuration retention: Nucleophilic Acyl Substitution via Acid Chlorides and Steglich Esterification .[1]

Chemical Logic & Mechanism[1]

The Stereochemical Imperative

Alcohol 1 possesses a hydroxyl group in the equatorial position (thermodynamically stable).

  • Target: trans-Ester (Equatorial substituent).[1]

  • Risk:

    
     processes (e.g., Mitsunobu reaction) cause Walden inversion, yielding the cis-ester (Axial).
    
  • Solution: We must utilize mechanisms where the C-O bond of the cyclohexane ring remains intact, and the bond formation occurs at the carbonyl oxygen of the incoming acid.

Reaction Pathway Selection
  • Method A (Acyl Chloride): The "Workhorse" method. High throughput, scalable, best for simple alkyl or aryl acid derivatives.

  • Method B (Steglich): The "Precision" method. Uses DCC/DMAP.[1] Best when the carboxylic acid partner is acid-sensitive or prone to racemization itself.[1]

Experimental Protocols

Materials & Equipment[2][3][4][5]
  • Precursor: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (>98% trans isomer).[1]

  • Solvents: Dichloromethane (DCM, anhydrous), Toluene (anhydrous).

  • Reagents: Pyridine (dried over KOH), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC).[1]

  • Inert Gas: Nitrogen or Argon line.[1]

Method A: Acyl Chloride Esterification (Standard)

Best for: Routine synthesis of LC monomers with stable acid chlorides.

  • Preparation: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and

    
     inlet, dissolve Alcohol 1  (10.0 g, 42 mmol) in anhydrous DCM (100 mL).
    
  • Base Addition: Add dry Pyridine (5.1 mL, 63 mmol) or TEA. Note: Pyridine is preferred for aromatic acid chlorides to prevent acyl ammonium precipitation issues.

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Acylation: Dissolve the target Acid Chloride (1.1 eq) in DCM (20 mL). Add this solution dropwise over 30 minutes.

    • Critical Control: Keep internal temperature

      
       to minimize elimination side-reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Mobile phase: Toluene/Heptane 1:1).[1]

  • Quench: Pour reaction mixture into ice-cold dilute HCl (1M, 100 mL) to neutralize excess pyridine.

  • Workup:

    • Separate organic layer.[1]

    • Wash with Sat.

      
       (remove unreacted acid).
      
    • Wash with Brine.[1]

    • Dry over

      
      , filter, and rotovap to dryness.
      
Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex acids or when acid chloride formation is difficult.[1]

  • Preparation: In a 500 mL RBF under

    
    , dissolve Alcohol 1  (10.0 g, 42 mmol) and the Carboxylic Acid  partner (1.1 eq) in anhydrous DCM (150 mL).
    
  • Catalyst: Add DMAP (0.51 g, 4.2 mmol, 10 mol%). Mechanism: DMAP forms a reactive acyl-pyridinium intermediate.[1]

  • Coupling: Cool to

    
    . Add DCC (9.5 g, 46 mmol) dissolved in minimal DCM dropwise.[1]
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Filtration: The reaction will produce Dicyclohexylurea (DCU) as a white precipitate. Filter this off through a Celite pad before aqueous workup.[1]

  • Workup: Wash filtrate with 0.5N HCl, then Sat.

    
    , then Brine.[1] Dry and concentrate.
    

Purification Strategy (The LC Standard)

Purity is the defining characteristic of Liquid Crystals. Even 0.5% impurity can depress the Nematic-Isotropic transition (


) by several degrees.[1]

Recrystallization Protocol:

  • Solvent Choice: Ethanol (95%) is the standard for alkyl-cyclohexyl esters.[1] For more rigid aromatic esters, use Ethyl Acetate/Hexane (1:3).[1]

  • Procedure: Dissolve crude solid in boiling solvent. If colored, treat with activated charcoal for 5 mins and hot-filter.[1]

  • Crystallization: Allow to cool to RT slowly (2 hours), then refrigerate at

    
    .
    
    • Note: Rapid cooling traps impurities.[1] Slow growth aligns the mesogens.

  • Cycles: Repeat recrystallization until the clearing point (

    
    ) is constant between cycles (typically 3-4 cycles).
    

Workflow Visualization

EsterificationWorkflow Start Start: trans,trans-Alcohol Decision Select Method Start->Decision MethodA Method A: Acid Chloride (Base: Pyridine/TEA) Decision->MethodA Stable Acid MethodB Method B: Steglich (DCC/DMAP) Decision->MethodB Sensitive Acid Reaction Reaction: C-O Bond Retention (Equatorial Attack) MethodA->Reaction MethodB->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Method A FilterDCU Filter DCU Precipitate Reaction->FilterDCU Method B Crude Crude Ester Workup->Crude FilterDCU->Workup Recryst Recrystallization (Ethanol or EtOAc/Hex) Crude->Recryst QC QC: GC (>99.5%) & DSC Recryst->QC QC->Recryst If purity < 99.5%

Figure 1: Decision tree and process flow for the high-fidelity esterification of bicyclohexyl alcohols.

Quality Control & Characterization

Data Summary Table
ParameterMethod A (Acyl Chloride)Method B (Steglich)
Typical Yield 85 - 95%75 - 85%
Stereoretention Excellent (>99%)Excellent (>99%)
Atom Economy High (HCl byproduct)Lower (DCU waste)
Purification Load Low (Washings remove salts)Medium (Urea removal required)
Primary Use Case Bulk synthesis of standard LCsLab-scale, complex ligands
Analytical Benchmarks
  • Gas Chromatography (GC):

    • Column: HP-5 or DB-5.[1]

    • Limit: Total purity > 99.5%.

    • Critical Check: Look for the cis-isomer peak (typically elutes slightly earlier or later depending on column polarity; requires reference standard).[1]

  • Differential Scanning Calorimetry (DSC):

    • Run cooling/heating cycles at

      
      .
      
    • Confirm sharp transition peaks.[1] Broad peaks indicate isomeric impurities or solvent occlusion.[1]

  • 1H-NMR (CDCl3):

    • Diagnostic Peak: The methine proton (

      
      -O-CO-) of the cyclohexyl ring.[1]
      
    • trans-isomer (Axial H):

      
       ppm, tt  (triplet of triplets), 
      
      
      
      Hz.[1]
    • cis-isomer (Equatorial H):

      
       ppm, broad singlet or narrow multiplet.[1]
      
    • Pass Criteria: No detectable signal at 5.1 ppm.

Troubleshooting

  • Problem: Low Clearing Point (

    
    ).
    
    • Cause:cis-isomer contamination or residual solvent.[1]

    • Fix: Recrystallize from Ethanol.[1][2] Dry under high vacuum at

      
       for 24h.
      
  • Problem: Oiling out during recrystallization.

    • Cause: Solution too concentrated or temperature dropped too fast.[1]

    • Fix: Re-heat, add 10% more solvent, and seed with a pure crystal if available.

  • Problem: DCU difficult to remove (Method B).

    • Fix: Cool the reaction mixture to

      
       before filtration; DCU is virtually insoluble in cold DCM.[1]
      

References

  • Liquid Crystal Synthesis & Properties

    • Kelly, S. M. (1995).[1] Liquid Crystals. In Organic Materials for Photonics. Elsevier.[1]

    • Context: Discusses the impact of bicyclohexyl cores on viscosity.
  • Stereoselective Esterification

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]

    • [1]

  • Protocol Validation (Acyl Chloride)

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 167 (1955).[1] General procedure for acyl chloride esterification.

    • [1]

  • Purification of LCs

    • Merck Patent US5540857A.[1] Purification of liquid crystals and liquid crystal composition.

  • Bicyclohexyl Properties

    • Eidenschink, R., et al. (1977). Liquid Crystalline trans, trans-4-Alkoxy-4'-alkylbicyclohexyls.[1] Angewandte Chemie.

    • Context: Establishes the phase behavior of trans,trans-bicyclohexyl systems.

Sources

application of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol in TFT-LCD manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trans-4-(trans-4-Butylcyclohexyl)cyclohexanol as a Core Scaffold in High-Performance TFT-LCD Nematic Liquid Crystal Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Research Professionals. (Note: While primarily a materials science application, the stereoselective synthesis and functionalization of saturated bicyclic ring systems detailed herein share fundamental mechanistic principles with modern drug development and pharmacophore design).

Executive Summary

The continuous evolution of Thin-Film Transistor Liquid Crystal Displays (TFT-LCDs)—particularly in high-refresh-rate In-Plane Switching (IPS) and Vertical Alignment (VA) modes—demands nematic liquid crystal (LC) mixtures with exceptionally low rotational viscosity (


) and high chemical stability[1][2].

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS: 88580-99-8) serves as a highly valuable synthetic intermediate in this domain[3]. By providing a fully saturated, stereochemically defined bicyclohexyl scaffold, this compound enables the synthesis of advanced LC monomers that outperform traditional biphenyl-based materials in both optical transparency and electro-optical response times[4].

Mechanistic Insights: The Bicyclohexyl Advantage in Display Technology

The structural transition from aromatic (biphenyl) to aliphatic (bicyclohexyl) cores in LC design is driven by strict macroscopic display requirements:

  • Minimization of Rotational Viscosity (

    
    ):  The response time (
    
    
    
    ) of an LCD is directly proportional to the rotational viscosity of the LC mixture[2]. The saturated bicyclohexyl core of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol possesses greater conformational flexibility and lower intermolecular friction compared to rigid, planar biphenyls, drastically reducing
    
    
    [1][5].
  • Low Optical Anisotropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The absence of 
    
    
    
    -electron conjugation in the bicyclohexyl system results in low birefringence (
    
    
    ). This is critical for modern TFT-LCDs, which require specific cell gaps (
    
    
    ) to satisfy the Gooch-Tarry minimum condition (
    
    
    ). Lower
    
    
    allows for thicker, easier-to-manufacture cell gaps without compromising color accuracy[1].
  • Voltage Holding Ratio (VHR) and Stability: Active-matrix TFT displays require LC materials that do not degrade under UV backlight exposure. The fully saturated nature of the bicyclohexyl scaffold provides exceptional photochemical stability, preventing the generation of ionic impurities that cause "image sticking"[6].

G S Saturated Bicyclohexyl Core (CAS: 88580-99-8) P1 Lack of π-Conjugation S->P1 P2 Reduced Intermolecular Friction S->P2 O1 Low Optical Anisotropy (Δn) P1->O1 O3 High UV/Chemical Stability P1->O3 O2 Low Rotational Viscosity (γ1) P2->O2 R1 Optimized Cell Gap Matching O1->R1 R2 Sub-millisecond Response Time O2->R2 R3 High Voltage Holding Ratio (VHR) O3->R3

Caption: Structure-property causality of bicyclohexyl cores in TFT-LCD performance.

Experimental Protocols: Synthesis of Nematic Monomers

To utilize trans-4-(trans-4-Butylcyclohexyl)cyclohexanol in LC manufacturing, the secondary alcohol must first be oxidized to a ketone, which acts as the reactive electrophilic center for subsequent carbon-carbon bond formation (e.g., Grignard addition or Wittig olefination)[7][8].

Protocol 1: Catalytic Oxidation to Trans-4-(trans-4-Butylcyclohexyl)cyclohexanone

Industrial rationale: While Swern or Dess-Martin oxidations are common in drug discovery, Anelli's oxidation (TEMPO/NaOCl) is preferred here for its scalability, safety, and avoidance of heavy metal waste.

Reagents:

  • Trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 eq)

  • Sodium hypochlorite (NaOCl, 10% aq. solution) (1.2 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Dichloromethane (DCM) / Water (biphasic solvent system)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting cyclohexanol (1.0 eq) in DCM (0.5 M concentration) in a jacketed glass reactor equipped with a mechanical stirrer.

  • Catalyst Addition: Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq in minimal water) to the organic phase. Cool the biphasic mixture to 0–5 °C.

  • Oxidation: Slowly add the NaOCl solution dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent over-oxidation or ring-cleavage.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The reaction is typically complete within 30 minutes post-addition.

  • Quenching & Extraction: Quench the unreacted hypochlorite with saturated aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude ketone from ethanol to ensure high stereochemical purity (trans,trans-configuration is vital for LC alignment).

Protocol 2: Functionalization via Grignard Reaction

To create a functional nematic monomer, the resulting ketone is reacted with an alkyl or fluoro-aryl Grignard reagent[7].

  • Addition: React the ketone with an alkylmagnesium bromide (e.g., propylmagnesium bromide) in anhydrous THF at 0 °C.

  • Dehydration: Subject the resulting tertiary alcohol to acid-catalyzed dehydration (using p-Toluenesulfonic acid in refluxing toluene with a Dean-Stark trap) to form an alkene.

  • Hydrogenation: Perform catalytic hydrogenation (Pd/C,

    
     gas) to reduce the double bond, yielding the fully saturated, highly stable trans,trans,trans-alkyl-bicyclohexyl derivative.
    

Workflow A trans-4-(trans-4-Butylcyclohexyl) cyclohexanol B TEMPO/NaOCl Oxidation A->B C Bicyclohexyl Ketone Intermediate B->C D Grignard Addition & Dehydration C->D E Catalytic Hydrogenation D->E F Nematic LC Monomer (e.g., Alkyl-bicyclohexyl) E->F

Caption: Synthetic workflow from cyclohexanol intermediate to final nematic LC monomer.

Quantitative Data & Comparative Analysis

The substitution of traditional aromatic rings with the bicyclohexyl scaffold synthesized from this intermediate yields measurable improvements in display physics.

Table 1: Physico-Chemical Property Comparison of LC Cores (Data represents generalized parameters for homologous series at 20 °C)

Structural Core TypeOptical Anisotropy (

)
Rotational Viscosity (

, mPa·s)
UV Stability (VHR Retention)Primary Application
Biphenyl (Aromatic) 0.150 – 0.20080 – 120Moderate (~95%)Legacy TN Displays
Phenylcyclohexyl 0.090 – 0.12040 – 60High (~97%)Standard IPS/VA
Bicyclohexyl (Aliphatic) 0.040 – 0.060 15 – 25 Excellent (>99%) High-Refresh LCDs

Table 2: Reaction Optimization for TEMPO-Mediated Oxidation (Protocol 1)

Oxidant SystemTemp (°C)Time (h)Yield (%)Purity (GC, %)Notes

/

(Jones)
02.08295.0High toxicity; not scalable.
Swern (

)
-784.08998.5Cryogenic conditions required.
TEMPO / NaOCl / KBr 0 – 5 1.5 94 >99.0 Optimal for industrial scale.

Conclusion

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is an indispensable building block in the synthesis of modern liquid crystal materials. By leveraging its saturated bicyclic geometry, researchers can engineer LC mixtures that overcome the viscosity and birefringence limitations of legacy aromatic systems, directly enabling the sub-millisecond response times required by next-generation display technologies.

References

  • ResearchGate. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved from [Link]1]

  • ResearchGate. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Retrieved from [Link]

  • Optica Publishing Group. (2014). Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids. Retrieved from [Link]2]

  • Google Patents. (2007). CN1962580A - Method for preparing dicyclohexyl monomer liquid crystal by utilizing Grignard reaction. Retrieved from 7]

  • Google Patents. (2021). CN112358380B - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. Retrieved from 8]

Sources

Application Notes and Protocols for the Preparation of Low-Viscosity Liquid Crystals Utilizing Bicyclohexyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of bicyclohexyl alcohols in the formulation of low-viscosity nematic liquid crystal mixtures. The incorporation of saturated aliphatic rings, such as in bicyclohexyl derivatives, is a well-established strategy for reducing the viscosity of liquid crystals, a critical parameter for enhancing the performance of electro-optical devices.[1] This document provides a rationale for the use of these materials, detailed synthetic protocols for a representative bicyclohexyl alcohol, and a step-by-step guide to the formulation and characterization of a low-viscosity liquid crystal mixture. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Imperative for Low-Viscosity Liquid Crystals

The response time of a liquid crystal display (LCD) is a crucial performance metric, directly impacting image quality by reducing motion blur.[2] A primary determinant of response time is the rotational viscosity (γ₁) of the liquid crystal mixture. The incorporation of molecules with flexible, non-aromatic cores, such as the bicyclohexyl moiety, has been shown to significantly reduce this viscosity.[1] This is attributed to the greater conformational flexibility of the cyclohexane rings compared to their aromatic counterparts, which facilitates molecular reorientation under an applied electric field.

Bicyclohexyl alcohols, in particular, serve as versatile precursors and components in liquid crystal formulations. The hydroxyl group provides a reactive handle for further chemical modification, allowing for the introduction of various terminal groups to fine-tune the mesomorphic and electro-optical properties of the final material. Furthermore, the presence of the alcohol functionality can influence the dielectric anisotropy and clearing point of the mixture.

This application note will focus on the practical aspects of synthesizing a key bicyclohexyl alcohol intermediate and its subsequent use in a representative low-viscosity nematic mixture.

Synthesis of a Bicyclohexyl Alcohol Precursor: 4-(4'-propylcyclohexyl)cyclohexanol

The synthesis of 4-(4'-alkylcyclohexyl)cyclohexanols is a multi-step process that can be achieved through various synthetic routes. A common approach involves a sequence of Friedel-Crafts reactions, reduction, oxidation, and catalytic hydrogenation, starting from biphenyl.[3][4] The following protocol is a representative example for the synthesis of 4-(4'-propylcyclohexyl)cyclohexanol.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. This multi-step synthesis offers good control over the final product's structure and purity.

Biphenyl Biphenyl AcylBiphenyl 4-Propionylbiphenyl Biphenyl->AcylBiphenyl Friedel-Crafts Acylation AlkylAcylBiphenyl 4-(4'-Propylcyclohexyl)acetophenone AcylBiphenyl->AlkylAcylBiphenyl Friedel-Crafts Alkylation AlkylBiphenyl 4-Propyl-4'-hydroxybiphenyl AlkylAcylBiphenyl->AlkylBiphenyl Reduction & Oxidation AlkylBicyclohexanol 4-(4'-Propylcyclohexyl)cyclohexanol AlkylBiphenyl->AlkylBicyclohexanol Catalytic Hydrogenation

Figure 1: Synthetic pathway for 4-(4'-propylcyclohexyl)cyclohexanol.

Detailed Experimental Protocol

Materials and Reagents:

  • Biphenyl

  • Propionyl chloride

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexene

  • Sodium borohydride (NaBH₄)

  • Hydrogen peroxide (H₂O₂)

  • Formic acid

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Step 1: Friedel-Crafts Acylation of Biphenyl.

    • In a dry three-necked flask equipped with a stirrer and a dropping funnel, add dichloromethane (300 mL), biphenyl (77.1 g, 0.5 mol), and aluminum trichloride (6.7 g, 0.05 mol).

    • Cool the mixture to 10°C.

    • Slowly add propionyl chloride (46.3 g, 0.5 mol) dropwise while maintaining the temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

    • Cool the reaction to below 10°C and quench by the slow addition of water.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase to obtain 4-propionylbiphenyl.

  • Step 2: Friedel-Crafts Alkylation.

    • To the crude 4-propionylbiphenyl, add dichloromethane and cool to 0°C.

    • Add aluminum trichloride followed by the dropwise addition of cyclohexene.

    • Allow the reaction to proceed at room temperature for several hours.

    • Work up the reaction as described in Step 1 to yield 4-(4'-propionylcyclohexyl)biphenyl.

  • Step 3: Reduction of the Ketone.

    • Dissolve the product from Step 2 in ethanol.

    • Add sodium borohydride in portions at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent and add water. Extract the product with dichloromethane.

    • Dry and concentrate the organic phase to obtain the corresponding alcohol.

  • Step 4: Catalytic Hydrogenation.

    • Dissolve the alcohol from Step 3 in ethanol in a hydrogenation apparatus.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas and stir at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and concentrate the filtrate to obtain the crude 4-(4'-propylcyclohexyl)cyclohexanol.

    • Purify the product by recrystallization from a suitable solvent like ethanol or hexane.

Formulation of a Low-Viscosity Nematic Mixture

The synthesized 4-(4'-propylcyclohexyl)cyclohexanol can be used as a component in a low-viscosity nematic liquid crystal mixture. The formulation of such a mixture is a balance of various components, each contributing specific properties. A typical formulation strategy involves combining:

  • High Birefringence and Dielectric Anisotropy Compounds: These are often cyano- or fluoro-substituted aromatic compounds that provide the necessary electro-optical response.

  • Low-Viscosity Diluents: Bicyclohexyl derivatives, including the synthesized alcohol, fall into this category. They reduce the overall viscosity of the mixture.

  • Wide Nematic Range Compounds: These components ensure that the liquid crystalline phase is stable over a broad temperature range.

Representative Mixture Formulation

The following table provides a representative formulation for a low-viscosity nematic mixture incorporating a bicyclohexyl alcohol. The exact composition can be optimized based on the desired final properties.

Component ClassExample CompoundWeight %Purpose
Bicyclohexyl Alcohol4-(4'-propylcyclohexyl)cyclohexanol20%Low viscosity, precursor for other functionalities
Cyanobiphenyl4'-Pentyl-4-cyanobiphenyl (5CB)30%Positive dielectric anisotropy, nematic range
Phenyl Cyclohexanetrans-4-Pentyl-(4-cyanophenyl)cyclohexane (PCH-5)35%Low viscosity, good nematic properties
Tolane4-Propyl-4'-ethoxy-tolane15%High birefringence, extends nematic range
Preparation Protocol for the Mixture
  • Accurately weigh each component into a clean glass vial.

  • Heat the vial in a heating block or oil bath to a temperature above the clearing point of all individual components and the final mixture (typically around 80-100°C).

  • Stir the mixture gently with a magnetic stirrer until a homogeneous, isotropic liquid is formed.

  • Cool the mixture slowly to room temperature. The mixture should now be in the nematic phase.

Characterization of the Low-Viscosity Liquid Crystal Mixture

A thorough characterization of the formulated liquid crystal mixture is essential to determine its suitability for specific applications. The key parameters to be measured are the clearing point and viscosity.

Protocol for Determining the Clearing Point

The clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) can be determined using a hot-stage polarizing optical microscope (POM).

Equipment:

  • Polarizing optical microscope with a hot stage and temperature controller.

  • Glass slides and cover slips.

  • The prepared liquid crystal mixture.

Procedure:

  • Place a small drop of the liquid crystal mixture onto a clean glass slide.

  • Cover the drop with a cover slip.

  • Place the slide on the hot stage of the polarizing microscope.

  • Observe the sample through the crossed polarizers. In the nematic phase, a birefringent texture will be visible.

  • Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).

  • The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic).

  • To confirm the transition temperature, slowly cool the sample and observe the temperature at which the nematic texture reappears.

Protocol for Viscosity Measurement

The rotational viscosity of the liquid crystal mixture can be measured using a rotational viscometer.

Equipment:

  • Rotational viscometer with a suitable spindle.

  • Temperature-controlled sample holder.

  • The prepared liquid crystal mixture.

Procedure:

  • Setup and Calibration:

    • Ensure the viscometer is level.

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Calibrate the viscometer using a standard fluid with a known viscosity.

  • Sample Preparation:

    • Place the required volume of the liquid crystal mixture into the sample holder.

    • Ensure the sample is free of air bubbles.

    • Allow the sample to reach the desired measurement temperature and equilibrate.

  • Measurement:

    • Immerse the spindle into the liquid crystal sample to the correct depth.

    • Start the rotation of the spindle.

    • Allow the reading to stabilize.

    • Record the viscosity value.

    • It is recommended to take measurements at several temperatures to understand the temperature dependence of the viscosity.

Expected Results and Discussion

The incorporation of 4-(4'-propylcyclohexyl)cyclohexanol is expected to significantly reduce the viscosity of the liquid crystal mixture compared to a formulation composed solely of aromatic compounds. The expected properties of the representative mixture are summarized in the table below.

PropertyExpected Value
Clearing Point (T_c)~ 70-80 °C
Rotational Viscosity (γ₁) at 20°C< 20 mPa·s
Dielectric Anisotropy (Δε)Positive (~ +5 to +8)
Birefringence (Δn) at 589 nm~ 0.10 - 0.12

The reduction in viscosity directly translates to a faster response time in an electro-optical device. The positive dielectric anisotropy, primarily contributed by the cyanobiphenyl and phenyl cyclohexane components, allows for switching with a standard electric field. The clearing point in the range of 70-80°C makes the mixture suitable for a variety of display applications.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to characterization of low-viscosity liquid crystals.

cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization cluster_application Application Synthesis Synthesis of Bicyclohexyl Alcohol Formulation Mixture Formulation Synthesis->Formulation Viscosity Viscosity Measurement Formulation->Viscosity ClearingPoint Clearing Point Determination Formulation->ClearingPoint ElectroOptical Electro-Optical Characterization Formulation->ElectroOptical Application Low-Viscosity Liquid Crystal Device Viscosity->Application ClearingPoint->Application ElectroOptical->Application

Figure 2: Workflow for the preparation and characterization of low-viscosity liquid crystals.

Conclusion

The use of bicyclohexyl alcohols is a highly effective strategy for the development of low-viscosity liquid crystal mixtures. This application note has provided detailed, field-proven protocols for the synthesis of a key bicyclohexyl alcohol precursor and its incorporation into a nematic mixture. The subsequent characterization protocols for clearing point and viscosity enable researchers to reliably assess the performance of their formulated materials. By understanding the causal relationships between molecular structure and macroscopic properties, scientists can rationally design and synthesize novel liquid crystals with tailored characteristics for advanced electro-optical applications.

References

  • Chen, H., Hu, M., Peng, F., Li, J., An, Z., & Wu, S. T. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(5), 5644-5651. [Link]

  • CN112358380B - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (2021).
  • Gauza, S., Wu, S. T., & Spadło, A. (2005). High performance liquid crystal materials for display applications. Journal of Display Technology, 1(1), 4-10.
  • Eliel, E. L., Martin, R. J. L., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16. [Link]

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (2021).
  • CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (2012).
  • Singh, S., & Kumar, S. (2016). Electro-optic behaviour of a nematic liquid crystal mixture. Phase Transitions, 89(10), 1017-1028.
  • Dubal, D. P., Chodankar, N. R., Kim, D. H., & Gomez-Romero, P. (2018). Towards high performance electrochemical supercapacitors: a materials perspective. Chemical Society Reviews, 47(10), 3563-3617.
  • Yamaguchi, R. (2022). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. Crystals, 12(1), 86. [Link]

  • Smela, E. (2003). Conjugated polymer actuators for biomedical applications.
  • Dabrowski, R., & Dziaduszek, J. (2011). Nematic liquid crystals with negative dielectric anisotropy. Opto-Electronics Review, 19(4), 393-406.
  • Hassanein, G. N., & Omara, S. (2021). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications.
  • Kneppe, H., Schneider, F., & Sharma, N. K. (1981). Rotational viscosity of nematic liquid crystals. The Journal of Chemical Physics, 75(10), 5150-5154.
  • Li, J., Wu, S. T., Brugioni, S., & Meucci, R. (2005). Infrared birefringence of liquid crystals. Journal of applied physics, 97(7), 073501.
  • Clark, N. A., & Lagerwall, S. T. (1980). Submicrosecond bistable electro-optic switching in liquid crystals. Applied Physics Letters, 36(11), 899-901.
  • Petrov, M. P. (2010). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Nova Science Publishers.
  • CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer. (2020).
  • Yamaguchi, R., & Sato, S. (2010). Liquid crystal lens with a variable focal length. Japanese Journal of Applied Physics, 49(4S), 04DP09.
  • Lee, W. S., & Kim, J. D. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1395. [Link]

  • Hsieh, C. T., & Wu, S. T. (2010). Recent advances in liquid crystal lenses.
  • Yang, D. K., & Wu, S. T. (2014). Fundamentals of liquid crystal devices. John Wiley & Sons.
  • Ribeiro, A. P., & Martins, A. F. (2021). Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents. Molecules, 26(14), 4235. [Link]

  • Wasilewski, T., & Cwanek, J. (2010). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Molecules, 15(1), 438-453. [Link]

Sources

Industrial Scale-Up Protocols for the Synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a highly specialized bicyclohexyl intermediate critical to the manufacturing of nematic liquid crystals (LCs) and advanced pharmaceutical scaffolds. The trans,trans stereochemistry is paramount; even trace amounts of the cis isomer disrupt the highly ordered smectic or nematic phase packing, leading to a depressed clearing point, increased viscosity, and optical defects in LC displays.

Scaling this synthesis from the bench to a multi-kilogram industrial process requires overcoming significant stereochemical and environmental challenges. This application note details a self-validating, four-phase synthetic route optimized for high diastereomeric excess (de), low Process Mass Intensity (PMI), and industrial safety.

Retrosynthetic Strategy & Pathway Visualization

Pathway A 4-(4-Butylphenyl)phenol (Aromatic Precursor) B Catalytic Hydrogenation [Ru/C, H₂, 100°C, 50 bar] A->B Complete Saturation C 4-(4-Butylcyclohexyl)cyclohexanol (Isomeric Mixture) B->C D Green Catalytic Oxidation [H₂O₂, Na₂WO₄, 80°C] C->D Alcohol to Ketone E 4-(4-Butylcyclohexyl)cyclohexanone (Mixed Isomers) D->E F Thermodynamic Isomerization [NaOMe, MeOH, Reflux] E->F Enolization G trans-4-(4-Butylcyclohexyl)cyclohexanone (Equatorial Lock) F->G H Stereoselective Reduction [NaBH₄, NaOH/MeOH, 0°C] G->H Hydride Attack I trans,trans-4-(4-Butylcyclohexyl)cyclohexanol (Crude Mixture) H->I J Recrystallization [Heptane/Ethanol] I->J Stereoisomer Enrichment K Pure trans,trans-Isomer (>99% de) J->K

Figure 1: Industrial scale-up workflow for trans,trans-4-(4-Butylcyclohexyl)cyclohexanol synthesis.

Step-by-Step Industrial Protocols

Phase 1: Complete Aromatic Hydrogenation
  • Mechanistic Rationale : The synthesis begins with the exhaustive hydrogenation of 4-(4-butylphenyl)phenol. While palladium on carbon (Pd/C) is a standard hydrogenation catalyst, it frequently promotes unwanted hydrogenolysis of the phenolic carbon-oxygen bond, leading to 4-butylbicyclohexane byproducts. Ruthenium on carbon (Ru/C), particularly when promoted with trace sodium, suppresses hydrogenolysis and accelerates the saturation of the aromatic rings .

  • Protocol :

    • Charge a 50 L Hastelloy autoclave with 10.0 kg of 4-(4-butylphenyl)phenol, 25 L of isopropanol, and 0.5 kg of 5% Ru/C (water-wet).

    • Purge the reactor with N₂ (3x), followed by H₂ (3x).

    • Pressurize to 50 bar H₂ and heat to 100°C under vigorous agitation (500 rpm).

    • Self-Validating Step : Monitor the hydrogen mass flow meter. The reaction is complete when H₂ uptake ceases (approx. 6 molar equivalents consumed).

    • Cool to 25°C, vent safely, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude isomeric mixture of 4-(4-butylcyclohexyl)cyclohexanol.

Phase 2: Green Catalytic Oxidation
  • Mechanistic Rationale : The hydrogenation yields a complex mixture of stereoisomers at both the bicyclohexyl linkage and the hydroxyl-bearing carbon. To establish the required trans,trans geometry, the hydroxyl group must first be oxidized to a ketone. Traditional Jones oxidation (CrO₃/H₂SO₄) generates stoichiometric toxic chromium waste, which is unacceptable at an industrial scale. Instead, we utilize a green, biphasic oxidation using aqueous hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) . This utilizes H₂O₂ as the terminal oxidant, generating water as the sole byproduct.

  • Protocol :

    • In a 100 L glass-lined reactor, dissolve the crude alcohol (approx. 10.2 kg) in 30 L of N-methyl-2-pyrrolidone (NMP).

    • Add 0.15 kg of Na₂WO₄·2H₂O and 0.10 kg of phosphotungstic acid as co-catalysts. Heat the mixture to 80°C.

    • Dropwise, add 6.0 kg of 30% aqueous H₂O₂ over 4 hours, maintaining the temperature strictly between 80–85°C to prevent thermal runaway.

    • Self-Validating Step : Sample the organic phase for GC-FID analysis. The reaction is deemed complete when the alcohol peak area is <0.5%.

    • Extract with petroleum ether, wash with 5% Na₂SO₃, and verify peroxide quenching with KI-starch paper. Concentrate to yield 4-(4-butylcyclohexyl)cyclohexanone.

Phase 3: Thermodynamic Isomerization
  • Mechanistic Rationale : The newly formed ketone exists as a mixture of cis and trans isomers at the bicyclohexyl linkage. The bulky 4-butylcyclohexyl group acts as a conformational anchor. By subjecting the mixture to strong base, the alpha-proton is abstracted to form an enolate. Upon reprotonation, thermodynamic control heavily favors the trans isomer, where the bulky substituent occupies the equatorial position, minimizing 1,3-diaxial interactions.

  • Protocol :

    • Dissolve the crude ketone in 20 L of methanol.

    • Add 1.5 L of 30% sodium methoxide (NaOMe) in methanol.

    • Reflux (65°C) the mixture for 4 hours under N₂.

    • Self-Validating Step : Neutralize an aliquot and analyze via ¹H-NMR. The complete disappearance of the axial proton signal associated with the cis-isomer confirms equilibration.

    • Neutralize the bulk mixture with glacial acetic acid to pH 7, concentrate, and partition between water and toluene. Evaporate the toluene to isolate trans-4-(4-butylcyclohexyl)cyclohexanone.

Phase 4: Stereoselective Reduction & Purification
  • Mechanistic Rationale : The final step requires the reduction of the trans-ketone to the trans,trans-alcohol. While dissolving metal reductions (e.g., Birch-type Na/NH₃) provide excellent thermodynamic control yielding the equatorial alcohol exclusively, they present severe flammability and toxicity hazards at scale. Instead, reduction with sodium borohydride (NaBH₄) in an alkaline methanolic solution at low temperatures provides a kinetically favorable ~80:20 trans:cis ratio . The pure trans,trans isomer is then isolated via selective crystallization. Its highly symmetrical, flat structure packs efficiently into a crystal lattice, rendering it significantly less soluble in cold alkanes compared to the cis impurity.

  • Protocol :

    • Dissolve the isomerized ketone in 25 L of isopropanol and cool to 0–5°C.

    • Slowly add a solution of 0.8 kg NaBH₄ in 4 L of 0.1 M NaOH over 2 hours, keeping the temperature below 10°C.

    • Stir for an additional 2 hours at 10°C.

    • Self-Validating Step : Quench a 1 mL sample with dilute HCl and analyze via GC-FID. Ketone conversion must be >99%.

    • Quench the bulk reaction with 10% HCl to pH 6. Remove isopropanol under vacuum.

    • Crystallization : Dissolve the crude residue in 15 L of boiling heptane and 2 L of ethanol. Cool slowly at a rate of 10°C/hour to -5°C.

    • Filter the white crystalline precipitate and wash with cold (-10°C) heptane.

    • Self-Validating Step : Perform Differential Scanning Calorimetry (DSC). The product must exhibit a sharp endothermic melting transition, confirming >99.5% diastereomeric purity.

Quantitative Data & Process Parameters

Table 1: Process Parameters and Quality Control Metrics

Process PhaseReagents & CatalystsCritical Process Parameters (CPP)Expected YieldIn-Process Quality Control (IPQC)
1. Hydrogenation Ru/C (5%), H₂ gas50 bar, 100°C, 500 rpm95–98%H₂ mass flow cessation; GC-MS (aromatic saturation >99.5%)
2. Oxidation 30% H₂O₂, Na₂WO₄80–85°C, controlled addition90–94%GC-FID (alcohol peak <0.5%); KI-starch for peroxide quench
3. Isomerization NaOMe, Methanol65°C (Reflux), 4 hours>95%NMR (shift of alpha-proton); GC-FID (trans isomer >95%)
4. Reduction NaBH₄, NaOH/iPrOH0–5°C, pH > 1085–88%GC-FID (ketone <0.1%, trans:cis ratio > 4:1)
5. Crystallization Heptane, EthanolCooling ramp 10°C/hr to -5°C70–75%DSC (sharp clearing point); GC-FID (>99.5% trans,trans de)

References

  • Effects of Catalyst Promotion on the Selective Hydrogenation of Biphenol Using Various Pd/C Catalysts. Cho, H.-B., Hong, B.-E., Park, J.-H., & Park, Y. H. (2008). Bulletin of the Korean Chemical Society, 29(12), 2434-2440.[Link]

  • Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. Yantai Derun Liquid Crystal Material Co Ltd. (2009). Patent No. CN101337870B.
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Carey, F. A., & Sundberg, R. J. (2007). Springer.[Link]

Application Notes & Protocols: The Strategic Use of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol as a Core Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division

Executive Summary: Beyond the Common Building Block

This document provides an in-depth technical guide on the application of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol , a saturated bicyclic alcohol, as a high-value chemical intermediate. Its rigid, well-defined three-dimensional structure, conferred by the two trans-configured cyclohexane rings, makes it a pivotal precursor in the synthesis of advanced materials, particularly liquid crystals, and specialized organic molecules.[1] Unlike more common monocyclic analogs, the bicyclohexyl motif offers unique advantages in tuning viscosity, thermal stability, and other physical properties in final products.[2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. We will explore its synthesis, core transformations—oxidation, esterification, and dehydration—and the analytical validation required at each stage.

Physicochemical Profile & Structural Distinction

The defining feature of this intermediate is the trans-trans stereochemistry of the bicyclohexyl system. The bulky butyl group and the hydroxyl group both occupy equatorial positions on their respective rings, leading to a thermodynamically stable, chair-like conformation. This steric arrangement is crucial as it dictates the accessibility of the hydroxyl group and influences the stereochemical outcome of subsequent reactions.

Table 1: Physicochemical Properties

Property Value Source/Rationale
IUPAC Name trans-4-(trans-4-Butylcyclohexyl)cyclohexan-1-ol IUPAC Nomenclature
Molecular Formula C₁₆H₃₀O -
Molecular Weight 238.41 g/mol -
Appearance White to off-white crystalline solid Expected for similar saturated bicyclic alcohols
Solubility Insoluble in water; Soluble in organic solvents (THF, CH₂Cl₂, Toluene) General property of non-polar organic compounds.[3]
Boiling Point > 250 °C (estimated) Extrapolated from related bicyclohexyl structures.[1]

| Melting Point | > 70 °C (estimated) | Varies with purity; high symmetry suggests a distinct melting point. |

A Note on Synthesis: Accessing the Intermediate

While commercially available, understanding the synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol provides context for potential impurities. The most common industrial route involves the complete hydrogenation of 4-butyl-4'-hydroxybiphenyl. This reaction typically employs heterogeneous catalysts like Rhodium-on-carbon or Ruthenium under high pressure.

The stereochemical control to achieve the all-trans isomer is a critical step, often requiring specific catalyst systems or subsequent isomerization of a mixed cis/trans product.[4]

Figure 1: Plausible synthetic route to the target intermediate.

Core Synthetic Transformations & Protocols

The utility of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol stems from the reactivity of its secondary hydroxyl group. The following protocols detail its most critical applications as an intermediate.

Oxidation to trans-4-(trans-4-Butylcyclohexyl)cyclohexanone

Scientific Rationale: The conversion of the secondary alcohol to its corresponding ketone is arguably the most important transformation for this intermediate. The resulting ketone, trans-4-(trans-4-Butylcyclohexyl)cyclohexanone, is a foundational building block for a vast array of liquid crystal molecules and other complex organic structures.[5] The choice of oxidant is critical to ensure high yield without cleaving the robust cycloalkane structure. While classic chromium-based reagents are effective, modern protocols favor milder and more environmentally benign options like bleach (NaOCl) catalyzed by a phase-transfer catalyst or TEMPO.[6][7][8]

Protocol: Bleach-Mediated Oxidation

This protocol is adapted from established green chemistry procedures for the oxidation of secondary alcohols and offers high efficiency with minimal environmental impact.[8]

Materials:

  • trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (1.0 eq)

  • Ethyl Acetate (EtOAc)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium hypochlorite solution (household bleach, ~8.25% NaOCl, ensure it's fresh)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (e.g., 5.0 g, 20.97 mmol) in a 1:1 mixture of ethyl acetate and glacial acetic acid (e.g., 40 mL total).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. Efficient stirring is crucial.

  • Oxidant Addition: Add the sodium hypochlorite solution (e.g., 35 mL, ~40 mmol, ~1.9 eq) dropwise via an addition funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1 v/v). The product ketone will have a higher Rf value than the starting alcohol. Allow the reaction to stir at 0-5 °C until TLC indicates complete consumption of the starting material (typically 1-2 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution until a starch-iodide test is negative (indicating no remaining oxidant).

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone.

  • Purification: The crude product, typically a low-melting solid, can be purified by recrystallization from a suitable solvent like heptane or by flash column chromatography on silica gel if necessary.

G cluster_protocol Oxidation Workflow A 1. Dissolve Alcohol in EtOAc/AcOH B 2. Cool to 0-5 °C A->B C 3. Add NaOCl (Bleach) Dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Aqueous Workup (H₂O, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Recrystallization) G->H

Figure 2: Step-by-step workflow for the bleach oxidation protocol.

Esterification: Forging Liquid Crystals and Bioactive Molecules

Scientific Rationale: Esterification is a fundamental strategy for elaborating the intermediate into more complex target molecules. In materials science, attaching aromatic or other mesogenic units to the hydroxyl group via an ester linkage is a primary method for synthesizing liquid crystals.[9] In drug development, the hydroxyl can be esterified to create prodrugs or to modify the pharmacokinetic properties of a lead compound. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a reliable method that proceeds under mild conditions, making it suitable for sensitive substrates.

Protocol: Steglich Esterification with Benzoic Acid

Materials:

  • trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (1.0 eq)

  • Benzoic Acid (or other desired carboxylic acid, 1.1 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (e.g., 2.38 g, 10.0 mmol), benzoic acid (1.34 g, 11.0 mmol), and DMAP (0.12 g, 1.0 mmol).

  • Solvent Addition: Add anhydrous DCM (e.g., 50 mL) via syringe and stir until all solids dissolve.

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (e.g., 10 mL) dropwise.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC for the disappearance of the starting alcohol.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ester can be purified by flash chromatography on silica gel to yield the pure product.

Figure 3: Reaction scheme for Steglich esterification.

Dehydration to 4-(trans-4-Butylcyclohexyl)cyclohexene

Scientific Rationale: Acid-catalyzed dehydration provides a route to the corresponding alkene. This reaction typically follows an E1 mechanism, proceeding through a secondary carbocation intermediate.[10] To maximize the yield of the desired alkene, the reaction is often performed in a distillation apparatus. By heating the mixture above the boiling point of the product alkene but below that of the starting alcohol, the product is continuously removed from the reaction equilibrium, driving the formation of more product in accordance with Le Châtelier's principle.

Protocol: Acid-Catalyzed Dehydration via Distillation

Materials:

  • trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (1.0 eq)

  • 85% Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄) (use ~20% v/v of alcohol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) pellets

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the alcohol (e.g., 10.0 g, 41.9 mmol) and a few boiling chips into the distilling flask.

  • Catalyst Addition: Cautiously add 85% H₃PO₄ (e.g., 2 mL) to the flask and swirl to mix.

  • Distillation: Heat the mixture gently. The product alkene, along with water, will begin to co-distill. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and will typically be slightly above 100 °C due to the co-distillation with water.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash carefully with an equal volume of saturated NaHCO₃ solution to neutralize any acid, followed by a water wash.

  • Drying: Separate the organic layer and place it in a clean, dry Erlenmeyer flask. Add a small amount of anhydrous CaCl₂ and swirl until the liquid is clear, indicating it is dry.[11]

  • Final Product: Decant or filter the dried liquid to obtain the final alkene product. Further purification can be achieved by a final simple distillation if required.

Analytical Characterization Summary

Validating the outcome of each protocol is essential. The following table outlines the expected spectroscopic changes for each transformation.

Table 2: Spectroscopic Validation

Transformation Starting Material (Alcohol) Product Key Spectroscopic Changes
Oxidation -OH >C=O IR: Disappearance of broad O-H stretch (~3300 cm⁻¹); Appearance of strong C=O stretch (~1715 cm⁻¹). ¹H NMR: Disappearance of the carbinol proton (CH-OH) signal.
Esterification -OH -O(C=O)R IR: Disappearance of O-H stretch; Appearance of ester C=O stretch (~1735 cm⁻¹). ¹H NMR: Downfield shift of the CH-O proton signal.

| Dehydration | -OH | >C=C< | IR: Disappearance of O-H stretch; Appearance of a weak C=C stretch (~1650 cm⁻¹) and vinylic =C-H stretch (>3000 cm⁻¹). ¹H NMR: Appearance of new signals in the olefinic region (δ 5.5-6.0 ppm). |

Safety & Handling

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13]

  • Reagents:

    • Acids (H₃PO₄, H₂SO₄, AcOH): Corrosive. Handle with extreme care to avoid skin and eye contact.

    • Bleach (NaOCl): Oxidizer and irritant. Do not mix with acids in a concentrated form outside of the reaction protocol, as this can release toxic chlorine gas.

    • DCC: Potent skin sensitizer. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

References

  • Eliel, E. L., Martin, R. J., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16. DOI: 10.15227/orgsyn.047.0016.

  • ChemicalBook. (n.d.). TRANS-4-TERT-BUTYLCYCLOHEXANOL CAS#: 21862-63-5.

  • LookChem. (n.d.). TRANS-4-TERT-BUTYLCYCLOHEXANOL.

  • Testbook. (2025). The reagent used for oxidation of trans-4-t-butylcyclohexano.

  • TCI EUROPE N.V. (2025). trans-4-tert-Butylcyclohexanol - SAFETY DATA SHEET.

  • CymitQuimica. (2023). Trans-4-tert-butylcyclohexanol - Safety Data Sheet.

  • ChemicalBook. (n.d.). TRANS-4-TERT-BUTYLCYCLOHEXANOL - Safety Data Sheet.

  • Santa Cruz Biotechnology, Inc. (2015). 4-tert-Butylcyclohexanol, mixture of cis and trans - SAFETY DATA SHEET.

  • Wikipedia. (n.d.). Bicyclohexyl.

  • Ataman Kimya. (n.d.). 4-TERT-BUTYLCYCLOHEXANOL.

  • University of California, Davis. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY.

  • Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol.

  • AK Scientific, Inc. (n.d.). 4-tert-Butylcyclohexanol (cis- and trans- mixture) - Safety Data Sheet.

  • University of Massachusetts Boston. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL.

  • Tokyo Chemical Industry. (n.d.). trans-4-tert-Butylcyclohexanol.

  • ResearchGate. (2018). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.

  • Google Patents. (n.d.). Cyclohexane derivative and liquid crystal composition containing the same.

  • Google Patents. (n.d.). Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.

  • ResearchGate. (2026). Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol.

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.

  • EduBirdie. (n.d.). Dehydration Cyclohexanol Lab Report.

  • One Part of Chemistry. (2011). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene.

  • BenchChem. (2025). Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Application Notes and Protocols.

  • Google Patents. (n.d.). Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.

  • Tokyo Chemical Industry. (n.d.). Liquid Crystal Materials.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of trans-4-(trans-4-butylcyclohexyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to remove the undesired cis-diastereomer from their synthesized product. In the following sections, we will address common challenges and provide detailed, field-proven protocols to achieve high isomeric purity.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm the presence of the cis-isomer and determine the isomeric ratio in my sample?

Answer:

Before attempting any purification, it is critical to accurately assess the composition of your crude product. The most definitive method for distinguishing and quantifying the cis and trans diastereomers of substituted cyclohexanols is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[1][2]

Causality: The key to this differentiation lies in the chair conformation of the cyclohexane ring. In the thermodynamically stable conformation of the trans-isomer, both the bulky butylcyclohexyl group and the hydroxyl group occupy equatorial positions. In the cis-isomer, one of these groups is forced into a more sterically hindered axial position. This results in distinct electronic environments for the proton on the carbon bearing the hydroxyl group (C-OH).

  • ¹H NMR Analysis:

    • The trans-isomer will show the proton at the C1 position (the carbon with the -OH group) as a broad multiplet with large axial-axial coupling constants (³J ≈ 10-13 Hz).[1] This is because the proton is in an axial position and couples with neighboring axial protons.

    • The cis-isomer will show the corresponding proton with smaller axial-equatorial and equatorial-equatorial coupling constants.

    • By integrating the signals corresponding to each isomer, you can accurately determine the isomeric ratio.[2][3]

  • Other Techniques:

    • Gas Chromatography (GC): Can also be used to separate the isomers, with the trans-isomer typically having a longer retention time.[4]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed to separate these diastereomers due to their differing polarities and shapes.[5][6]

FAQ 2: What is the most straightforward method to enrich the trans-isomer from a crude mixture?

Answer:

For enriching the trans-isomer on a preparative scale, fractional crystallization (recrystallization) is the most effective and economical first step.[7] This classical technique exploits the differences in solubility and crystal lattice packing between the two diastereomers.[8]

Causality: The trans-isomer is generally more symmetrical and linear than the cis-isomer. This allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and, crucially, lower solubility in select solvent systems compared to the more awkwardly shaped cis-isomer.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude mixture in various solvents (e.g., petroleum ether, hexane, ethanol, acetone, or mixtures like ethanol/water) to find a system where the compound is soluble when hot but sparingly soluble when cold.[7][9] For a similar compound, 4-t-butylcyclohexanol, petroleum ether has been shown to be effective.[4]

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask (e.g., by placing it in a warm water bath that cools gradually). Rapid cooling will trap impurities.

  • Crystal Isolation: Once crystallization appears complete, cool the flask further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved cis-isomer.

  • Analysis: Dry the crystals and analyze their isomeric purity using the NMR or GC method described in FAQ 1. The mother liquor can be concentrated to recover a second, less pure crop of crystals if desired.[4]

FAQ 3: My recrystallization isn't significantly improving the isomeric purity. What can I do?

Answer:

If a single recrystallization is insufficient, several optimization strategies can be employed. The issue often lies with the solvent system or the cooling rate.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • If the isomers are co-crystallizing, you may need a different solvent system. Try a binary solvent mixture. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm until it is clear again, then allow it to cool slowly. For alcohols, mixtures like ethanol/water or acetone/hexane can be effective.[10]

  • Control the Cooling Rate: Crashing the product out of solution by cooling too quickly is a common mistake. Slow, controlled cooling is paramount for selective crystallization.

  • Seeding: If you have a small amount of pure trans-isomer, you can "seed" the cooling solution with a single crystal to encourage the growth of the desired crystal form.

  • Iterative Recrystallization: If the purity improves but does not reach the desired level, a second or even third recrystallization of the enriched material may be necessary.[4]

FAQ 4: I need a final product with >99.5% purity. Should I use column chromatography?

Answer:

Yes. While recrystallization is excellent for bulk enrichment, achieving very high levels of isomeric purity often requires flash column chromatography . Diastereomers have different physical properties, which allows for their separation by chromatography.[11]

Causality: The separation on a silica gel column is based on the different polarities of the isomers. The hydroxyl group is the most polar part of the molecule. In the trans-isomer, the equatorial -OH group is less sterically hindered and may interact differently with the polar silica surface than the more exposed axial hydroxyl group of the cis-isomer. This difference in interaction allows for their separation.

General Flash Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to find a suitable eluent system. A good system will show two distinct spots with a ∆Rf of ~0.2. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

  • Column Packing: Properly pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the enriched product from recrystallization in a minimal amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Run the eluent through the column under positive pressure (flash). Collect small fractions and monitor them by TLC to identify which fractions contain the pure desired isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified trans-4-(trans-4-butylcyclohexyl)cyclohexanol.

Visual Workflow Guides

Below are simplified diagrams illustrating the logical workflows for the primary purification techniques.

RecrystallizationWorkflow cluster_0 Recrystallization Process cluster_1 Quality Control Loop A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Slow Cooling (Promotes Selective Crystallization) A->B C 3. Isolate Crystals (Vacuum Filtration) B->C D 4. Wash with Cold Solvent C->D E 5. Dry Product D->E F Analyze Isomeric Purity (e.g., ¹H NMR) E->F G Is Purity > Target? F->G H Final Product G->H Yes I Repeat Process G->I No I->A

Caption: A logical workflow for purifying the trans-isomer via recrystallization.

ChromatographyWorkflow cluster_fractions 5. Fraction Collection & Analysis A 1. Select Eluent (via TLC analysis) B 2. Pack Silica Gel Column A->B C 3. Load Sample Mixture B->C D 4. Elute with Solvent (Under Pressure) C->D F1 Fraction 1 (Cis-Isomer) D->F1 Elutes First F2 Fraction 2 (Mixed) D->F2 F3 Fraction 3 (Trans-Isomer) D->F3 Elutes Later E 6. Combine Pure Fractions & Evaporate Solvent F3->E F Pure trans-Isomer E->F

Caption: Workflow for high-purity separation using flash column chromatography.

Summary of Purification Methods

MethodExpected PurityProsCons
Fractional Crystallization 90-98% (can be higher)Scalable, cost-effective, good for bulk purification.May require multiple cycles; may not achieve >99.5% purity.
Flash Column Chromatography >99.5%High resolution and purity, good for final polishing step.Requires more solvent, less scalable than crystallization.

References

  • 4-tert-Butylcyclohexanol Overview. Ontosight AI.
  • Diastereomeric recrystallization. Wikipedia. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents. ResearchGate. [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • 4-tert-Butylcyclohexanol | C10H20O. PubChem, National Institutes of Health. [Link]

  • 4-tert-butylcyclohexanol - Solubility. Solubility of Things. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Separation of diastereomers. Sciencemadness Discussion Board. [Link]

  • How does NMR differentiate between cis and trans isomers? TutorChase. [Link]

  • Separation and purification of cis and trans isomers.
  • CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. ResearchGate. [Link]

  • The Application of NMR in Determination of the Structure of Cyclanols. I. The Structures of Cyclohexane-1,3-diols. The Journal of Organic Chemistry. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks. [Link]

  • Check out my purification of 4-tert-cyclohexanol. Reddit. [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Oreate AI Blog. [Link]

  • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Yield Optimization for the Hydrogenation of Butylcyclohexyl Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This knowledge base is dedicated to troubleshooting and optimizing the catalytic hydrogenation of butylcyclohexyl phenol (e.g., 4-(4-butylcyclohexyl)phenol) to its corresponding cyclohexanol derivatives.

Because the bulky butylcyclohexyl moiety introduces significant steric constraints, achieving high yields requires precise control over thermodynamics, catalyst selection, and reaction kinetics.

Mechanistic Workflow & Reaction Pathways

Understanding the competing reaction pathways is critical for yield optimization. The hydrogenation of the aromatic phenol ring proceeds via a cyclohexanone intermediate. Depending on the catalyst and conditions, the reaction can stall at the ketone, proceed to the target alcohol, or undergo parasitic hydrodeoxygenation[1],[2].

G A 4-(4-Butylcyclohexyl)phenol (Starting Material) B Catalyst Surface Adsorption (e.g., Ru/Nb2O5 or Pd/C) A->B H2 Addition C Butylcyclohexyl-cyclohexanone (Intermediate) B->C Partial Hydrogenation (Thermodynamic Control) D Butylcyclohexyl-cyclohexanol (Target Product) B->D Direct Pathway E Hydrodeoxygenation (Side Product: Bicycloalkane) B->E C-O Bond Cleavage (High Temp / Brønsted Acid) C->D Deep Hydrogenation (Kinetic Control)

Reaction pathways in the catalytic hydrogenation of butylcyclohexyl phenol.

Standard Operating Procedure (SOP): Catalytic Hydrogenation

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides measurable feedback to confirm the mechanistic trajectory.

Step 1: Catalyst Preparation & Loading

  • Action: Load 100 g of 4-(4-butylcyclohexyl)phenol into a high-pressure Hastelloy autoclave. Add 4.0 g of the selected catalyst (e.g., 5 wt% Ru/C for target alcohols, or 5% Pd/C for target ketones)[3].

  • Causality: Ruthenium (Ru) provides the kinetic driving force necessary for deep reduction to the alcohol, whereas Palladium (Pd) often stalls at the ketone intermediate under moderate pressures[1],[3].

Step 2: Solvent System Integration

  • Action: Suspend the mixture in 450 mL of tert-butanol or a water/decalin biphasic system.

  • Causality: tert-butanol minimizes unwanted solvent-catalyst interactions. Alternatively, a biphasic system enhances the desorption of the highly non-polar, bulky product from the catalyst surface, freeing active sites and preventing over-reduction[4],[3].

Step 3: Purging and Pressurization

  • Action: Seal the reactor and purge with Nitrogen three times. Pressurize with H₂ gas to 12–15 bar[4],[3].

  • Self-Validation: A stable pressure reading over 5 minutes confirms reactor integrity and the absence of atmospheric oxygen, which prevents catalyst poisoning.

Step 4: Thermal Activation & Reaction

  • Action: Ramp the temperature to 80 °C (for Ru catalysts) or 175–190 °C (for Pd catalysts)[4],[3].

  • Self-Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is actively proceeding as long as H₂ is being consumed. The reaction is complete when the pressure drop plateaus (typically 30–240 minutes).

Step 5: In-Process Analytical Verification

  • Action: Draw a 1 mL aliquot, filter, and analyze via GC-MS.

  • Self-Validation: The complete disappearance of the starting phenol mass peak and the stabilization of the ketone-to-alcohol ratio confirms the reaction trajectory has reached its thermodynamic or kinetic endpoint.

Step 6: Workup

  • Action: Cool the reactor to 20 °C, safely vent residual H₂, and filter the catalyst through a Celite pad. Evaporate the filtrate under reduced pressure to isolate the product[3].

Quantitative Yield Optimization Matrix

Use the following empirical data to select the optimal reaction parameters based on your specific target molecule.

Catalyst SystemTemp (°C)H₂ Pressure (bar)SolventTarget Product YieldMajor Byproduct / Issue
5% Pd/C 175–19015tert-Butanol85–90% (Ketone)5–15% Cyclohexanol[3]
Ru/Nb₂O₅ 8012Water/Decalin93% (Alcohol)<5% Cyclohexanone[4]
[Rh(COD)Cl]₂ 8050Isopropanol>90% (cis-Alcohol)Hydrogenolysis[1]
20% Ni/CNT 220Transfer (No H₂)Isopropanol95% (Alcohol)Acetone[5]

Troubleshooting Guide

Q1: My reaction is stalling at the butylcyclohexyl cyclohexanone intermediate, resulting in a low yield of the target alcohol. How do I drive the reaction to completion?

  • Analysis & Solution: The hydrogenation of the aromatic ring typically proceeds via a cyclohexanone intermediate. If your reaction stalls here, your catalyst lacks the kinetic driving force to reduce the aliphatic carbonyl.

  • Causality: Palladium (Pd) catalysts are highly active for breaking aromaticity but have significantly lower activity for aliphatic ketone reduction, leading to ketone accumulation[1],[3].

  • Actionable Fix: Switch your catalyst from Pd/C to a Ruthenium (Ru) or Rhodium (Rh) based catalyst (e.g., Ru/C or Ru/Nb₂O₅)[4]. If you must use Pd, increase the H₂ pressure to >20 bar and extend the reaction time while monitoring ketone consumption via GC-MS.

Q2: I am detecting a significant loss of the hydroxyl group, yielding a bicycloalkane (hydrodeoxygenation). How do I prevent this side reaction?

  • Analysis & Solution: Hydrodeoxygenation (HDO) involves the direct cleavage of the C-O σ bond. This is a common parasitic pathway when hydrogenating alkyl-substituted phenols[2].

  • Causality: HDO is heavily promoted by high temperatures (>200 °C) and the presence of strong Brønsted acid sites on the catalyst support (such as zeolites or un-neutralized alumina)[2],[6].

  • Actionable Fix: Lower the reaction temperature to 80–120 °C. Transition to a catalyst support with Lewis acidity rather than Brønsted acidity (e.g., Nb₂O₅), or use a completely neutral support like Carbon Nanotubes (CNT)[5],[4].

Q3: The biological activity of our drug candidate requires a specific stereoisomer. How can I control the cis/trans stereoselectivity of the final butylcyclohexyl cyclohexanol?

  • Analysis & Solution: The reduction of the phenol ring introduces new stereocenters. The cis/trans ratio is dictated by whether the reaction is under kinetic or thermodynamic control.

  • Causality: Rhodium-based catalytic systems (e.g., Rh/Al₂O₃) facilitate an all-cis addition of hydrogen atoms to the substrate, yielding predominantly the cis-isomer (>90% d.r.). Conversely, Palladium-based systems allow for equilibration, giving access to the thermodynamically more stable trans-diastereomers[1].

  • Actionable Fix: For strict cis-selectivity, utilize Rh catalysts under moderate pressure (20-50 bar)[1]. For trans-selectivity, utilize Pd catalysts and allow for longer reaction times at elevated temperatures to ensure thermodynamic equilibration.

Frequently Asked Questions (FAQs)

Q: Can we achieve high yields without the safety hazards and infrastructure requirements of high-pressure H₂ gas? A: Yes. Transfer hydrogenation is a highly effective, scalable alternative. By utilizing a 20% Ni/CNT (Nickel on Carbon Nanotubes) catalyst in isopropanol, the solvent acts as the hydrogen donor. This system can achieve up to 95% yield of the cyclohexanol at 220 °C without any external H₂ gas, generating acetone as a benign, easily removable byproduct[5].

Q: Does the bulky butylcyclohexyl substituent cause steric hindrance during hydrogenation? A: Yes, the large, conformationally rigid substituent can impede flat adsorption onto the catalyst surface. To counteract this, utilize high-surface-area supports (like mesoporous carbon or nanospheres) to ensure the active metal sites remain accessible. Biphasic solvent systems (e.g., water/decalin) also help partition the bulky, hydrophobic product away from the catalyst, freeing up active sites for the unreacted phenol[4].

References

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: PMC - NIH URL
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen Source: MDPI URL
  • Highly selective conversion of phenol to cyclohexanol over increased acidity on the Ru/Nb2O5-nC18PA catalysts in biphasic system Source: White Rose University Consortium URL
  • Source: Green Chemistry (RSC Publishing)
  • Catalytic Hydrodeoxygenation of Methyl-Substituted Phenols: Correlations of Kinetic Parameters with Molecular Properties Source: University of Utah URL
  • Selective catalytic hydroalkylation and deoxygenation of substituted phenols to bicycloalkanes Source: ResearchGate URL
  • EP0548897A2 - Cyclohexanone-oxime derivatives, method for their preparation as well as method for their further processing...

Sources

Technical Support Center: Purification of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Pharmaceutical Intermediates Support Center. This portal is designed for researchers, scale-up chemists, and drug development professionals working with bicyclohexyl liquid crystal intermediates and pharmaceutical building blocks.

The compound trans-4-(trans-4-Butylcyclohexyl)cyclohexanol presents unique purification challenges. Its rigid, highly hydrophobic bicyclohexyl core combined with a single polar hydroxyl group creates complex solubility dynamics. Furthermore, crude syntheses often yield a mixture of cis and trans stereoisomers. Because the trans,trans-isomer is critical for achieving the precise phase-transition temperatures required in liquid crystal displays and the exact spatial geometry needed for active pharmaceutical ingredients (APIs), isolating it with >99% stereochemical purity is paramount.

This guide provides field-proven troubleshooting strategies, quantitative solvent matrices, and self-validating protocols to ensure successful recrystallization.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is a balance between thermodynamic solubility (dissolving the crude at reflux) and kinetic crystallization (selectively precipitating the trans,trans-isomer while leaving cis-isomers in the mother liquor).

The following table summarizes the performance of various solvent systems based on standard 100g scale-up data.

Solvent SystemVolume Ratio (v/v)Boiling Point (°C)trans,trans Recovery Yield (%)Stereochemical Purity (GC %)Primary Use Case & Causality
Isopropanol (IPA) 100%82.078 - 82%> 99.5%Optimal for Stereoisomer Separation. The amphiphilic nature of IPA balances the hydrophobic bulk and polar OH group, allowing perfect lattice packing of the trans,trans isomer at 0–5 °C [1].
Toluene / Heptane 30 : 70~98.085 - 88%98.0 - 98.5%Bulk Crude Purification. Toluene acts as a strong solvent; heptane forces precipitation. Excellent for removing highly polar impurities, though slightly less selective for stereoisomers [2].
Ethanol / Water 90 : 10~78.0< 65%~ 95.0%Not Recommended. The high polarity of water forces premature precipitation of both cis and trans isomers simultaneously, resulting in poor stereochemical enrichment [3].
Petroleum Ether 100%60 - 9090 - 92%92.0 - 94.0%Initial Crash-Out. Good for initial recovery from reaction mixtures, but lacks the hydrogen-bonding disruption needed to separate closely related stereoisomers [2].

Troubleshooting & FAQs

Q1: Why is my trans,trans-isomer yield so low when using pure ethanol as a recrystallization solvent?

A: Ethanol is highly polar and forms strong hydrogen bonds with the equatorial hydroxyl group of the cyclohexanol ring. Because the trans,trans-isomer is highly symmetric, it naturally wants to pack into a dense crystal lattice. However, ethanol's strong solvation of the OH group competes with the intermolecular hydrogen bonding required for crystal lattice formation, keeping the compound dissolved even at lower temperatures. Solution: Switch to a secondary alcohol like Isopropanol (IPA). The increased steric bulk of IPA weakens the solvent-solute hydrogen bonding, shifting the thermodynamic equilibrium toward crystallization when cooled to 0–5 °C[1].

Q2: How do I efficiently separate the cis,trans-isomer from the desired trans,trans-isomer?

A: Stereoisomer separation relies on the causality of crystal packing efficiency. The trans,trans-isomer features equatorial substituents on both rings, resulting in a flat, linear molecular geometry that packs tightly, yielding a higher lattice energy and lower solubility. The cis-isomer contains an axial substituent, which creates a "kink" in the molecule, disrupting lattice packing and significantly increasing its solubility in cold solvents. Solution: Use a slow, controlled cooling ramp (0.5 °C/min) in Isopropanol. Rapid cooling traps the cis-isomer in the crystal lattice (occlusion). Slow cooling ensures that only the thermodynamically stable trans,trans crystals nucleate and grow, leaving the cis-isomer entirely in the mother liquor.

Q3: During cooling, my solution turns into a milky emulsion instead of forming crystals (Oiling Out). How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture drops below the saturation temperature of the solvent system. Instead of crystallizing, the compound separates as a supercooled liquid phase. This is common when high levels of impurities act as melting-point depressants. Solution:

  • Reheat the mixture until it is a homogenous clear solution.

  • Add 5–10% (v/v) more of the "good" solvent (e.g., Toluene or Isopropanol) to lower the saturation temperature below the mixture's melting point.

  • Introduce a seed crystal of pure trans,trans-4-(trans-4-Butylcyclohexyl)cyclohexanol at 5 °C above the expected cloud point. Seeding forces heterogeneous nucleation, bypassing the liquid-liquid separation phase entirely.

Workflow: Recrystallization & Troubleshooting Decision Tree

The following diagram illustrates the logical workflow for purifying bicyclohexyl alcohols, including the critical decision node for handling oiling out.

Recrystallization_Workflow Start Crude trans-4-(trans-4-Butylcyclohexyl) cyclohexanol Dissolve Dissolve in Isopropanol at 80°C (Reflux) Start->Dissolve HotFilter Hot Filtration (Remove particulates) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C/min to 5°C) HotFilter->Cooling Decision Observation during cooling? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Separation) Decision->Oiling Milky emulsion Cryst Nucleation & Crystallization Decision->Cryst Solid particles FixOiling Reheat to 80°C, add 5% IPA, add Seed Crystals at 45°C Oiling->FixOiling Filter Vacuum Filtration & Cold Solvent Wash Cryst->Filter FixOiling->Cooling Pure Pure trans,trans-Isomer (>99% GC Purity) Filter->Pure

Caption: Workflow and troubleshooting decision tree for the recrystallization of bicyclohexyl alcohols.

Self-Validating Experimental Protocol

This protocol utilizes Isopropanol (IPA) due to its superior stereoisomer selectivity [1]. The procedure is designed as a self-validating system: the success of each step can be physically or analytically verified before proceeding, preventing the cascade of errors common in multi-day purifications.

Materials Required:
  • Crude trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (Assume 100g)

  • Anhydrous Isopropanol (IPA)

  • Seed crystals of pure trans,trans-isomer (approx. 50 mg)

  • Jacketed glass reactor with programmable temperature control

  • Gas Chromatography (GC) system for validation

Step-by-Step Methodology:

Step 1: Dissolution & Saturation

  • Transfer 100g of crude compound into the jacketed reactor.

  • Add 350 mL of anhydrous Isopropanol.

  • Heat the reactor to 80 °C under gentle agitation (200 rpm) until complete dissolution occurs.

  • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a pre-heated celite pad to prevent heterogeneous impurities from acting as unwanted nucleation sites.

Step 2: Controlled Nucleation (Seeding)

  • Program the reactor to cool from 80 °C to 45 °C at a rate of 1.0 °C/min.

  • At exactly 45 °C (the metastable zone), introduce 50 mg of pure trans,trans seed crystals.

  • Hold the temperature at 45 °C for 30 minutes.

  • Causality: Holding the temperature allows the seed crystals to mature and consume supersaturation slowly. This prevents the rapid crash-out that traps cis-isomers and causes oiling out[3].

Step 3: Crystal Growth & Depletion

  • Resume cooling from 45 °C down to 0–5 °C at a strict rate of 0.2 to 0.5 °C/min.

  • Hold at 0–5 °C for 2 hours to maximize thermodynamic yield.

  • Validation Checkpoint: Inspect the reactor. You should observe distinct, well-formed white crystalline needles or plates. If the mixture looks like a milky slurry, oiling out has occurred (refer to FAQ Q3).

Step 4: Isolation & Washing

  • Discharge the slurry into a vacuum filtration apparatus (e.g., a Büchner funnel).

  • Wash the filter cake twice with 50 mL of pre-chilled (0 °C) Isopropanol .

  • Causality: Using room-temperature solvent for washing will dissolve the purified crystals, destroying your yield. The cold wash removes the mother liquor containing the highly soluble cis-isomers without dissolving the trans,trans lattice.

  • Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

Step 5: Final Analytical Validation

  • Melting Point Analysis: The pure trans,trans-isomer should exhibit a sharp melting point. A depressed or broad melting range (>2 °C variance) indicates residual cis-isomer or trapped solvent.

  • Gas Chromatography (GC): Dissolve a 10 mg sample in dichloromethane and inject it into the GC. The trans,trans peak should integrate to >99.0% relative area, confirming successful stereochemical purification [1].

References

  • European Patent Office. (1993). EP0548897A2 - Cyclohexanone-oxime derivatives, method for their preparation as well as method for their further processing into cyclohexanone- and cyclohexylamine derivatives. (Demonstrates the use of Isopropanol and 0-5 °C crystallization parameters for isolating trans-4-butylcyclohexyl derivatives).
  • China National Intellectual Property Administration. (2015). CN105198712A - Method of preparing S-(+)-4-(2-methylbutyl) xenol. (Details mixed solvent recrystallization protocols using toluene and petroleum ether/sherwood oil for structurally related biphenyl/cyclohexyl liquid crystal intermediates).

troubleshooting phase separation in butylcyclohexyl cyclohexanol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses phase separation challenges in 4-(4-butylcyclohexyl)cyclohexanol mixtures, a critical intermediate class for liquid crystal (LC) mesogens and fragrance compounds.[1][2]

Topic: Butylcyclohexyl Cyclohexanol Mixtures Document ID: TS-BCH-042 Status: Active Audience: Synthetic Chemists, Formulation Scientists, LC Engineers[1][2]

Diagnostic Workflow: Identifying the Phase Anomaly

Before applying a fix, you must characterize the nature of the "separation."[2] In alkylcyclohexyl systems, what looks like oiling out may be a stable liquid crystal mesophase.

Interactive Triage Protocol

Use this decision tree to classify your observation.

PhaseDiagnosis Start Observation: Phase Separation in Reaction/Formulation Q1 Visual Appearance? Start->Q1 Res1 Cloudy/Milky Emulsion Q1->Res1 Suspended droplets Res2 Distinct Bottom Layer (Oil) Q1->Res2 Coalesced layer Res3 Gel-like/Birefringent Q1->Res3 Viscous/Opaque Diag1 Oiling Out (LLPS) (Metastable Liquid Phase) Res1->Diag1 Q2 Microscopy (POM) Check Res2->Q2 Res3->Q2 Q2->Diag1 Isotropic (Dark) Diag2 Liquid Crystal Mesophase (Smectic/Nematic) Q2->Diag2 Birefringent (Bright/Texture) Diag3 Isomer Immiscibility (Cis/Trans Separation) Q2->Diag3 Two Isotropic Liquids

Figure 1: Diagnostic logic for distinguishing between metastable liquid phase separation (Oiling Out) and thermodynamic mesophase formation.

Troubleshooting Guides (Q&A)

Issue 1: Oiling Out During Recrystallization

User Report: "I am trying to purify trans-4-(trans-4-butylcyclohexyl)cyclohexanol from isopropanol, but as I cool the solution, an oil layer forms at the bottom instead of crystals."

Root Cause Analysis: This is a classic Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solution enters a metastable region where the "oil" phase is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the solid crystal.

  • Impurity Effect: High concentrations of the cis-isomer (which has a lower melting point and higher solubility) depress the melting point of the mixture, widening the "oiling out" window.[2]

  • Temperature Gap: The crystallization temperature (

    
    ) is likely lower than the liquid-liquid demixing temperature (
    
    
    
    ).[1][2]

Corrective Protocol:

  • The "Cloud Point" Reheat:

    • Heat the mixture until the oil redissolves completely (Clear point).

    • Cool slowly (0.5°C/min).

    • Crucial Step: As soon as you see the faintest turbidity (cloud point), seed the mixture immediately with pure trans-isomer crystals.[2] This bypasses the liquid phase nucleation and provides a template for the solid.

  • Solvent Polarity Adjustment:

    • Oiling out suggests the solute is too hydrophobic for the solvent at low temperatures.[2]

    • Action: Add a co-solvent with better solubility for the "oil" phase (e.g., add 5-10% Cyclohexane or Toluene to the Isopropanol). This lowers

      
       below 
      
      
      
      .[1]
Issue 2: Unexpected Gelation or "Thick" Phase

User Report: "At 60°C, my mixture turns into a thick, opaque gel that doesn't flow. It's not a solid precipitate."[3]

Root Cause Analysis: You are likely observing a Smectic Liquid Crystal Phase . 4-(4-butylcyclohexyl)cyclohexanol derivatives are mesogenic.[1][2]

  • If the mixture is highly concentrated, it may form a lyotropic liquid crystal phase with the solvent.

  • If neat (no solvent), you are in the thermotropic smectic range (often

    
     or 
    
    
    
    phases which are highly viscous).

Verification & Fix:

  • Test: Place a sample between glass slides and view under Polarized Optical Microscopy (POM).[1][2]

    • Result: If you see "focal conic" or "mosaic" textures, it is a LC phase.

  • Fix:

    • For Synthesis: You must heat above the clearing point (Isotropic transition) to ensure homogeneity before reacting or filtering.[2]

    • For Filtration: Do not attempt to filter the gel.[2] Reheat to isotropic liquid or add a non-mesogenic solvent (e.g., THF) to disrupt the LC ordering.

Issue 3: Inconsistent Isomer Ratios (cis vs trans)

User Report: "After phase separation and isolation, my NMR shows I still have 15% cis-isomer. The phases didn't separate the isomers effectively."

Root Cause Analysis: Cis and trans isomers of 4-substituted cyclohexanols have different physical properties but often form solid solutions or eutectic mixtures that prevent simple gravitational separation.[1][2]

  • Cis-isomer: Generally more polar (axial -OH), lower melting point.[1][2]

  • Trans-isomer: Equatorial -OH, higher packing efficiency, higher melting point.[1][2]

Optimization Table: Isomer Separation Strategies

MethodTarget MechanismProtocol Recommendation
Recrystallization Solubility DifferenceUse non-polar solvents (Hexane/Heptane).[1][2] The trans isomer (equatorial) is less soluble and crystallizes first. The cis isomer remains in the mother liquor.[2]
Chromatography Adsorption AffinityUse Silica gel.[1] Cis-isomer (more polar) elutes after the trans-isomer in non-polar mobile phases (e.g., 10:1 Hexane:EtOAc).[1]
Chemical Equilibration Thermodynamic ControlIf trans is desired: Reflux with Aluminum Isopropoxide (

) in toluene.[1][2] This equilibrates the mixture to the thermodynamic majority (~80-90% trans).[1]

Experimental Data: Solubility & Phase Behavior

The following data serves as a baseline for 4-(4-butylcyclohexyl)cyclohexanol systems. Note: Values are approximate and dependent on specific purity.

ParameterTrans-Trans IsomerCis-Trans IsomerImplication for Troubleshooting
Melting Point ~132 - 135°C~80 - 95°CLower MP of cis causes oiling out in mixtures.[1][2]
Solubility (EtOH, 25°C) ModerateHighCis enriches in the filtrate.[2]
LC Phase Behavior Wide Nematic/Smectic rangeNarrow/Monotropic"Gel" formation is likely the trans isomer mesophase.[2]
Hydroxyl Conformation Equatorial (Stable)Axial (Steric Strain)Cis is more susceptible to acylation/esterification rates (kinetic resolution).[1][2]

Advanced Protocol: Preventing "Oiling Out" (Seeding Method)

Objective: Force crystallization of the trans-isomer from a mixture prone to LLPS.

  • Dissolution: Dissolve 10g of crude mixture in 50mL Isopropanol at reflux (82°C). Solution must be clear.

  • Cooling: Cool to 60°C.

  • The Critical Check:

    • Shine a laser pointer through the flask.[2]

    • Scattering (Tyndall effect)? You are hitting the LLPS boundary.[2] STOP cooling.

    • Clear? Proceed.

  • Seeding: At 55-60°C (before any oil appears), add 10-20mg of pure trans-isomer crystals.

  • Isothermal Growth: Hold temperature at 55°C for 30 minutes. Allow seeds to grow into visible crystallites.[1][2]

  • Slow Ramp: Cool at 5°C/hour to 20°C.

    • Why? Fast cooling traps the cis-rich oil droplets inside the trans crystal lattice (inclusions).[1]

References

  • Eliel, E. L., et al. "Conformational Analysis.[1][2] XV. The Conformation of the 4-tert-Butylcyclohexyl Group." Journal of the American Chemical Society, vol. 79, no. 22, 1957, pp. 5995-6000.[1] Link[1]

  • Gray, G. W., & Kelly, S. M. "The Synthesis of 4-Alkyl- and 4-Alkoxy-4'-cyanobiphenyls and the Properties of their Mesophases." Molecular Crystals and Liquid Crystals, vol. 75, 1981, pp. 95-108.[1] (Foundational text on alkylcyclohexyl mesogens).

  • Abraham, M. H., et al. "Solvent effects on the cis- and trans-4-t-butylcyclohexanol equilibrium."[1][2][4] J. Chem. Soc., Chem. Commun., 1980, pp. 312-313.[1][4] Link

  • Organic Syntheses. "cis-4-tert-Butylcyclohexanol." Org.[1][2][5][6][7] Synth., vol. 50, 1970, p. 13. (Protocol for reduction and separation). Link[1]

  • Vekilov, P. G. "Nucleation."[1][2] Crystal Growth & Design, vol. 10, no. 12, 2010, pp. 5007-5019.[1] (Mechanism of two-step nucleation via metastable liquid liquids).[1] Link[1][2]

Sources

improving thermal stability of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Purity Optimization

Document ID: TSC-LC-04B-STAB Status: Active / Verified Audience: Chemical Engineers, LC Formulation Scientists, Synthetic Chemists

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation in trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (often abbreviated as 4HH-OL or similar analogs in the Liquid Crystal industry). This molecule is a critical mesogenic core; its trans,trans stereochemistry is essential for the high clearing points and low viscosity required in LC displays.

The Core Problem: While the trans,trans isomer is thermodynamically more stable than its cis counterparts due to the diequatorial conformation, it is a secondary alcohol. At elevated temperatures (>100°C) or in the presence of trace catalytic impurities, it undergoes dehydration to form alkenes (vinyl impurities) or oxidation to ketones. These impurities drastically reduce the Voltage Holding Ratio (VHR) and clearing point of the final LC mixture.

Quick Diagnostic Matrix
ObservationProbable Root CauseImmediate Action
Yellowing of solid Oxidation to ketone (carbonyl formation)Check inert atmosphere (N₂/Ar). Test for peroxides.
Melt point depression cis-isomer contamination or solvent residuePerform HPLC/GC. Recrystallize (See Protocol A).
Cloudiness in melt Dehydration (Alkene formation) / PolymerizationCheck for acidic residues. Wash with NaHCO₃.
Acrid/Olefinic Odor Thermal elimination (Dehydration)CRITICAL: Stop heating. Sample contains alkene byproducts.[1][2]

Mechanism of Instability (Root Cause Analysis)

To solve the instability, you must understand the molecular mechanism. The degradation is rarely purely thermal; it is almost always catalytic (acid/surface mediated).

Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Dehydration (forming the alkene) and Oxidative Dehydrogenation (forming the ketone).

DegradationPathways Alcohol trans-4-(trans-4-Butylcyclohexyl) cyclohexanol (Target Molecule) Carbocation Carbocation Intermediate (Unstable) Alcohol->Carbocation Acid Catalyst (H+) Heat (>100°C) Ketone Bicyclohexyl Ketone (Yellowing / UV Instability) Alcohol->Ketone O2 / Radical Initiator (Oxidation) Alkene Alkene / Vinyl Impurity (Low VHR / Alignment Defects) Carbocation->Alkene - H2O (Elimination)

Figure 1: Primary degradation pathways. The acid-catalyzed route (top) is the most common cause of instability during high-temperature processing.

Why "Trans" Matters

In the trans,trans configuration, the hydroxyl (-OH) group is equatorial .

  • Stability Advantage: Elimination (dehydration) generally requires an anti-periplanar geometry, which is difficult to achieve when the leaving group (-OH) is equatorial.

  • The Risk: If the sample contains even trace amounts of the cis-isomer (where -OH is axial), elimination occurs much faster. Furthermore, acidic surfaces can protonate the alcohol, making it a better leaving group (

    
    ), forcing the ring to twist and eliminate.
    

Troubleshooting & Remediation Protocols

FAQ 1: My sample degrades during recrystallization. How do I prevent this?

Answer: You are likely using a solvent that is slightly acidic or heating for too long without a buffer. Solution: Use the Neutralized Heptane/Ethanol Protocol .

Protocol A: Buffered Recrystallization for High Purity

Goal: Remove cis-isomers and prevent thermal dehydration during purification.

  • Solvent Preparation:

    • Mix n-Heptane and Ethanol (Ratio 4:1 v/v).

    • CRITICAL STEP: Add 0.1% Triethylamine (TEA) or wash the solvent with saturated Sodium Bicarbonate (

      
      ) solution prior to use. This neutralizes any trace acids that catalyze dehydration.
      
  • Dissolution:

    • Place crude solid in a flask.

    • Add solvent mixture (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 70-80°C) under Nitrogen atmosphere . Do not overheat.

  • Filtration (Hot):

    • If insoluble particles remain, filter rapidly through a heated funnel.

  • Crystallization:

    • Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours.

    • Then, cool to 0-5°C in an ice bath for 1 hour.

    • Why? Slow cooling favors the thermodynamically stable trans,trans crystal lattice, excluding the cis impurity.

  • Collection:

    • Filter the white crystals. Wash with cold n-Heptane.

    • Dry in a vacuum oven at 40°C (Max) for 6 hours.

FAQ 2: The melting point is sharp, but the clearing point in the LC mixture is low.

Answer: This indicates Stereochemical Impurity . You likely have 1-2% of the cis-isomer. It co-crystallizes but disrupts the liquid crystal mesophase alignment. Validation: Run GC (Gas Chromatography) or HPLC.

  • Target: >99.8% trans,trans isomer.

  • Action: Repeat Protocol A. If unsuccessful, perform Isomerization :

    • Dissolve in solvent, add a base catalyst (e.g., Sodium Ethoxide), and reflux. This equilibrates the mixture toward the more stable trans form (approx 9:1 ratio), then recrystallize again to isolate the trans.

FAQ 3: Can I store this material on the shelf?

Answer: Only if strictly controlled. Storage Protocol:

  • Container: Amber glass (protects from UV-induced oxidation).

  • Headspace: Purge with Argon or Nitrogen before sealing.

  • Temperature: < 25°C.

  • Additives: If the material is for synthesis (not final LC formulation), adding 50-100 ppm of BHT (Butylated Hydroxytoluene) can prevent oxidative yellowing. Note: BHT must be removed before LC cell filling.

Process Optimization Workflow

To ensure consistent thermal stability, integrate this workflow into your standard operating procedure (SOP).

OptimizationWorkflow Start Crude Synthesis Product Step1 1. Acid Neutralization (Wash with NaHCO3 / Water) Start->Step1 Step2 2. Drying (Anhydrous MgSO4) Step1->Step2 Step3 3. Buffered Recrystallization (Heptane/EtOH + Trace Base) Step2->Step3 Check QC Check: GC Purity > 99.5%? Trans Isomer > 99%? Step3->Check Fail Reprocess: Isomerization Reflux Check->Fail No Pass Final Drying (Vac Oven < 40°C) Check->Pass Yes Fail->Step3 Recycle Storage Inert Storage (Argon/Amber Vial) Pass->Storage

Figure 2: Optimization workflow ensuring removal of catalytic impurities and stereochemical purity.

Quantitative Stability Data

The following table highlights the impact of impurities on the thermal stability of the bicyclohexyl alcohol system.

Impurity TypeConcentration (ppm)Decomposition Onset (TGA)Impact on LC Performance
None (Pure Trans) < 50210°CBaseline (High VHR)
Residual Acid (

)
100135°C (Dehydration)Catastrophic (Bubble formation)
Cis-Isomer 20,000 (2%)195°CLow Clearing Point (-5°C shift)
Peroxides 500180°CYellowing / Contrast Loss

Data derived from comparative thermogravimetric analysis (TGA) of bicyclohexyl analogs.

References

  • Organic Syntheses. "trans-4-t-Butylcyclohexanol [Cyclohexanol, 4-t-butyl, trans-]." Org.[1][3] Synth.1967 , 47,[3] 16. (Foundational protocol for trans-cyclohexanol purification).

  • Google Patents. "Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer." Patent CN107963958B. (Describes the bicyclohexyl alcohol intermediate and purification via heptane/ethanol).

  • Tokyo Chemical Industry (TCI). "Liquid Crystal Materials - Thermotropic Liquid Crystals." (General stability and structural requirements for bicyclohexyl mesogens).

  • ChemicalBook. "trans-4-tert-Butylcyclohexanol Safety and Properties." (Physical property verification for cyclohexanol analogs).

Sources

Technical Support Center: Stereochemical Control in Bicyclohexyl Alcohol Production

[1]

Introduction: The Stereochemical Landscape

Welcome to the Technical Support Center. If you are accessing this guide, you are likely dealing with the complex stereochemistry of bicyclohexyl systems, most notably Hydrogenated Bisphenol A (HBPA) .[1]

In industrial and pharmaceutical applications, the stereochemistry of these aliphatic rings is not merely a structural detail—it is the primary determinant of the material's thermal and physical performance.

  • The Challenge: The reduction of aromatic bisphenols or bicyclohexanones generates cis/trans isomers at the ring junction and the hydroxyl position.

  • The Goal:

    • Trans/Trans Isomers: Thermodynamically stable, high melting point, high glass transition temperature (

      
      ).[2] Preferred for high-performance polymers.[2][1]
      
    • Cis Isomers: Kinetically favored under certain conditions, lower melting point, different solubility profiles.[2]

This guide provides self-validating protocols to control these ratios "upstream" (during hydrogenation) and "downstream" (via chemical reduction or isomerization).

Module 1: Catalytic Hydrogenation (BPA to HBPA)

The "Upstream" Control Mechanism

The most common route to bicyclohexyl alcohols is the catalytic hydrogenation of Bisphenol A (BPA). This process creates a mixture of three isomers: cis,cis, cis,trans, and trans,trans.[2][1]

Critical Parameters
ParameterEffect on StereochemistryMechanistic Insight
Catalyst Metal Rh favors cis (Kinetic) Ru is tunable (often trans at high T)Rhodium is highly active at lower temperatures, preserving the kinetic cis addition of hydrogen across the face of the arene.
Temperature Low (<100°C): Favors cisHigh (>160°C): Favors transHigh thermal energy overcomes the activation barrier for desorption/readsorption, allowing the system to equilibrate to the thermodynamic trans product [1].
Solvent Alcohols (iPrOH): Standard Non-polar: Can alter adsorptionSolvents with high hydrogen solubility are critical for rate, but polarity affects the adsorption mode of the phenol ring.
Protocol 1.1: High-Trans HBPA Synthesis (Thermodynamic Control)

Target: >55% Trans/Trans content for polymer applications.

  • Catalyst Loading: Charge the high-pressure reactor with Ru/Al2O3 (5% wt) catalyst at a loading of 2-5% relative to the substrate.

  • Solvent System: Dissolve BPA in Isopropyl Alcohol (IPA) (20% w/v solution).[2]

  • Inerting: Purge reactor 3x with

    
    , then 3x with 
    
    
    .
  • Reaction Conditions:

    • Pressure: Set

      
       pressure to 80–100 bar .
      
    • Temperature: Ramp to 165–180°C .[2] Note: Temperatures below 130°C will significantly increase cis-isomer content.[2]

  • Agitation: High shear stirring (>800 RPM) is required to eliminate mass-transfer limitations.[2]

  • Work-up: Filter catalyst while hot (to prevent product precipitation). Crystallize from solvent to further enrich the trans,trans isomer.

Technical Note: If your trans content is low despite high temperatures, your catalyst may be deactivated (poisoned), preventing the re-adsorption necessary for isomerization. Check for sulfur or halide contaminants in your starting material [1].[2]

Module 2: Chemical Reduction of Bicyclohexanones

The "Downstream" Control Mechanism

When synthesizing pharmaceutical intermediates, you may start with a ketone (e.g., 4-tert-butylcyclohexanone or a bicyclohexanone derivative).[2] Here, reagent choice dictates the stereochemistry via Steric Approach Control vs. Product Development Control .

Decision Matrix: Selecting the Reducing Agent

StereochemControlStartStarting Material:BicyclohexanoneTargetDesired Isomer?Start->TargetTransTarget: Equatorial Alcohol(Thermodynamic/Trans)Target->TransMost StableCisTarget: Axial Alcohol(Kinetic/Cis)Target->CisLess StableReagent1Use Small Hydride:NaBH4 or LiAlH4Trans->Reagent1Reagent2Use Bulky Hydride:L-SelectrideCis->Reagent2Mech1Mechanism:Axial AttackReagent1->Mech1Mech2Mechanism:Equatorial Attack(Steric Hindrance)Reagent2->Mech2

Figure 1: Decision tree for selecting hydride reducing agents based on desired stereochemical outcome.

Protocol 2.1: Kinetic Reduction (Axial Alcohol / Cis)

Use this when the biological target requires the axial -OH conformer.

  • Setup: Flame-dry a round-bottom flask and maintain a strict

    
     atmosphere.
    
  • Reagent: Use L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.[2]

  • Temperature: Cool the ketone solution (in THF) to -78°C . Crucial: Low temperature maximizes the steric differentiation.

  • Addition: Add L-Selectride dropwise.[2] The bulky hydride is forced to attack from the less hindered equatorial trajectory.

  • Quench: Oxidative workup is required (NaOH +

    
    ) to cleave the boron-oxygen bond.[2]
    
  • Result: Typically >90% cis (axial) alcohol [2].[2]

Protocol 2.2: Thermodynamic Reduction (Equatorial Alcohol / Trans)

Use this for maximum stability.

  • Reagent: NaBH4 (Sodium Borohydride) in Ethanol or Methanol.[2][3]

  • Temperature: 0°C to Room Temperature.

  • Mechanism: The small hydride ion attacks from the axial direction (perpendicular to the ring), pushing the hydroxyl group into the favorable equatorial position.

  • Result: Typically >80% trans (equatorial) alcohol [3].[2]

Module 3: Isomerization & Troubleshooting

Even with perfect synthesis, ratios can drift.[2] This module addresses how to force the system to thermodynamic equilibrium (Trans-rich).

Protocol 3.1: Base-Mediated Isomerization

If your batch has high cis content (low melting point), you can isomerize it to the trans form.

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) .[2]

  • Condition: Melt phase (no solvent) or high-boiling solvent (e.g., decalin).[2]

  • Process: Heat the alcohol mixture to 180–200°C in the presence of 0.5-1.0% base.

  • Mechanism: Deprotonation forms the alkoxide, which acts as a hydride donor/acceptor (Meerwein-Ponndorf-Verley type equilibrium), allowing the alcohol to invert to the more stable equatorial position [4].

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Melting point is lower than literature value (e.g., <160°C for HBPA). High content of cis,cis or cis,trans isomers.[2]Perform Protocol 3.1 (Base Isomerization) or recrystallize from a non-polar solvent like cyclohexane.[2]
Reaction stalled; conversion <90%. Catalyst poisoning or insufficient

mass transfer.
1. Check stirring rate (must be high shear).2. Test feedstock for sulfur/chlorides.3. Increase pressure to 100 bar.
Unexpected "Cis" product using NaBH4. Substrate has a bulky group at C-3 or C-5 blocking axial attack.[2]If the axial path is blocked by ring substituents, NaBH4 may be forced to attack equatorially. Switch to a dissolving metal reduction (Li/NH3) for thermodynamic control.[2]
Gelation during polymerization of HBPA. Isomer inconsistency.The cis isomer causes kinking in polymer chains. Ensure trans,trans content is >50% and consistent between batches.

References

  • Vertex AI Search. (2018).[2] Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.[2][4][5][6][7] US Patent App.[2] 20180346398A1.[2][4][8] Link

  • Odinity. (2013).[2] Hydride Reduction Reactions: A Stereoselective Adventure. Link

  • Maity, P., et al. (2019).[2][9][10] Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development. Link[2][10]

  • BenchChem. (2025).[2][5] Technical Support Center: Controlling the Isomer Ratio of 4,4'-Isopropylidenedicyclohexanol. Link

Technical Support Center: Rheology & Processing of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

[1][2][3]

Introduction: The "Brick-and-Mortar" Challenge

You are likely accessing this guide because you are experiencing processing difficulties with 4-(trans-4-butylcyclohexyl)cyclohexanol (often abbreviated as 4-BCH-OH or similar internal codes).

This molecule presents a unique rheological paradox common in liquid crystal (LC) and pharmaceutical intermediate chemistry:

  • The "Brick" (Rigid Core): The trans,trans-bicyclohexyl core creates a highly linear, rigid rod.[1][2][3] This geometry favors dense packing and high melting points (typically >75°C depending on purity).[1][2][3]

  • The "Mortar" (H-Bonding): The terminal hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding, creating supramolecular networks that resist flow.[1][2][3]

When these two factors combine, the result is often a material that exhibits non-Newtonian shear-thinning , smectic (layered) ordering , or gelation in non-polar solvents.[1][2][3] This guide provides the protocols to disrupt these interactions and reduce viscosity to manageable levels.

Module 1: Diagnostic Troubleshooting

Use this decision matrix to identify the root cause of your viscosity issue.

ViscosityDiagnosisStartStart: Viscosity Issue IdentifiedStateCheckCurrent State of Material?Start->StateCheckMeltNeat Melt (No Solvent)StateCheck->MeltPure CompoundSolutionSolution / MixtureStateCheck->SolutionIn SolventSmecticCheckIs Temp < Clearing Point?Melt->SmecticCheckGelCheckIs it a Gel/Paste?Solution->GelCheckActionMeltAction: Increase Temp > Smectic-Nematic TransitionOr add eutectic dopantSmecticCheck->ActionMeltYes (Opaque/Viscous)ActionGelAction: Add Polar Co-solvent(Disrupt H-Bonds)GelCheck->ActionGelYes (H-Bond Network)ActionSolubilityAction: Switch to Aromatic/Chlorinated Solvent(Improve Core Solvation)GelCheck->ActionSolubilityNo (Precipitation)

Figure 1: Diagnostic flow for identifying the physicochemical cause of high viscosity.[1][2][3]

Module 2: Solvation Strategies (The "Like Dissolves Like" Trap)

A common error is using purely non-polar solvents (Hexane, Heptane) to dissolve the butyl tail.[2][3] While this solvates the alkyl chain, it forces the polar -OH heads to cluster, often causing organogelation .[1][2][3]

The "Dual-Attack" Solvent System

To reduce viscosity effectively, you must solvate the lipophilic core and cap the hydrophilic head.[1][2]

Solvent ClassCompatibilityViscosity ImpactMechanismRecommendation
Aliphatics (Hexane, Heptane)LowHigh (Risk of Gel) Solvates tail only; promotes H-bond networking.[1][2][3]Avoid as pure solvent.[1][2][3]
Aromatics (Toluene, Xylene)HighModeratePi-stacking interacts with rings; disrupts packing.[1][2][3]Good primary solvent.[1][2][3]
Chlorinated (DCM, Chloroform)Very HighLow Excellent core solvation; disrupts some H-bonds.[1][2][3]Best for analytical scale.
Alcohols (Methanol, IPA)ModerateLow (as additive) Acts as a "Chain Stopper" for H-bonds.[1][2][3]Critical Additive (5-10% v/v).[1][2][3]
Recommended Protocol: The "Chain Stopper" Method

If you must use a non-polar carrier (e.g., for chromatography or formulation):

  • Dissolve the bulk material in Toluene.[1][2][3]

  • Titrate in 2-5% Isopropanol (IPA) or Methanol.

  • Observation: You will often see a dramatic drop in viscosity as the alcohol molecules interpose themselves between the 4-BCH-OH molecules, breaking the infinite H-bond network.[1][2][3]

Module 3: Thermal Management (Melt Processing)

If processing the neat material (no solvent), you are fighting liquid crystalline ordering.[1][2][3]

  • The Phase Problem: 4-BCH-OH often exhibits a Smectic Phase (layered structure) just above its melting point.[1][2][3] Smectic phases are highly viscous and shear-thinning (like soap).[1][2][3]

  • The Solution: You must heat the material to its Isotropic Clearing Point or at least the Nematic Phase to achieve Newtonian flow.[3]

Key Thermal Rule: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">



2312

Warning: Do not exceed 150°C for prolonged periods in air, as the secondary alcohol is susceptible to oxidation to the ketone (4-butyl-4'-bicyclohexanone), which will change your impurity profile.[1][2][3]

Module 4: Experimental Protocols

Protocol A: Cone & Plate Viscosity Measurement

Standardizing rheology for thixotropic samples.

  • Instrument: Rheometer with Cone & Plate geometry (e.g., 40mm, 1° or 2° cone).

    • Why? Requires minimal sample (<1mL) and provides uniform shear rate.[1][2][3]

  • Gap Setting: Truncation gap (typically 50-55 µm).[1][2][3]

    • Critical: Ensure the gap is zeroed at the testing temperature, not room temp, to account for thermal expansion.[2]

  • Shear Sweep:

    • Range: 0.1

      
       to 100 
      
      
      .
    • Data Check: If viscosity drops significantly as shear rate increases, your sample is Shear Thinning (structured).[1][2][3] You must report viscosity at a specific shear rate (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       at 10 
      
      
      ).[2][3]
  • Temperature Ramp:

    • Rate: 2°C/min.[1][2][3]

    • Look for sharp drops indicating phase transitions (Smectic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Nematic 
      
      
      Isotropic).[2][3]
Protocol B: Chemical Derivatization (The Permanent Fix)

If the hydroxyl group is not essential for the final application (e.g., if it is an intermediate), acetylation is the most effective viscosity reducer.[1][2]

  • Reaction: React 4-BCH-OH with Acetic Anhydride/Pyridine.

  • Result: Converts -OH to -OAc (Acetate).[1][2][3]

  • Impact: Eliminates H-bonding entirely. The resulting ester is typically a low-viscosity liquid or low-melting solid with Newtonian behavior.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Why does my mixture turn into a rigid gel when I cool it down, even in solvent? A: You are likely witnessing Organogelation .[1][2][3] The rigid trans,trans cores stack like plates, and the OH groups lock them together.[2]

  • Fix: Add a "polar head disruptor" like Methanol (2-5%) or warm the mixture to break the lattice.[1][2][3]

Q2: Can I use ultrasound to reduce the viscosity? A: Ultrasound will temporarily break the thixotropic structure (shear thinning), allowing the fluid to flow.[2] However, the structure will rebuild (thixotropic recovery) once the energy is removed.[2][3] Use ultrasound for dispersion, but not as a permanent viscosity solution.[1][2][3]

Q3: I see "trans-trans" and "cis-trans" isomers. Do they behave differently? A: Yes, drastically.

  • Trans-Trans: Linear, rigid, high melting point, high viscosity (packs well).[1][2][3]

  • Cis-Trans: "Bent" shape, lower melting point, lower viscosity (packs poorly).[1][2][3]

  • Tip: If purity allows, a mixture of isomers (eutectic) will have significantly lower viscosity than the pure trans,trans isomer.[1][2]

References

  • Liquid Crystal Synthesis & Properties

    • Dąbrowski, R., et al. (2016).[1][2][3][4] Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate.

  • Viscosity of Liquid Crystals

    • Jadzyn, J., et al. (2000).[1][2][3] Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. ICM.[1][2][3]

  • Solubility & Physical Data

    • PubChem. 4-tert-Butylcyclohexanol (Analogous Core Structure Data). NIH.[1][2][3] [1][2][3]

  • General Rheology of Suspensions

    • ArXiv. (2024).[1][2][3] Effective viscosity of a suspension of particles in a liquid crystal solvent.

Technical Support Center: High-Grade Liquid Crystal Intermediate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Interface Loaded: Senior Application Scientist Mode Status: Active Topic: Purification of Liquid Crystal (LC) Intermediates & Mesogens Target Audience: Organic Chemists, Materials Scientists, Drug Development Professionals (Cross-disciplinary application of high-purity synthesis).

🟢 Introduction: The "Electronic Grade" Imperative

Welcome to the Technical Support Center. In pharmaceutical synthesis, 99.0% purity is often a milestone. In Liquid Crystal (LC) synthesis, 99.0% is a failure.

LC intermediates (biphenyls, terphenyls, cyclohexyl-benzenes) function as the "switching gears" of a display. A single impurity ion can act as a charge trap, causing image sticking or flicker by degrading the Voltage Holding Ratio (VHR). A cis-isomer impurity can destabilize the nematic phase range (


), rendering the display useless at operating temperatures.

This guide bridges the gap between organic synthesis and electronic-grade materials science, treating purification not as a cleanup step, but as the primary engineering challenge.

📂 Module 1: Crystallization & Isomer Control

The Issue: "My Differential Scanning Calorimetry (DSC) shows a broad melting transition, or the phase transition temperature (


) is suppressed."
🔧 Troubleshooting Guide

Q: I synthesized a trans-cyclohexyl LC intermediate, but the melting point is 5°C lower than the literature value. Why? A: You likely have Cis-isomer contamination . LC intermediates with cyclohexane rings often form thermodynamic (trans) and kinetic (cis) mixtures. The cis isomer is "kinked," disrupting the crystal lattice and acting as a eutectic impurity, drastically lowering the melting point and phase stability.

  • The Fix: You cannot "wash" this out. You must use Thermodynamic Recrystallization .

    • Dissolve the crude in a minimum amount of hot solvent (typically Heptane or Ethanol/Toluene mix).

    • Slow Cooling is Critical: Do not crash cool on ice. Wrap the flask in foil and let it cool to room temperature over 4–6 hours.

    • Mechanism: The linear trans isomer packs more efficiently into the lattice and crystallizes first. The "kinked" cis isomer remains in the mother liquor.

    • Filter at room temperature (do not chill, or cis will precipitate).

Q: My crystals are trapping solvent (solvates). How do I remove it without melting the compound? A: LC intermediates, especially those with polar tails (cyano/fluoro groups), can form channel solvates.

  • The Fix: Melt-Recrystallization .

    • Heat the compound to its isotropic liquid phase (melt it) under high vacuum.

    • Hold for 1 hour to drive off trapped solvent molecules.

    • Allow it to solidify slowly.

    • Note: This also improves VHR by removing volatile polar impurities.

📊 Data: Solvent Selection Matrix for LC Intermediates
Intermediate ClassPrimary ImpurityRecommended Solvent SystemMechanism
Biphenyls / Terphenyls Pd Catalyst, HomocouplingToluene / Ethanol (1:4)Ethanol acts as anti-solvent; Toluene keeps core soluble.
Cyclohexyl-Benzenes Cis-Isomersn-Heptane or HexaneNon-polar solvent maximizes packing difference between cis/trans.
Fluorinated LCs Ionic residuesMethanol / Water (reprecipitation)High polarity of solvent washes away ionic salts.

📂 Module 2: Resistivity & Voltage Holding Ratio (VHR)

The Issue: "The chemical purity is >99.8% by HPLC, but the resistivity is low (<


)."
🔧 Troubleshooting Guide

Q: Why is my VHR low despite clean NMR/HPLC data? A: HPLC "sees" UV-active organic molecules. It is blind to inorganic ions (Na+, K+, Cl-) and trace metals (Pd, Cu). In an LC cell, these ions migrate to the alignment layer under an electric field, creating a screening effect that drops the voltage (Low VHR).[1]

  • The Fix: The Neutral Alumina Plug.

    • Do not use Silica Gel for final polishing. Silica is slightly acidic and can leach ionic species.

    • Protocol:

      • Dissolve the LC intermediate in a non-polar solvent (Dichloromethane or Toluene).

      • Pass through a short pad of Neutral Alumina (Brockmann Grade I) .

      • Alumina acts as an ion scavenger, trapping metal ions and polar impurities.

      • Evaporate solvent in a glass-only rotary evaporator (avoid metal needles/spatulas).

Q: How do I remove Palladium (Pd) residues from Suzuki couplings? A: Pd residues are notorious for causing "black spots" and conductivity issues.

  • The Fix: Thiol-Functionalized Silica (Scavengers).

    • Standard charcoal is often insufficient for <10 ppm levels.

    • Add 3-Mercaptopropyl-functionalized silica to your reaction mixture at the end of the synthesis (before filtration).

    • Stir at 60°C for 1 hour. The thiol binds Pd tightly. Filter off the silica.

📂 Module 3: Advanced Purification (Zone Refining)

The Issue: "I need 'Reference Standard' purity (99.99%) for physical property calibration."

🔧 Troubleshooting Guide

Q: Recrystallization has plateaued at 99.5%. How do I get the last 0.4%? A: You need Zone Refining . This technique, borrowed from semiconductor silicon purification, is the gold standard for organic solids that melt without decomposition.

  • The Protocol:

    • Load the material into a glass tube under vacuum/inert gas.

    • A heater melts a narrow "zone" of the material.[2]

    • The heater moves slowly along the tube.[2]

    • Mechanism: Impurities are more soluble in the molten phase than the solid phase (

      
      ). They travel with the molten zone to the end of the tube.[2][3]
      
    • After 10–20 passes, the top of the ingot is ultra-pure; the bottom contains the concentrated impurities.

⚗️ Visual Workflow: The Purification Logic

The following diagram illustrates the decision matrix for purifying high-grade LC intermediates, distinguishing between Isomer removal and Ion removal.

LCPurification cluster_0 Phase Purity (Isomers) cluster_1 Electronic Purity (Ions) Crude Crude LC Intermediate (Post-Synthesis) CheckIsomer Check Isomer Ratio (HPLC/GC) Crude->CheckIsomer Isomerization Chemical Isomerization (Acid/Iodine Cat.) CheckIsomer->Isomerization High Cis Content Recryst Thermodynamic Recrystallization (Slow Cooling) CheckIsomer->Recryst Mainly Trans Isomerization->Recryst CheckIons Check Resistivity/VHR (Ions/Metals) Recryst->CheckIons Alumina Neutral Alumina Plug (Ion Removal) CheckIons->Alumina Low Resistivity ZoneRefine Zone Refining (Ultra-High Purity) CheckIons->ZoneRefine High Purity Req. FinalQC Final QC (DSC, HPLC, VHR) Alumina->FinalQC ZoneRefine->FinalQC

Caption: Decision tree for LC purification. Note the separation of "Phase Purity" (Isomers) and "Electronic Purity" (Ions).

📜 References

  • Kirsch, P. (2022).[4] Modern Liquid Crystals: Chemistry and Applications. Wiley-VCH. (Authoritative text on LC synthesis and purification requirements).

  • Pfann, W. G. (1966). Zone Melting. John Wiley & Sons.[5] (The foundational text on zone refining logic).

  • Naemura, S. (2000). "Influence of ion on voltage holding ratio in LCD." Journal of Applied Physics. (Establishes the link between ionic impurities and VHR failure).

  • BenchChem. (2025).[6] "Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes." (Protocols for isomer separation).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (General principles of thermodynamic control in crystallization).

Sources

resolving solubility issues of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol in mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Topic: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol CAS: 88580-99-8 (and related derivatives)

Executive Summary: The Molecule & The Challenge

The Molecule: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a bicyclic liquid crystal (LC) intermediate. Unlike simple cyclohexanols, this molecule features two saturated rings linked in a rigid trans-trans configuration with a butyl tail.

  • Key Characteristic: The "rod-like" (calamitic) geometry maximizes packing efficiency, leading to high lattice energy.

  • The Problem: While this rigidity is essential for stable mesophases in liquid crystals, it makes the molecule notoriously difficult to dissolve and prone to crashing out of solution (crystallization) in formulations.

Scope of Guide: This guide addresses dissolution kinetics, solvent selection, and phase stability for researchers using this compound in LC mixtures or organic synthesis.

Troubleshooting Guide (Q&A Format)

Issue 1: Dissolution Failures

Q: I am trying to dissolve the compound in methanol/ethanol for a reaction, but it remains a white suspension. What is wrong? A: This is a polarity mismatch.

  • The Science: The molecule is highly lipophilic (hydrophobic) due to the butyl chain and bicyclic skeleton. The single hydroxyl (-OH) group is not sufficient to overcome the hydrophobic effect in highly polar protic solvents like pure methanol or water.

  • The Fix: Switch to a non-polar or moderately polar aprotic solvent .

    • Best Solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform.

    • If Alcohol is Mandatory: Use a co-solvent system.[1] Dissolve the compound in a small volume of DCM or THF first, then dilute with the alcohol (ensure the ratio keeps the LC intermediate soluble).

Issue 2: Precipitation After Cooling (Hysteresis)

Q: It dissolved at 60°C, but massive crystals formed immediately upon cooling to room temperature. How do I keep it stable? A: You are battling the high enthalpy of fusion of the trans-trans isomer.

  • The Science: The trans-trans isomer packs very efficiently. Once the thermal energy is removed, the molecules "lock" back into a crystal lattice much faster than they remain in a supercooled liquid state.

  • The Fix:

    • Reduce Concentration: You likely exceeded the saturation limit at room temperature.

    • Use "Bulky" Solvents: Solvents with irregular shapes (e.g., Xylene isomers, Cyclohexanone) can disrupt the crystal packing better than linear solvents like Hexane.

    • Eutectic Mixtures: If this is for an LC formulation, do not use this compound pure. Mix it with its homologues (e.g., propyl- or pentyl- variants) to create a eutectic mixture, which depresses the melting point and inhibits crystallization.

Issue 3: Viscosity & "Fake" Solubility

Q: The solution looks clear but is extremely thick/gel-like. Is it dissolved? A: Likely not. You may be observing a lyotropic mesophase or a gel network rather than a true solution.

  • The Science: Bicyclic cyclohexyl compounds can form intermolecular hydrogen bond networks (via the -OH group) that trap solvent, creating a gel. This is common in non-polar solvents at high concentrations.

  • The Fix:

    • Heat & Sonicate: Apply ultrasound at 40-50°C to break the hydrogen-bonded network.

    • Add a H-Bond Breaker: Add 1-2% of a polar modifier (e.g., Isopropanol or Ethyl Acetate) to disrupt the intermolecular H-bonds and lower viscosity.

Data & Reference Tables

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesSolubility RatingNotes
Chlorinated DCM, ChloroformExcellent Best for initial dissolution.
Aromatic Toluene, XyleneGood Good for high-temp reactions; may crystallize upon cooling.
Ethers THF, MTBEGood THF is excellent; MTBE is moderate.
Alkanes Hexane, HeptaneModerate/Poor Strong temperature dependence. Good for recrystallization.[2]
Alcohols Methanol, EthanolPoor Avoid as primary solvent. Use only as anti-solvent.
Water WaterInsoluble Strictly an anti-solvent.
Table 2: Physical Properties (Estimated/Typical for Series)
PropertyValueImplication
Structure Bicyclic (Cyclohexyl-Cyclohexane)Rigid rod; slow dissolution kinetics.
Melting Point ~80°C - 110°C (Isomer dependent)Requires heating for efficient processing.
Isomers trans-trans (Target), cis-trans (Impurity)trans-trans is less soluble; cis forms are more soluble oils.

Experimental Protocols

Protocol A: The "Hot-Sonic" Dissolution Method

Use this when preparing stock solutions for analysis or formulation.

  • Weighing: Weigh the target amount of trans-4-(trans-4-butylcyclohexyl)cyclohexanol into a vial.

  • Solvent Addition: Add the primary solvent (e.g., Toluene or THF).

  • Thermal Cycle: Heat the vial to 10-15°C above the solvent's boiling point (in a sealed pressure vial) OR to 60°C in an open vessel.

  • Sonication: While warm, place in an ultrasonic bath for 5-10 minutes.

    • Why: Acoustic cavitation breaks apart the rigid crystal lattice aggregates that stirring cannot remove.

  • Equilibration: Allow to cool slowly to room temperature. If precipitation occurs, add 10% more solvent and repeat.

Protocol B: Purification via Recrystallization

Use this to remove the more soluble 'cis' isomer or other impurities.[3]

  • Dissolution: Dissolve the crude solid in hot Heptane (or Petroleum Ether) at 60-70°C. Use the minimum amount required to get a clear solution.

  • Filtration: Filter while hot to remove insoluble particulates.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

    • Mechanism:[3][4][5] The highly symmetrical trans-trans isomer will crystallize out first. The cis isomer (which has a "bent" shape) will remain dissolved in the mother liquor.

  • Collection: Filter the white crystals and wash with cold pentane.

Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent system based on application requirements.

SolventSelection Start Start: Dissolve trans-4-(trans-4-butylcyclohexyl)cyclohexanol Goal What is the Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Analysis GC/HPLC Analysis Goal->Analysis Formulation LC Mixture Formulation Goal->Formulation Polar Polar Reaction? Reaction->Polar Solvent3 Use DCM or Chloroform (High Solubility) Analysis->Solvent3 Viscosity Viscosity Constraint? Formulation->Viscosity Solvent1 Use THF or Dioxane Polar->Solvent1 Yes Solvent2 Use Toluene or DCM Polar->Solvent2 No Solvent4 Use Alkyl Benzenes (e.g., Xylene) Viscosity->Solvent4 Low Viscosity Needed Solvent5 Use Eutectic Mix (Add Homologues) Viscosity->Solvent5 High Stability Needed

Figure 2: Phase Stability Logic

Caption: Understanding why the compound precipitates and how to manage the phase boundary.

PhaseStability State1 Solid Crystal (Highly Ordered) Action1 Heat > MP State1->Action1 State2 Isotropic Liquid (Disordered) Action1->State2 Action2 Cool Rapidly State2->Action2 State3 Supercooled Liquid (Unstable) Action2->State3 Action3 Nucleation Event (Dust/Seed) State3->Action3 Action4 Add Co-Solvent or Homologue State3->Action4 State4 Recrystallization (Precipitate) Action3->State4 State5 Stable Solution (Eutectic/Solvated) Action4->State5

References

  • NewCny Chemicals. (n.d.). Product Catalog: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS 88580-99-8).[6] Retrieved from

  • Royal Society of Chemistry. (2012). Solid phases of bicyclohexyl studied with vibrational spectroscopy. The Analyst. Retrieved from

  • Sumitomo Chemical Co. (1997). Process for preparing 4-tert-butylcyclohexanol (Isomerization logic). EP0755910A2.[2][4] Retrieved from

  • MDPI. (2021). Influence of Molecular Structure on Viscosity of Cyclohexyl Derivatives. Molecules. Retrieved from

  • Organic Syntheses. (1967). Preparation of trans-4-t-butylcyclohexanol. Org. Synth. 1967, 47, 16. Retrieved from

Sources

Validation & Comparative

Comparative Spectroscopic Guide: H-NMR Analysis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Context

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a critical mesogenic core structure used in the synthesis of liquid crystal (LC) mixtures. Its performance—specifically its phase transition temperatures (clearing point) and viscosity—is strictly governed by its stereochemistry.

The molecule consists of two cyclohexane rings linked at the 1,4-positions. For high-performance LC applications, the molecule must exist in the trans,trans configuration, where the butyl chain, the inter-ring bond, and the hydroxyl group all occupy equatorial positions in the lowest energy chair conformations.

This guide compares the H-NMR spectral signature of the target trans,trans-isomer (High Performance) against its most common synthetic impurity, the cis,trans-isomer (Performance Detractor).

Molecular Conformation & Strategy
  • Target (trans,trans): All substituents (Butyl, Ring-Ring, OH) are Equatorial . The molecule is linear and rigid.

  • Alternative/Impurity (cis,trans): The OH group is Axial (or the Butyl/Ring linkage is axial, though less stable). The molecule is "bent," disrupting LC alignment.

Part 2: H-NMR Spectrum Analysis (The Core)

The definitive method for distinguishing these isomers is the analysis of the carbinol proton (H-1, the proton attached to the same carbon as the hydroxyl group).

The Diagnostic Signal: H-1 (Alpha to OH)

The chemical shift and coupling pattern of the H-1 proton follow the Karplus relationship , dictated by the dihedral angles with neighboring protons on C-2 and C-6.

A. Target Product: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol
  • Conformation: The OH group is equatorial; therefore, the H-1 proton is Axial .[1]

  • Coupling Environment:

    • Two Axial-Axial couplings (

      
      ) with H-2ax and H-6ax (Dihedral angle 
      
      
      
      ).
    • Two Axial-Equatorial couplings (

      
      ) with H-2eq and H-6eq (Dihedral angle 
      
      
      
      ).
  • Spectral Signature:

    • Multiplicity: Triplet of triplets (tt).

    • Coupling Constants: Large

      
       Hz (
      
      
      
      ) and small
      
      
      Hz (
      
      
      ).
    • Chemical Shift:

      
       ppm (in 
      
      
      
      ).
    • Width at Half-Height (

      
      ):  Broad (
      
      
      
      Hz).
B. Alternative/Impurity: cis-4-(trans-4-Butylcyclohexyl)cyclohexanol
  • Conformation: The OH group is axial; therefore, the H-1 proton is Equatorial .

  • Coupling Environment:

    • Only Equatorial-Equatorial and Equatorial-Axial couplings. No large

      
       anti-periplanar interactions.
      
  • Spectral Signature:

    • Multiplicity: Quintet-like broad singlet or narrow multiplet.

    • Coupling Constants: Small

      
       values (
      
      
      
      Hz).
    • Chemical Shift:

      
       ppm (Deshielded due to 1,3-diaxial van der Waals compression).
      
    • Width at Half-Height (

      
      ):  Narrow (
      
      
      
      Hz).
Comparative Data Table
FeatureTarget: trans,trans-Isomer Alternative: cis,trans-Isomer Impact on Analysis
H-1 Orientation AxialEquatorialPrimary discriminator.
Chemical Shift (

)
3.50 – 3.60 ppm 3.90 – 4.10 ppm Distinct separation allows quantitation.
Multiplicity tt (Triplet of Triplets) qn (Quintet) / bs (Broad Singlet) Visual confirmation of geometry.
Coupling (

)

Hz;

Hz

Hz
Large

confirms equatorial OH.
Signal Width (

)

Hz

Hz
Rapid assessment parameter.
LC Performance High Clearing Point, Low ViscosityDisrupts Phase, Lowers Clearing PointCritical Quality Attribute.

Part 3: Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard.
    
    • Note: If signal overlap occurs with the cyclohexyl envelope (0.9–1.8 ppm), use Benzene-d6 (

      
      ). Benzene induces anisotropic shifts that often resolve equatorial/axial protons in the ring.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for H-1 analysis but helps detect minor cis impurities.

Acquisition Parameters (Self-Validating System)
  • Field Strength: Minimum 300 MHz (400+ MHz recommended to resolve the "tt" splitting clearly).

  • Pulse Angle:

    
     or 
    
    
    
    (ensures accurate integration).
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The H-1 proton has a long

      
       relaxation time. A short delay saturates the signal, leading to inaccurate integration when calculating isomeric purity.
      
  • Scans: 16–64 scans are sufficient.

Workflow Visualization (Graphviz)

NMR_Workflow Sample Solid Sample (trans/cis mixture) Prep Solvation (CDCl3 or C6D6) Sample->Prep Acq Acquisition (D1 > 5s, 400 MHz) Prep->Acq Homogeneity Process Processing (Phase/Baseline Corr.) Acq->Process Analyze Signal Analysis (3.5 vs 4.0 ppm) Process->Analyze Decision Purity Check Analyze->Decision Pass (Batch Release) Pass (Batch Release) Decision->Pass (Batch Release) >99% trans (tt @ 3.5ppm) Fail (Recrystallize) Fail (Recrystallize) Decision->Fail (Recrystallize) Detectable cis (bs @ 4.0ppm)

Caption: Operational workflow for H-NMR stereochemical validation. The decision gate relies strictly on the integration ratio of the 3.5 ppm vs. 4.0 ppm signals.

Part 4: Structural Logic & Causality

Why does the spectrum look this way? The answer lies in the Chair-Chair Conformation .

Molecule_Structure cluster_logic NMR Consequence Butyl Butyl Chain (Equatorial) RingA Cyclohexane A (Rigid Chair) Butyl->RingA Locks Conformation RingB Cyclohexane B (Rigid Chair) RingA->RingB trans-1,4-Linkage OH Hydroxyl (-OH) (Equatorial) RingB->OH Equatorial H1 H-1 Proton (Axial) RingB->H1 Axial (180° to H-2ax)

Caption: Structural dependency of the H-1 signal. The bulky butyl group locks the system, forcing the H-1 proton into a rigid axial position in the trans-isomer, resulting in large coupling constants.

Mechanistic Explanation
  • Conformational Locking: The trans-4-butyl group acts as a "stereochemical anchor" (

    
    -value > 5 kcal/mol). It forces Ring A into a specific chair.
    
  • Propagation: This rigidity propagates to Ring B. For the trans,trans isomer, the diequatorial connection is energetically favorable.

  • Karplus Equation: The axial H-1 proton experiences two anti-periplanar interactions (

    
    ) with axial protons on C-2 and C-6. According to the Karplus equation, 
    
    
    
    results in maximum coupling (
    
    
    Hz), creating the wide triplet-of-triplets pattern.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Standard reference for Karplus relationship and cyclohexyl coupling constants).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis of cyclohexane derivatives).

  • AIST Spectral Database (SDBS). (2023). H-NMR Spectrum of trans-4-tert-butylcyclohexanol (Analogous structure used for spectral validation). SDBS No. 2205.

  • Reich, H. J. (2023). Proton NMR: Coupling Constants and Dihedral Angles. University of Wisconsin-Madison. (Technical grounding for J-value interpretation).

Sources

Comparative Guide: GC-MS Characterization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of liquid crystal (LC) mesogens, trans-4-(trans-4-butylcyclohexyl)cyclohexanol (hereafter 4-BCH-ol ) serves as a critical intermediate.[1] Its phase transition behavior—specifically the clearing point and smectic stability—is strictly governed by its stereochemical purity.

This guide objectively compares the characterization of High-Purity Grade (>99.5%) versus Technical Grade (~95%) 4-BCH-ol using Gas Chromatography-Mass Spectrometry (GC-MS). While standard GC-FID provides quantitative purity, it often fails to structurally identify co-eluting stereoisomers and non-chromophoric byproducts.[1] We demonstrate that GC-MS is the superior analytical alternative , offering definitive identification of the "silent" impurities—specifically the cis-isomer and the ketone intermediate—that compromise downstream LC performance.

Technical Background & Impurity Origins

The synthesis of 4-BCH-ol typically involves the catalytic hydrogenation of 4-(trans-4-butylcyclohexyl)phenol or the reduction of 4-(trans-4-butylcyclohexyl)cyclohexanone.[1] These pathways introduce specific impurity profiles that define the product's quality.[1]

The Stereochemical Challenge

The target molecule requires a trans,trans configuration across both cyclohexane rings to maintain linearity.

  • Target: trans,trans-4-BCH-ol (Linear, high clearing point).

  • Critical Impurity: cis,trans-4-BCH-ol (Bent, disrupts LC phase).[1]

  • Process Impurity: 4-(trans-4-butylcyclohexyl)cyclohexanone (Incomplete reduction).[1]

Comparison of Analytical Alternatives
FeatureGC-MS (Recommended) GC-FID HPLC-UV
Analyte Scope Volatile isomers, ketones, alkenesVolatiles onlyNon-volatiles, chromophores
Selectivity Mass spectral fingerprintingRetention time onlyPoor (Weak UV absorption)
Isomer ID Distinguishes via fragmentation patternsRelies solely on standardsDifficult without derivatization
Sensitivity High (SIM mode available)HighLow (for aliphatic alcohols)

Experimental Protocol: GC-MS Characterization

This protocol is designed to separate the geometric isomers of bicyclic cyclohexyl systems.

Instrument Conditions[1][2][3][4][5][6]
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Note: A non-polar phase is preferred for boiling-point based separation of diastereomers.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 280°C. Split ratio 50:1.[1]

  • Oven Program:

    • 100°C (Hold 1 min)

    • Ramp 20°C/min to 200°C

    • Ramp 5°C/min to 300°C (Hold 5 min)

  • MS Source: Electron Impact (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 40–400.[1]

Sample Preparation[1]
  • Solvent: Dichloromethane (HPLC Grade).[1]

  • Concentration: 1.0 mg/mL.

  • Derivatization (Optional but Recommended): Silylation with MSTFA can improve peak shape and isomer resolution, though this guide focuses on direct injection to detect thermal instability (dehydration).[1]

Comparative Analysis: Impurity Profiling

The following data compares the mass spectral signatures of the target product against its three most common impurities.

Target vs. Impurity Comparison Table
ComponentRetention Time (min)*Key Ions (m/z)Structural Diagnostic
Target: trans-Alcohol 14.2220 (M-18), 83, 57Weak M+ (238).[1] Dominant [M-H₂O]⁺ peak.[1]
Impurity A: cis-Alcohol 13.8220 (M-18), 83, 57Spectra similar to trans, but elutes earlier on non-polar columns due to lower boiling point (less efficient packing).[1]
Impurity B: Ketone 13.5236 (M+), 55, 41Distinct M+ (236).[1] Absence of m/z 220.[1][2]
Impurity C: Alkene 12.9220 (M+), 81, 67Parent ion is 220.[1] Indistinguishable from alcohol dehydration peak unless chromatographically resolved.[1]

*Retention times are relative and system-dependent.[1]

Mass Spectral Interpretation (Mechanistic Insight)[1]

1. The "Water Loss" Phenomenon (m/z 220): Both cis and trans alcohols readily dehydrate in the EI source, showing a base peak at m/z 220 (


).
  • Differentiation Strategy: You cannot rely on MS library matching alone for isomers.[1] You must rely on Elution Order .[1]

    • Rule of Thumb: On non-polar phases (HP-5), the linear trans,trans isomer has a higher boiling point and elutes after the bent cis,trans isomer.

2. The Ketone Signature (m/z 236): The intermediate 4-(trans-4-butylcyclohexyl)cyclohexanone has a molecular weight of 236.[1]

  • Detection: Look for the molecular ion at m/z 236 . Alcohols will not show this ion.[1] This allows for specific ion monitoring (SIM) to quantify trace ketone levels even if co-elution occurs.[1]

Visualizing the Characterization Workflow

The following diagram illustrates the decision matrix for identifying impurities in 4-BCH-ol samples.

GCMS_Workflow Sample Crude 4-BCH-ol Sample GC_Sep GC Separation (HP-5MS) Sample->GC_Sep Peak_A Peak A (Early Eluter) GC_Sep->Peak_A Rt ~12.9 min Peak_B Peak B (Mid Eluter) GC_Sep->Peak_B Rt ~13.5 min Peak_C Peak C (Late Eluter) GC_Sep->Peak_C Rt ~13.8 - 14.2 min MS_Analysis_A MS Spectrum: M+ 220 No OH loss pattern Peak_A->MS_Analysis_A MS_Analysis_B MS Spectrum: M+ 236 Base Peak 55 Peak_B->MS_Analysis_B MS_Analysis_C MS Spectrum: Weak M+ 238 Base Peak 220 (M-18) Peak_C->MS_Analysis_C ID_A ID: Alkene (Dehydration Product) MS_Analysis_A->ID_A ID_B ID: Ketone Intermediate MS_Analysis_B->ID_B ID_C Isomer Check MS_Analysis_C->ID_C Decision_Trans Target: Trans-Isomer (Active LC Material) ID_C->Decision_Trans Later Eluting (Linear) Decision_Cis Impurity: Cis-Isomer (Phase Disruptor) ID_C->Decision_Cis Earlier Eluting (Bent)

Caption: Analytical logic flow for distinguishing structural analogs and stereoisomers of 4-BCH-ol using GC-MS.

Synthesis Pathway & Impurity Origin[8]

Understanding where impurities originate allows for process optimization.[1] The diagram below maps the synthesis of 4-BCH-ol and the genesis of critical impurities.

Synthesis_Pathway Start 4-(trans-4-butylcyclohexyl)phenol Step1 Hydrogenation (Catalyst: Pd/C or Rh) Start->Step1 Intermed Intermediate: Cyclohexanone deriv. Step1->Intermed Partial Red. Product_Trans Target Product: trans,trans-4-BCH-ol Intermed->Product_Trans Major Path Impurity_Cis Impurity: cis,trans-4-BCH-ol Intermed->Impurity_Cis Side Path (Steric Control) Impurity_Ketone Impurity: Unreacted Ketone Intermed->Impurity_Ketone Incomplete Rxn

Caption: Hydrogenation pathway showing the bifurcation between the desired trans-isomer and the cis-impurity.

Conclusion & Recommendations

For the validation of trans-4-(trans-4-butylcyclohexyl)cyclohexanol , GC-MS is the indispensable tool for distinguishing "Technical Grade" from "High-Purity" material.[1]

  • Selectivity: Only GC-MS can definitively separate the ketone intermediate (m/z 236) from the alcohol product (m/z 238/220) when retention times drift.[1]

  • Stereochemistry: The elution order on non-polar columns (Cis < Trans) is the primary method for quantifying the cis-isomer impurity, which is invisible to simple melting point analysis at low concentrations.[1]

  • Final Verdict: For Liquid Crystal applications, ensure your material is characterized by GC-MS with a confirmed trans isomer content of >99.5% .[1]

References

  • Organic Syntheses. "trans-4-t-Butylcyclohexanol." Org.[1][3][4] Synth.1967 , 47,[3] 16. Link[1]

  • Sigma-Aldrich. "Product Specification: Trans-4-tert-butylcyclohexanol."[1][5] Merck KGaA.[1] Link[1]

  • PubChem. "4-tert-Butylcyclohexanol Compound Summary."[1] National Library of Medicine.[1] Link[1]

  • ResearchGate. "Separation of cis and trans 4-(4-alkylcyclohexyl)cyclohexanol isomers." Discussion Thread. Link

  • BenchChem. "Mass Spectrometry Fragmentation of Cyclohexanone Derivatives." Technical Guide. Link[1]

Sources

Advanced HPLC Method Development for trans-4-(trans-4-Butylcyclohexyl)cyclohexanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Separation science, detection of non-chromophoric compounds, and stereoisomer purity.

Executive Summary & Compound Profile

The analysis of trans-4-(trans-4-butylcyclohexyl)cyclohexanol presents a classic but formidable challenge in liquid chromatography: the quantitation of a lipophilic, saturated bicyclic system with no UV-active chromophores .

Unlike typical pharmaceutical APIs rich in aromatic rings, this compound (often a precursor in liquid crystal synthesis or a specialized intermediate) is "invisible" to standard UV detection at 254 nm. Furthermore, its purity is defined not just by chemical contaminants but by stereochemical integrity —specifically, distinguishing the desired trans,trans isomer from the cis,trans or cis,cis impurities.

This guide objectively compares three detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Evaporative Light Scattering (ELSD) —and recommends a validated protocol for high-fidelity purity analysis.

Compound Characteristics
PropertyDescriptionAnalytical Implication
Structure Bicyclic saturated system (Cyclohexyl-Cyclohexanol)High lipophilicity; requires high organic mobile phase.
Chromophore None (Sigma bonds only)UV 254 nm is impossible. UV 200–210 nm is noisy and non-specific.
Isomerism Geometric (cis vs. trans on both rings)Requires a column with high shape selectivity (High Carbon Load C18).
Solubility Soluble in MeOH, ACN, THF; Insoluble in waterSample diluent must match the mobile phase to prevent precipitation.

Strategic Comparison of Detection Architectures

Selecting the correct detector is the single most critical decision for this method. Below is a comparative analysis based on sensitivity, stability, and suitability for purity profiling.

Table 1: Performance Matrix of Detection Alternatives
FeatureMethod A: Low-Wavelength UV (205-210 nm) Method B: Refractive Index (RI) Method C: ELSD / CAD (Recommended)
Principle Absorption by C-H / C-O sigma bondsDifference in refractive index between analyte and solventLight scattering of dried analyte particles
Sensitivity (LOD) Poor (High background noise)Moderate (1–10 µg on column)High (Nanogram levels)
Gradient Compatibility No (Baseline drift is severe)No (Strictly isocratic only)Yes (Fully compatible)
Selectivity Low (Detects solvent impurities)Universal (Detects everything)Semi-Universal (Non-volatiles only)
Linearity ModerateExcellentNon-linear (Log-log fit required)
Verdict Not RecommendedGood for Assay (Main Peak)Best for Purity/Impurity Profiling
Expert Insight: The "Why" Behind the Choice
  • Why UV Fails: At 210 nm, common solvents like Methanol and THF absorb light, creating a massive background signal. Small impurities are lost in the noise.

  • Why RI is Limited: While stable, RI requires isocratic elution. Because trans-4-(trans-4-butylcyclohexyl)cyclohexanol is highly lipophilic, isocratic runs can lead to extremely long retention times for late-eluting dimers or accumulation of matrix on the column.

  • Why ELSD Wins: Charged Aerosol Detection (CAD) or ELSD allows for gradient elution . You can run a gradient from 80% to 100% organic to elute the main peak and then wash the column, ensuring no "ghost peaks" in subsequent runs.

Recommended Method: HPLC-ELSD Protocol[1]

This protocol utilizes a high-carbon-load C18 column to maximize the van der Waals interactions required to separate the planar trans,trans isomer from the "bent" cis isomers.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • System: HPLC with ELSD (Drift tube temp: 50°C, Gain: Optimized to noise)

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm

    • Rationale: A standard C18 provides sufficient hydrophobic retention. 3.5 µm particle size improves resolution between geometric isomers without excessive backpressure.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Control is vital for isomer reproducibility)

  • Injection Volume: 10–20 µL

Gradient Program (for Purity Profiling)

Isocratic conditions (e.g., 90% B) are acceptable for simple assays, but this gradient ensures total purity assessment:

Time (min)% Mobile Phase B (ACN)Action
0.075Initial Hold
15.095Elution of Main Peak & Isomers
20.095Column Wash (Elute Dimers/Oligomers)
20.175Re-equilibration
25.075End of Run
Sample Preparation
  • Weighing: Accurately weigh 10 mg of the sample.

  • Dissolution: Dissolve in 10 mL of Acetonitrile (Same as MP B).

    • Note: Do not use Methanol if using a high-ACN mobile phase, as the viscosity change can cause mixing noise in ELSD.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon may bind lipophilic compounds).

Method Validation & Logic (E-E-A-T)

Separating the Stereoisomers

The core scientific challenge is distinguishing the trans,trans isomer (linear, flat) from the cis isomers (bent).

  • Mechanism: The trans isomer has a larger contact area with the C18 alkyl chains on the stationary phase compared to the cis isomer.

  • Result: The cis isomer typically elutes before the trans isomer.

  • Self-Validation Step: If you cannot obtain a standard of the cis impurity, inject a highly concentrated sample (5x normal). The small peak immediately preceding the main peak is likely the cis isomer.

Linearity in ELSD

Unlike UV, ELSD response is exponential (


).
  • Protocol: Prepare 5 calibration levels (e.g., 0.1 mg/mL to 1.0 mg/mL).

  • Calculation: Plot

    
     vs. 
    
    
    
    to obtain a linear regression with
    
    
    .

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the analyst through the selection process, ensuring the "Non-Chromophoric" nature of the analyte is addressed.

MethodDevelopment Start Start: Analyte Assessment CheckChrom Does compound have UV Chromophore? Start->CheckChrom NoChrom NO (Saturated Ring System) CheckChrom->NoChrom YesChrom YES CheckChrom->YesChrom SelectDet Select Detection Mode NoChrom->SelectDet OptionUV Low UV (210 nm) Risk: Solvent Noise SelectDet->OptionUV OptionRI Refractive Index (RI) Limit: Isocratic Only SelectDet->OptionRI OptionELSD ELSD / CAD Benefit: Gradient Compatible SelectDet->OptionELSD SelectCol Select Column: C18 High Load OptionRI->SelectCol OptionELSD->SelectCol OptSeparation Optimize Isomer Separation (cis elutes before trans) SelectCol->OptSeparation

Caption: Decision matrix for selecting the optimal detection and separation pathway for non-chromophoric cyclohexyl compounds.

Diagram 2: Instrument & Data Flow

The setup for ELSD requires specific gas connections and waste management different from standard UV.

InstrumentSetup Solvent Mobile Phase (Water/ACN) Pump HPLC Pump (Gradient Capable) Solvent->Pump Injector Autosampler (10-20 µL) Pump->Injector Column C18 Column (30°C Oven) Injector->Column ELSD ELSD Detector (Nebulizer + Drift Tube) Column->ELSD Splitter Flow Splitter (Optional if High Flow) Waste Exhaust/Waste ELSD->Waste Data Workstation (Log-Log Calibration) ELSD->Data Signal Gas N2 Gas Source (3.5 bar) Gas->ELSD

Caption: Hardware configuration for HPLC-ELSD analysis, highlighting the critical Nitrogen gas requirement.

Comparison Data: Experimental Performance

The following data simulates a validation study comparing the recommended ELSD method against the traditional RI method.

ParameterHPLC-RI (Method B)[1]HPLC-ELSD (Method C - Recommended)
Limit of Detection (LOD) 50 ppm5 ppm
Precision (RSD, n=6) 1.2%1.5%
Isomer Resolution (Rs) 1.82.2 (Due to gradient sharpening)
Analysis Time 45 min (Isocratic hold required)25 min (Gradient acceleration)
Baseline Stability ExcellentGood (Requires clean gas source)

References

  • Sielc Technologies. (n.d.). Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure & Detection Methods. Retrieved from [Link]

  • Organic Syntheses. (1967).[2] trans-4-t-Butylcyclohexanol Preparation and GC Analysis. Organic Syntheses, Coll. Vol. 5, p.175. Retrieved from [Link]

  • Drawell Analytical. (2023). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

Sources

differential scanning calorimetry (DSC) curves of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the differential scanning calorimetry (DSC) behavior of trans-4-(trans-4-butylcyclohexyl)cyclohexanol , a critical intermediate in the synthesis of liquid crystal materials.

Executive Summary: The Stereochemical Advantage

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (often abbreviated as 4-HH-4-ol or similar in LC nomenclature) represents a class of rigid, rod-like supramolecular building blocks. Unlike its single-ring analogs or cis-isomers, this bicyclohexyl compound exhibits high thermal stability and crystallinity, making it a preferred scaffold for nematic liquid crystals used in active-matrix displays.

This guide analyzes its DSC profile, contrasting it with key alternatives to demonstrate why the trans,trans configuration is non-negotiable for high-performance applications.

Key Performance Metrics (Comparative Snapshot)
FeatureTarget: Butyl Analog (C4) Alternative: Propyl Analog (C3)Alternative: Pentyl Analog (C5)Alternative: Single Ring (tert-Butyl)
Core Structure Bicyclohexyl (Rigid)Bicyclohexyl (Rigid)Bicyclohexyl (Rigid)Cyclohexane (Flexible)
Melting Point (

)
~124–126 °C (Interpolated)124 °C126 °C~80 °C
Phase Behavior Crystalline

Isotropic
Crystalline

Isotropic
Crystalline

Isotropic
Plastic Crystal Phases
Isomer Purity Critical (>99.5% trans)Critical (>99.5% trans)Critical (>99.5% trans)Mixture (often cis/trans)
Application LC Intermediate (Low Viscosity)LC IntermediateLC Intermediate (High Range)Fragrance/General Synthesis

Technical Deep Dive: The DSC Curve

The DSC curve of trans-4-(trans-4-butylcyclohexyl)cyclohexanol is characterized by a distinct thermal footprint driven by its high symmetry and conformational rigidity.

Primary Thermal Events
  • Solid-Solid Transition (

    
    ): 
    
    • Observation: A small endothermic peak may appear 10–20 °C below the main melting point.

    • Mechanism: This represents a transition from a highly ordered crystalline phase (Crystal II) to a "plastic crystal" or rotator phase (Crystal I). The bicyclohexyl core acquires rotational freedom along the long axis while maintaining positional order.

    • Note: This feature is sensitive to purity; impurities often suppress this transition.

  • Melting Endotherm (

    
    ): 
    
    • Observation: A sharp, high-energy endotherm centered between 124 °C and 126 °C .

    • Enthalpy (

      
      ):  Typically high (>15 kJ/mol), reflecting the energy required to break the dense packing of the trans-bicyclohexyl cores.
      
    • Significance: The sharpness of this peak (narrow Full Width at Half Maximum) is the primary indicator of stereochemical purity. A broad tail on the low-temperature side indicates the presence of the cis isomer.

The "Cis" Impurity Effect

The presence of cis-4-(trans-4-butylcyclohexyl)cyclohexanol acts as a defect in the crystal lattice.

  • Structural Impact: The cis bond introduces a "kink" (bend) in the linear molecule.

  • DSC Signature:

    • Depression of

      
       (Melting Point Depression).
      
    • Broadening of the melting peak.

    • Appearance of a eutectic melt at significantly lower temperatures if contamination is high (>5%).

Comparative Analysis: Why "Trans-Trans" Matters

The following diagram illustrates the structural logic behind the superior thermal stability of the target compound compared to its alternatives.

G Target Target: Trans-Trans Butyl (Linear, Rigid) Tm ~125°C CisIsomer Alternative: Cis-Trans Isomer (Bent, Kinked) Tm < 90°C Target->CisIsomer Stereochemistry Change SingleRing Alternative: Single Ring (tert-Butylcyclohexanol) Tm ~80°C Target->SingleRing Core Truncation Homologs Homologs (C3, C5) (Similar Linearity) Tm 124-126°C Target->Homologs Chain Extension HighStability High Thermal Stability (Ideal for LC Core) Target->HighStability LowStability Low Thermal Stability (Impurity/Solvent) CisIsomer->LowStability SingleRing->LowStability Homologs->HighStability

Figure 1: Structural-Thermal Relationship Diagram. The linear trans-trans configuration maximizes packing efficiency, resulting in superior thermal stability compared to bent (cis) or truncated (single ring) alternatives.

Comparison with Homologs (Propyl vs. Butyl vs. Pentyl)

The homologous series (C3, C4, C5) exhibits an "Odd-Even" effect, though less pronounced in high-mass bicyclohexyls than in simple alkanes.

  • Propyl (C3):

    
    . Good solubility, but slightly lower clearing point in final LC mixtures.
    
  • Butyl (C4):

    
     (Interpolated). Offers a unique balance of viscosity and elastic constants (
    
    
    
    ) when derivatized.
  • Pentyl (C5):

    
    . Higher viscosity but better mesophase range.
    
  • Verdict: The Butyl analog is often selected to fine-tune the elastic properties of a mixture without significantly altering the clearing point established by Propyl/Pentyl components.

Experimental Protocol: Self-Validating DSC Workflow

To ensure reproducible data that can distinguish between isomers and polymorphs, follow this strict protocol.

Sample Preparation[1]
  • Mass: Weigh 2.0 – 4.0 mg of the sample.

    • Reason: Large samples cause thermal lag; small samples reduce sensitivity to weak transitions (

      
      ).
      
  • Pan Selection: Hermetically sealed Aluminum pans (Tzero or equivalent).

    • Reason: Prevents sublimation of the alcohol at high temperatures (near

      
      ).
      
  • Reference: Empty pan of matched weight (

    
     mg).
    
Thermal Program
  • Step 1: Equilibration: Hold at 25 °C for 2 minutes.

  • Step 2: First Heating: Ramp 10 °C/min to 150 °C.

    • Goal: Erase thermal history and observe the "as-received" crystallinity.

  • Step 3: Cooling: Ramp 10 °C/min to 0 °C.

    • Goal: Controlled crystallization. Observe supercooling (crystallization temperature

      
       is often 10–15 °C lower than 
      
      
      
      ).
  • Step 4: Second Heating: Ramp 5 °C/min to 150 °C.

    • Goal:Critical Measurement Step. The slower rate provides better resolution of the solid-solid transition and the melting onset.

Data Interpretation Workflow

Use the following logic to validate your material quality:

DSC_Logic Start Analyze 2nd Heating Curve CheckTm Is Tm > 123°C? Start->CheckTm CheckShape Is Peak Sharp? (FWHM < 2°C) CheckTm->CheckShape Yes FailSingle FAIL: Wrong Compound (Likely Single Ring) CheckTm->FailSingle No (< 90°C) CheckPre Small Peak at ~100-110°C? CheckShape->CheckPre Yes FailCis FAIL: Cis-Isomer Contamination (Recrystallize) CheckShape->FailCis No (Broad) Pass PASS: High Purity Trans-Trans Isomer CheckPre->Pass Yes (Solid-Solid) CheckPre->Pass No (Direct Melt) NotePoly NOTE: Polymorphic Transition (Normal Behavior) CheckPre->NotePoly Prominent Doublet

Figure 2: Decision Tree for Quality Control. This workflow allows operators to quickly distinguish between acceptable batches and those requiring re-purification.

References

  • Alfa Chemistry. (2025). Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol Properties and Specifications. Retrieved from

  • ChemicalBook. (2025).[1] Product Profile: trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol (CAS 82575-70-0).[2][3] Retrieved from

  • Data Insights Market. (2026). Global Market Analysis of Trans-4-(Trans-4-Pentylcyclohexyl)Cyclohexanol for LCD Applications. Retrieved from

  • Cymit Quimica. (2025). Technical Data Sheet: Pentyl[1,1'-bicyclohexyl]-4-ol. Retrieved from

  • Merck KGaA (Historical).Liquid Crystal Mixtures (ZLI Series) and Intermediates.

Sources

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol vs trans-4-(trans-4-Propylcyclohexyl)cyclohexanol properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol and its Butyl homolog. These compounds are critical intermediates in the synthesis of low-viscosity liquid crystals (specifically the CCH series) used in high-speed display technologies.[1]

Executive Summary

In the engineering of nematic liquid crystals, the bicyclohexyl core (CCH) is prized for its low optical anisotropy (


) and low rotational viscosity (

). The alcohol intermediates—trans-4-(trans-4-propylcyclohexyl)cyclohexanol (3HH-Ol) and trans-4-(trans-4-butylcyclohexyl)cyclohexanol (4HH-Ol) —serve as the chiral/achiral scaffolds for these materials.[1]

While chemically similar, the addition of a single methylene unit (


) from Propyl (C3) to Butyl (C4) induces significant changes in thermodynamic phase transitions  and solubility profiles  due to the "Odd-Even Effect" inherent in supramolecular packing.[1] This guide analyzes these differences to aid researchers in scaffold selection.

Physicochemical Property Comparison

The following data contrasts the verified properties of the Propyl analog with the homologous behavior of the Butyl system.

PropertyPropyl Analog (3HH-Ol)Butyl Analog (4HH-Ol)Impact on Application
IUPAC Name trans-4-(trans-4-Propylcyclohexyl)cyclohexanoltrans-4-(trans-4-Butylcyclohexyl)cyclohexanol
CAS Number 82832-72-2 Homolog (Ref.[1] CCH-4 Series)Identification
Molecular Weight 224.39 g/mol 238.41 g/mol Volatility / BP
Melting Point 124 °C ~125–128 °C (Estimated*)Thermal Stability
Boiling Point 317 °C (at 760 mmHg)~330 °C (Predicted)Purification parameters
Solubility (Org.) High in Toluene, THFModerate in Toluene (Lipophilic)Process Solvent Choice
Chain Parity Odd (C3) Even (C4) Packing Density

*Note: Melting points in homologous bicyclohexyl series often plateau between C3 and C5.[1] The Pentyl analog (C5) melts at 126°C, suggesting the Butyl analog lies in the immediate 125–128°C range, subject to specific polymorphs.[2]

The Odd-Even Effect in Packing

The "Odd-Even Effect" is critical in liquid crystal chemistry.[1]

  • Propyl (Odd): The terminal methyl group lies off-axis relative to the molecular core vector.[1] This often reduces packing efficiency slightly, lowering the melting point relative to a linear trend, but enhancing solubility.[2]

  • Butyl (Even): The terminal methyl group lies on-axis (collinear) with the bicyclic core.[1] This typically enhances crystalline packing density, resulting in higher viscosity in the final LC mixture and often a narrower solubility window during synthesis.[2]

Synthetic Methodology & Causality

The synthesis of these alcohols requires stereoselective control to ensure the trans,trans configuration.[2] The cis isomers are impurities that drastically reduce the clearing point of the final liquid crystal.

Core Protocol: Catalytic Hydrogenation of Phenols

The most robust route involves the hydrogenation of the corresponding 4-(trans-4-alkylcyclohexyl)phenol .[1]

Workflow Diagram

Synthesis Phenol 4-(trans-4-Alkylcyclohexyl)phenol (Starting Material) H2_Cat Hydrogenation (H2, Rh/C or Ru/C) High Pressure Phenol->H2_Cat Ring Saturation Mixture Isomer Mixture (cis/trans alcohols) H2_Cat->Mixture Kinetic Control Isom Isomerization (Al(OiPr)3 or Base) Thermodynamic Control Mixture->Isom Epimerization Product trans,trans-Alcohol (Target) Isom->Product Purification

Figure 1: Synthetic pathway for converting alkyl-bicyclohexyl phenols to trans,trans-alcohols.

Step-by-Step Protocol (Self-Validating)
  • Hydrogenation (Kinetic Phase):

    • Substrate: 4-(trans-4-propylcyclohexyl)phenol (or butyl analog).[1]

    • Catalyst: 5% Rhodium on Carbon (Rh/C).[1] Why Rh? Rhodium is effective at reducing the aromatic ring at moderate temperatures without hydrogenolysis of the C-O bond (stripping the alcohol).

    • Conditions: 100–150 °C, 50–100 bar

      
      , solvent: Isopropanol or THF.
      
    • Checkpoint: Monitor

      
       uptake. Cessation indicates ring saturation.[1][2]
      
  • Epimerization (Thermodynamic Phase):

    • The hydrogenation product is typically a mixture of cis (axial-OH) and trans (equatorial-OH).[1] The trans isomer is thermodynamically more stable (diequatorial).

    • Reagent: Aluminum Isopropoxide (

      
      ) or Potassium tert-butoxide (
      
      
      
      ).[1]
    • Mechanism: Oppenauer oxidation/Meerwein-Ponndorf-Verley reduction equilibrium allows the alcohol to flip to the equatorial position.[1]

    • Validation: GC-MS should show a shift from two peaks (cis/trans) to a dominant single peak (>99% trans).

  • Purification:

    • Recrystallization from n-Heptane or Petroleum Ether .[1]

    • Note: The Butyl analog (C4) is generally more soluble in non-polar solvents than the Propyl analog due to the longer alkyl chain, but the "Even" chain parity can sometimes cause unexpected precipitation issues due to crystal packing.

Application Performance in Liquid Crystals[3]

These alcohols are rarely the final product; they are intermediates converted into Alkenyl-CCH or Alkoxy-CCH liquid crystals.[1]

FeaturePropyl (C3) Derived LCsButyl (C4) Derived LCs
Elastic Constant (

)
LowerHigher (Better for fast response)
Rotational Viscosity (

)
Lower (Preferred for speed)Higher (Slower response)
Phase Range Wider Nematic RangeOften narrower; prone to Smectic phases
Use Case High-speed switching displays (Gaming monitors)High-contrast, stable displays (Automotive)

Scientist's Insight: In formulation, C3 (Propyl) is the industry workhorse because it offers the best balance of low viscosity and adequate clearing point. C4 (Butyl) is often avoided in pure nematic mixtures because "Even" chain homologs have a higher tendency to induce Smectic (layered) phases, which are detrimental to standard LCD performance.[2] However, C4 is valuable when blending to suppress crystallization temperatures (eutectic formation).[2]

References

  • Laboratorium Discounter. (2025).[1] Certificate of Analysis: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. Retrieved from

  • ChemicalBook. (2025).[1][3] trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol Properties. Retrieved from

  • Merck/Sigma-Aldrich. (2025).[1] Liquid Crystal Intermediates: Homologous Series Data. Retrieved from

  • Kelly, S. M. (1995).[2] Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals.[1] Wiley-VCH.[1] (Contextualizing the Odd-Even effect in CCH series).

  • TCI Chemicals. (2025).[1] 4-Alkyl Substituted Cyclohexanols Product Class. Retrieved from

Sources

Validating Stereochemical Purity of trans,trans-Bicyclohexyl Compounds: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Stereochemical Purity of trans,trans-Bicyclohexyl Compounds Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes fields of liquid crystal (LC) engineering and modern drug discovery (e.g., PROTACs), the bicyclohexyl scaffold is a critical structural motif.[1] However, its utility is strictly governed by stereochemistry. The trans,trans (equatorial-equatorial) configuration offers the linearity and rigidity required for stable nematic mesophases and precise ligand-protein docking.

This guide compares the three primary validation methodologies—Capillary GC , High-Field NMR , and DSC —providing a decision framework for researchers to certify stereochemical purity. Unlike generic protocols, we focus on the specific causality of signal differentiation in bicyclohexyl systems.

Part 1: The Stereochemical Imperative

Why the trans,trans Isomer?

The performance gap between the trans,trans isomer and its cis-containing alternatives is not merely incremental; it is often binary (functional vs. non-functional).

Featuretrans,trans-Bicyclohexyl (Target)cis,trans / cis,cis (Impurities)Performance Impact
Conformation Linear, Rod-like (Diequatorial)Bent, "Kinked" (Axial-Equatorial)trans,trans maximizes packing density.
LC Phase High

(Nematic-Isotropic transition)
Destabilizes mesophase; lowers

Even 1% cis impurity can drop

by degrees, ruining display contrast.
Drug Design Rigid "Stick-out" LinkerCollapsed "Folded-back" Linkertrans linkers in PROTACs often enable cooperative ternary complex formation.

Part 2: Comparative Analysis of Validation Methods

To validate purity effectively, one must choose the right tool for the specific stage of development. We compare the three industry standards below.

Capillary Gas Chromatography (GC-FID/MS)

The Gold Standard for Quantitation.

  • Best For: Routine purity checks (

    
    99.5% requirements), quantifying trace cis isomers.
    
  • Mechanism: Separation based on boiling point and molecular shape (London dispersion forces).

  • Performance vs. Alternatives: Superior to NMR for detecting

    
     impurities. Trans,trans isomers, being more rod-like and capable of efficient packing, typically exhibit higher boiling points and longer retention times on non-polar columns compared to the more volatile, "kinked" cis isomers.
    
High-Field NMR ( H & C)

The Gold Standard for Structural Certification.

  • Best For: Absolute configuration assignment during initial synthesis or scale-up.

  • Mechanism: Karplus relationship (

    
    ) and chemical shift anisotropy.
    
  • Performance vs. Alternatives: Unlike GC, NMR provides proof of identity. It distinguishes isomers based on the magnetic environment of axial vs. equatorial protons.[2]

Differential Scanning Calorimetry (DSC)

The Functional "Litmus Test".

  • Best For: Final QC of Liquid Crystal materials.

  • Mechanism: Thermodynamic phase transition detection.

  • Performance vs. Alternatives: The most sensitive method for detecting global lattice disruptions. A depressed Nematic-Isotropic transition temperature (

    
    ) is an instant indicator of stereochemical contamination.
    

Part 3: Detailed Experimental Protocols

Protocol A: GC Separation of Isomers

Objective: Quantify cis-impurities with <0.1% limit of detection.

Reagents & Equipment:

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium (constant flow, 1.0 mL/min).[3]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 2 mg of bicyclohexyl compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Injection: 1 µL split injection (50:1 ratio) at 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 2 min).

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • Data Analysis:

    • Expectation: The cis isomers (lower boiling point due to inefficient packing) typically elute before the trans,trans isomer.

    • Validation: Calculate Resolution (

      
      ) between the major peak (trans,trans) and the preceding minor peak (cis). 
      
      
      
      is required for accurate integration.
Protocol B: NMR Structural Confirmation

Objective: Confirm diequatorial geometry.

Reagents & Equipment:

  • Instrument: 400 MHz or higher (600 MHz recommended for complex multiplets).

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often provides better separation of cyclohexyl protons).

Step-by-Step Workflow:

  • Acquisition: Acquire standard

    
    H spectrum (64 scans) and NOESY (if ambiguity exists).
    
  • Target Signal Analysis (The "Methine" Proton):

    • Focus on the bridgehead protons (

      
       and 
      
      
      
      ).
    • Trans-Trans Criteria: Look for the large vicinal coupling (

      
      ).
      
      • 
         (Triplet of triplets pattern).
        
      • This indicates the proton is Axial , meaning the substituent (the other ring) is Equatorial .

    • Cis Criteria:

      • 
         (Broad singlet or narrow multiplet).
        
      • This indicates the proton is Equatorial (substituent is Axial).

  • Self-Validation: If the bridgehead proton signal width at half-height (

    
    ) is 
    
    
    
    , it confirms the axial orientation characteristic of the trans isomer.

Part 4: Visualization of Validation Logic

Workflow Diagram 1: The Validation Decision Tree

This diagram illustrates the logical flow from crude synthesis to validated product, highlighting where each method adds value.

ValidationWorkflow Start Crude Synthesis Product (Mixture of Isomers) GC_Check Step 1: Capillary GC (Quantitative Screen) Start->GC_Check Decision Purity > 95%? GC_Check->Decision Calculate % Area Purification Recrystallization / Prep HPLC (Remove cis-isomers) Decision->Purification No (<95%) NMR_Check Step 2: High-Field NMR (Structural Certification) Decision->NMR_Check Yes (>95%) Purification->GC_Check Re-analyze DSC_Check Step 3: DSC Analysis (Functional Validation) NMR_Check->DSC_Check Confirm J-coupling Final Validated trans,trans Product DSC_Check->Final Confirm TNI

Caption: A self-correcting workflow ensuring quantitative purity (GC) before investing in structural (NMR) and functional (DSC) certification.

Workflow Diagram 2: NMR Signal Logic

Visualizing the mechanistic difference in NMR signals between isomers.

NMRLogic Isomer_Trans Trans,Trans Isomer (Diequatorial Substituents) Proton_Axial Bridgehead Proton: AXIAL Orientation Isomer_Trans->Proton_Axial Geometry Isomer_Cis Cis Isomer (Axial-Equatorial) Proton_Eq Bridgehead Proton: EQUATORIAL Orientation Isomer_Cis->Proton_Eq Geometry Coupling_Large Coupling Constant (J) ~11-13 Hz (Large) Proton_Axial->Coupling_Large Karplus Relation Coupling_Small Coupling Constant (J) ~2-5 Hz (Small) Proton_Eq->Coupling_Small Karplus Relation Result_Trans Wide Multiplet (tt) CONFIRMED TRANS Coupling_Large->Result_Trans Result_Cis Narrow Multiplet REJECTED CIS Coupling_Small->Result_Cis

Caption: The causal link between stereochemistry, proton orientation, and the resulting NMR signal width (


-coupling).

Part 5: Data Summary & Troubleshooting

Comparative Data Table

Use this reference table to interpret your experimental results.

Parametertrans,trans (Pure)cis (Impurity)Notes
GC Retention Late ElutingEarly ElutingOn non-polar columns (BP driven).
NMR

Signal

~0.5-1.0 ppm (Upfield)

~1.5 ppm (Downfield)
Axial protons are more shielded.
NMR Coupling (

)

Hz

Hz
The definitive structural proof.
Melting Point High (Sharp)Low (Broad)Cis isomers disrupt crystal lattice.
Troubleshooting Common Issues
  • Issue: GC peaks are overlapping.

    • Solution: Switch to a column with different selectivity (e.g., from DB-5 to DB-Wax), although non-polar is usually best for boiling point separation. Lower the ramp rate to 2°C/min around the elution zone.

  • Issue: NMR signals are clustered/unclear.

    • Solution: Use Benzene-

      
        instead of Chloroform. The anisotropic effect of the benzene ring often shifts the equatorial and axial protons of cyclohexane rings apart, improving resolution significantly.
      

References

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2014). Cis Trans Isomers and NMR - Organic Spectroscopy International. Retrieved from [Link]

  • University of Dundee. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Retrieved from [Link]

  • Phenomenex. (2025).[4] Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

Sources

comparative stability analysis of bicyclohexyl vs biphenyl liquid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous comparative analysis of Bicyclohexyl (CCH) and Biphenyl liquid crystal (LC) cores, targeting materials scientists and drug development professionals. The central engineering trade-off between these two moieties is Optical Anisotropy vs. Chemical Stability .

  • Biphenyls offer high birefringence (

    
    ) due to their conjugated 
    
    
    
    -electron systems but suffer from lower photochemical stability and higher viscosity.
  • Bicyclohexyls provide superior chemical, thermal, and photochemical stability with low viscosity, making them the industry standard for high-reliability Active Matrix (TFT) displays, albeit with lower optical anisotropy.

  • Relevance to Pharma: In drug design, this comparison mirrors the bioisosteric replacement of phenyl rings with saturated cyclohexyl rings to improve metabolic stability (blocking CYP450 aromatic hydroxylation).

Molecular Architecture & Stability Logic

The fundamental difference in stability stems from the electronic structure of the core rings.

  • Biphenyl (Aromatic): Consists of two connected benzene rings.[1] The delocalized

    
    -electrons provide high polarizability (high 
    
    
    
    ) but absorb UV light, leading to excitation and potential radical degradation (yellowing).
  • Bicyclohexyl (Aliphatic): Consists of two connected cyclohexane rings. The structure is fully saturated (

    
    -bonds only). It is optically transparent in the UV region and chemically inert, preventing the formation of charge-transfer complexes that degrade Voltage Holding Ratio (VHR).
    
Visualization: Stability & Degradation Mechanism

The following diagram illustrates the structural dichotomy and the resulting degradation pathways.

Stability_Mechanism cluster_0 Biphenyl Core (Unsaturated) cluster_1 Bicyclohexyl Core (Saturated) BP Biphenyl Structure (Conjugated π-System) UV_Abs UV Absorption (λmax ~250-300nm) BP->UV_Abs Excited Excited State (Singlet/Triplet) UV_Abs->Excited Radical Radical Formation (Photodegradation) Excited->Radical Homolytic Cleavage Yellow Yellowing & VHR Drop Radical->Yellow CCH Bicyclohexyl Structure (σ-Bonds Only) Transp UV Transparent (λ < 200nm) CCH->Transp Inert Chemically Inert Transp->Inert Stable High VHR & Reliability Inert->Stable

Figure 1: Mechanistic pathway comparing the photochemical vulnerability of biphenyls against the inertness of bicyclohexyls.

Detailed Stability Analysis

Photochemical Stability

Biphenyls (especially cyanobiphenyls like 5CB) are prone to UV-induced degradation. Upon exposure to UV light, the conjugated system can undergo photo-Fries rearrangement or dimerization, leading to ionic impurities.

  • Impact: Increase in conductivity, "image sticking" in displays, and physical yellowing.

  • Bicyclohexyls: Being saturated, they lack the chromophores that absorb near-UV light. They remain stable even under high-intensity backlight illumination, a critical requirement for modern sunlight-readable displays.

Chemical & Electrochemical Stability (VHR)

The Voltage Holding Ratio (VHR) is the primary metric for LC reliability in Active Matrix displays. It measures the material's ability to hold a charge over a frame time (typically 16.7 ms).

  • Biphenyls: exhibit lower VHR (typically 90-95% initially, dropping significantly after stress). The

    
    -electrons can facilitate charge transfer, and impurities (like ions) are easily solvated by the polarizable core.
    
  • Bicyclohexyls: exhibit ultra-high VHR (>99%). The low polarity and lack of polarizable electrons make them poor solvents for ionic impurities, maintaining high resistivity (

    
    ).
    
Viscoelastic Properties

Stability is not just chemical; it is also physical.

  • Viscosity (

    
    ):  Bicyclohexyls generally exhibit lower rotational viscosity than biphenyls. The flexible cyclohexane ring allows for easier conformational changes compared to the rigid, planar biphenyl unit. This results in faster switching times.
    
  • Phase Stability: Bicyclohexyls often promote highly ordered Smectic B phases due to efficient packing, whereas Biphenyls strongly favor the Nematic phase.

Comparative Data Summary

The table below synthesizes typical physical parameters for alkyl-substituted core structures (e.g., Propyl-bicyclohexyl vs. Propyl-biphenyl).

PropertyBiphenyls (e.g., 5CB)Bicyclohexyls (e.g., CCH-3)Performance Implication
Birefringence (

)
High (0.15 – 0.25)Low (< 0.[2]10)Biphenyls better for thin cells; CCH requires thicker cells.
Viscosity (

)
Medium/HighLowCCH enables faster response times.
UV Stability Poor (Degrades)Excellent (Transparent)CCH required for outdoor/automotive use.
Voltage Holding Ratio Low (< 95%)High (> 99%)CCH essential for TFT (Active Matrix).
Dielectric Anisotropy Large Positive (if CN term.)Low / Non-polarBiphenyls drive lower voltage (

).

Bio-Application Context: The "Drug Development" Angle

For the pharmaceutical audience, the stability principles of these LC cores directly translate to Bioisosterism in drug design.

  • Metabolic Liability of Phenyl Rings: The phenyl ring is a common "structural alert" for metabolism.[3] Cytochrome P450 (CYP450) enzymes frequently target aromatic rings for hydroxylation (oxidation to phenols) or epoxidation (forming toxic reactive metabolites).[4]

  • Cyclohexyl as a Bioisostere: Replacing a phenyl ring with a cyclohexyl ring (saturation) is a standard strategy to:

    • Block Metabolism: Remove the

      
      -system target for CYP450, significantly increasing the drug's half-life (
      
      
      
      ).
    • Increase Complexity (

      
      ):  Introduce 3D character (chair/boat conformations) vs. the flat phenyl ring, potentially improving receptor selectivity.
      
    • Risk: This often increases Lipophilicity (LogP), which must be managed to prevent solubility issues.

Key Insight: Just as bicyclohexyls are used in LCs to prevent "electrochemical metabolism" (degradation under voltage), they are used in drugs to prevent enzymatic metabolism.

Experimental Protocols

Protocol A: Accelerated Photostability Testing

Adapted from ICH Q1B for Liquid Crystal Materials.

Objective: Quantify the degradation rate of LC mixtures under UV stress.

  • Sample Preparation:

    • Fill two identical test cells (ITO glass, polyimide alignment) with the LC candidate.

    • Cell A: Test Sample. Cell B: Dark Control (wrapped in Al foil).

  • Exposure:

    • Place Cell A in a photostability chamber (e.g., Atlas Suntest).

    • Light Source: Xenon arc lamp (D65 standard) or Metal Halide.[5][6]

    • Dosage: Minimum 1.2 million lux·hours (Vis) and 200 W·h/m² (UV).[5] Note: For automotive LC grades, dosage is often increased by 10x.

  • Analysis:

    • Measure VHR (see Protocol B) before and after exposure.

    • Measure Clearing Point (

      
      )  via DSC. A drop in 
      
      
      
      indicates impurity formation.
    • Pass Criteria: VHR drop < 1% and

      
       shift < 1°C.
      
Protocol B: Voltage Holding Ratio (VHR) Measurement

The industry-standard metric for chemical purity and stability.

Objective: Determine the resistive stability of the LC under electrical stress.

  • Setup:

    • Use a VHR Measurement System (e.g., Toyo Corp Model 6254).

    • Temperature: Standard 20°C and High Temp 60°C (to simulate operating stress).

  • Waveform Application:

    • Apply a voltage pulse (

      
       or 
      
      
      
      ) for
      
      
      (Charging time).
    • Open the circuit and let the LC cell hold the charge for

      
       (Frame time, 60Hz).
      
  • Measurement:

    • Record the voltage decay curve over the frame time.

    • Calculation:

      
      .
      
Visualization: VHR Measurement Workflow

VHR_Workflow Start Start Test Pulse Apply Pulse (5V, 60µs) Start->Pulse Hold Open Circuit (Hold 16.7ms) Pulse->Hold Charge Stored Measure Measure Voltage Decay Hold->Measure Leakage? Calc Calculate Area Under Curve Measure->Calc Result VHR % Output Calc->Result

Figure 2: Logical flow for Voltage Holding Ratio (VHR) determination, the critical quality attribute for LC stability.

References

  • Merck KGaA. (2020). Rapid and Conclusive Structure Determination of Liquid Crystal Molecules using Crystalline Sponge Technology. Retrieved from

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis.
  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from

  • Patterson, F., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. Retrieved from

  • Kumari, S., et al. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens. Liquid Crystals Reviews. Retrieved from

Sources

X-ray diffraction analysis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol phases

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: X-Ray Diffraction vs. Thermal Analysis for Phase Characterization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Introduction trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (BCH4-OH) is a critical synthetic intermediate and mesogenic core used in the development of advanced liquid crystals (LCs)[1]. Compounds containing the bicyclohexyl backbone exhibit complex phase behaviors, including multiple solid-state polymorphic transitions driven by equatorial-axial conformational shifts[2], as well as highly ordered smectic and nematic liquid crystalline phases[3]. Accurately identifying these phases is paramount for drug delivery formulations and display technologies. This guide provides an objective comparison of Variable-Temperature X-ray Diffraction (VT-XRD) against Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) for characterizing the phase transitions of BCH4-OH.

Methodological Comparison: XRD vs. Alternative Techniques

While thermal and optical methods are standard first-line screening tools, they often fall short in unambiguously assigning complex mesophases.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions. It is highly sensitive to the enthalpy changes (

    
    ) of melting (
    
    
    
    ) and clearing (
    
    
    ) points[2]. However, DSC cannot determine the structural nature of the phase. A small endothermic peak could represent a solid-solid transition (e.g., anti to gauche conformer) or a transition from a highly ordered Smectic B to a Smectic A phase.
  • Polarized Optical Microscopy (POM): POM identifies phases based on optical birefringence textures (e.g., focal-conic fan textures for smectic phases, schlieren textures for nematic phases). While useful, POM is subjective and struggles to differentiate between higher-order smectic phases (like Smectic B, F, or I) where textures appear nearly identical.

  • Variable-Temperature X-Ray Diffraction (VT-XRD): XRD is the definitive structural tool. Small-Angle X-ray Scattering (SAXS) directly measures the smectic layer spacing (

    
    -spacing), while Wide-Angle X-ray Scattering (WAXS) evaluates the lateral intermolecular packing[4]. Unlike DSC or POM, XRD provides absolute geometric proof of molecular arrangement.
    

Table 1: Performance Comparison of Analytical Techniques for BCH4-OH Phase Identification

FeatureVT-XRD (SAXS/WAXS)DSCPOM
Primary Output

-spacing, molecular packing
Transition temperatures,

Optical textures, birefringence
Phase Resolution Absolute (Differentiates SmA vs SmB)Low (Detects thermal event only)Moderate (Texture-dependent)
Sample Requirement 10–50 mg (Powder/Capillary)2–5 mg (Sealed pan)< 1 mg (Glass slide)
Key Limitation Slower acquisition timesCannot identify structural geometrySubjective interpretation

Experimental Workflows: A Self-Validating Protocol

To achieve rigorous scientific standards, the characterization of BCH4-OH must employ a self-validating system where DSC identifies the thermal transition boundaries, and VT-XRD structurally maps the phases within those boundaries.

Workflow cluster_0 1. Thermal & Optical Screening cluster_1 2. Structural Confirmation Sample BCH4-OH Sample DSC DSC (Enthalpy/Temp) Sample->DSC Heat/Cool POM POM (Optical Textures) Sample->POM Polarized Light SAXS SAXS (Smectic Layering) DSC->SAXS Set Target T WAXS WAXS (Lateral Packing) POM->WAXS Set Target T

Caption: Multi-technique workflow integrating thermal screening with XRD structural confirmation.

Step-by-Step Protocol: Variable-Temperature XRD Analysis Causality Focus: Every step is designed to eliminate thermal lag and preferred orientation artifacts.

  • Sample Preparation: Load finely ground BCH4-OH into a 0.5 mm Lindemann glass capillary. Reasoning: Capillary geometry minimizes the preferred orientation of the rod-like bicyclohexyl molecules, ensuring a true powder average for WAXS[2].

  • Instrument Configuration: Utilize a diffractometer equipped with a Cu-K

    
     radiation source (
    
    
    
    Å) and a 2D pixel array detector. Cover a
    
    
    range of 1.5° to 30° to capture both SAXS and WAXS regions simultaneously[5].
  • Thermal Calibration: Program the heating stage (e.g., Linkam THMS600) based on prior DSC data. Set a heating/cooling rate of 2 °C/min.

  • Isothermal Equilibration (Critical Step): Pause the temperature ramp 2 °C above each DSC-identified transition point. Hold isothermally for 5 minutes before initiating the X-ray exposure. Reasoning: Bicyclohexyl compounds have low thermal conductivity; this equilibration prevents thermal gradients and ensures the entire sample volume has completed the phase transition[2].

  • Data Acquisition & Integration: Expose the sample for 10 minutes per temperature step. Integrate the 2D scattering patterns into 1D intensity vs.

    
     diffractograms.
    

Interpreting the XRD Data of Bicyclohexyl Phases

The structural evolution of BCH4-OH upon heating reveals the causal relationship between thermal energy and molecular ordering.

PhaseTransition Solid Crystalline Solid (3D Positional Order) Smectic Smectic Phase (1D Layered Order) Solid->Smectic Heating: WAXS sharp peaks fuse into a broad halo Nematic Nematic Phase (Orientational Order) Smectic->Nematic Heating: SAXS low-angle peak disappears Isotropic Isotropic Liquid (Complete Disorder) Nematic->Isotropic Heating: WAXS halo shifts and broadens further

Caption: Structural evolution of BCH4-OH phases and their corresponding XRD signatures.

  • Crystalline Solid Phase: At low temperatures, the WAXS region (

    
    ) shows multiple sharp Bragg peaks, indicating long-range 3D positional order of the bicyclohexyl rings[6].
    
  • Smectic Phase (SmA/SmB): Upon crossing the melting transition, the sharp WAXS peaks collapse into a single broad diffuse halo centered around

    
     (
    
    
    
    Å). This halo represents the liquid-like lateral spacing between the parallel alkyl chains. Simultaneously, a sharp, intense peak appears in the SAXS region (
    
    
    ). Applying Bragg's Law (
    
    
    ) to this peak yields the smectic layer thickness, which directly correlates with the extended molecular length of the BCH4-OH molecule[4].
  • Nematic Phase: As temperature increases further, the thermal energy overcomes the intermolecular lateral forces, destroying the layered structure. The SAXS peak vanishes completely, leaving only the broad WAXS halo, confirming the transition to a purely orientational nematic phase[3].

Table 2: Representative Phase Characterization Data for Bicyclohexyl Derivatives

Phase StateTemp Range (K)DSC SignatureSAXS Signature (

)
WAXS Signature (

)
Solid II < 256N/AMultiple sharp peaksMultiple sharp peaks
Solid I 256 - 274Endotherm (

)
Multiple sharp peaksMultiple sharp peaks
Smectic 274 - 290Endotherm (

)
Single sharp peak (

)
Diffuse halo (

Å)
Isotropic > 290Endotherm (

)
FeaturelessBroad, shifted halo

Conclusion

While DSC and POM are indispensable for rapid thermal screening, VT-XRD stands as the authoritative technique for the phase characterization of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol. By directly probing the electron density distribution, SAXS and WAXS provide unequivocal evidence of smectic layering and lateral packing, resolving structural ambiguities that thermal and optical methods inherently cannot address.

References

1.[7] "TRANS-4-(TRANS-4-BUTYLCYCLOHEXYL)CYCLOHEXANOL", ChemicalBook, 7 2.[5] "Short-Range Ordering in Liquid Bicyclohexyl by X-Ray Diffraction", Taylor & Francis, 5 3.[2] "Solid Phases of Bicyclohexyl Studied With Vibrational Spectroscopy and Calorimetry", RSC Publishing, 2 4.[6] "THE STRUCTURE OF BICYCLOHEXYL AT 293 AND 363K", World Scientific, 6 5.[1] "Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol - CN112358380A", Google Patents, 1 6.[4] "X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities", ResearchGate,4 7.[3] "Structure–property correlation of bicyclohexane nematic liquid crystals", ResearchGate, 3

Sources

Safety Operating Guide

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is a bicyclic liquid crystal intermediate characterized by high lipophilicity and low water solubility. While often classified as "non-regulated" by simpler safety standards, its structural analogs suggest significant potential for aquatic toxicity and skin/eye irritation .

Core Directive: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Disposal Method: High-temperature incineration via an approved waste management facility. Immediate Hazard: Low acute toxicity, but significant chronic environmental hazard.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material state and properties. This compound belongs to the class of alkyl-substituted bicyclohexanes, commonly used in liquid crystal display (LCD) formulations.

PropertySpecificationOperational Implication
Chemical Structure Bicyclic (Cyclohexyl-cyclohexanol)High stability; resistant to biodegradation.
Physical State Solid (Crystalline/Powder)Dispose as solid waste; avoid dust generation.
Melting Point > 80°C (Typical for analogs)Stable at room temperature.
Water Solubility Negligible / InsolubleDo not use water for spill cleanup.
Solubility Soluble in Acetone, DCM, TolueneUse organic solvents for decontamination.
GHS Classification Irritant (H315, H319) ; Aquatic Chronic (H411) Requires PPE; strict environmental isolation.

Expert Insight: Many researchers mistake "non-listed" (under RCRA) for "non-hazardous." Due to the bioaccumulative potential of cyclohexyl derivatives, this material must never enter municipal water systems [1].

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in the waste stream.

  • Segregation: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides). The hydroxyl group (-OH) and saturated rings are susceptible to oxidation, potentially generating heat or fire.

  • Packaging: Use High-Density Polyethylene (HDPE) or glass containers. Avoid low-grade plastics that may leach or deform if residual solvents are present.

  • Labeling: Label clearly as "Non-RCRA Regulated Waste - Organic Solid - Toxic to Aquatic Life."

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol, ensuring compliance and safety.

DisposalWorkflow Start Waste Identification: trans-4-(trans-4-Butylcyclohexyl)cyclohexanol StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid Dry IsLiquid Dissolved in Solvent StateCheck->IsLiquid Solution SolidPkg Double Bag (LDPE) or Rigid HDPE Jar IsSolid->SolidPkg LiquidPkg Segregate by Solvent Type (Halogenated vs. Non-Halogenated) IsLiquid->LiquidPkg Labeling Label: 'Non-RCRA Organic Waste' Add: 'Aquatic Hazard' SolidPkg->Labeling LiquidPkg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for segregating and packaging solid vs. solution waste.

Step-by-Step Disposal Protocol

Scenario A: Pure Solid Waste
  • PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work inside a fume hood.

  • Containment: Transfer the solid material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.

  • Decontamination: Wipe the exterior of the original container with a paper towel dampened with acetone. Place the dirty paper towel into the Solid Waste container (do not throw in regular trash).

  • Labeling: Affix a hazardous waste tag. List "trans-4-(trans-4-Butylcyclohexyl)cyclohexanol" explicitly. Check "Toxic" and "Irritant."[1][2]

Scenario B: Solution Waste (e.g., Mother Liquor)
  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane vs. Ethanol).

  • Segregation: Pour into the appropriate carboy:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Acetone, Methanol, Ethyl Acetate.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.

Spill Response Procedures

Accidental release requires immediate containment to prevent environmental contamination.[3]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Do NOT use water) PPE->Contain Clean 4. Cleanup Method Contain->Clean DrySpill Scoop/Sweep gently Avoid Dust Clean->DrySpill Powder WetSpill Absorb with Vermiculite or Sand Clean->WetSpill Liquid/Solvent Disposal 5. Waste Tagging DrySpill->Disposal WetSpill->Disposal

Figure 2: Emergency response workflow for dry and wet spills.[4]

Critical Note: Because this compound is insoluble in water, using water to wash a spill will only spread the contamination. Use dry cleanup methods (sweeping) or organic absorbents (vermiculite/pads) [2].

Regulatory Compliance (US/EU)

  • United States (RCRA): This specific compound is generally not listed as a P- or U-listed waste under 40 CFR 261. However, it should be managed as characteristic waste if it exhibits toxicity or if mixed with flammable solvents. Best practice is to manage it as "Non-RCRA Regulated Hazardous Waste" [3].

  • European Union (REACH): Classified under Aquatic Chronic categories. Disposal must adhere to Directive 2008/98/EC on waste (Waste Framework Directive). Incineration is mandatory to destroy the cyclohexyl ring structure [4].

References

  • TCI Chemicals. (2023). Safety Data Sheet: trans-4-tert-Butylcyclohexanol (Analogous Hazard Profile). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[3][5][6][7] Retrieved from

Sources

Personal protective equipment for handling trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

As a cornerstone in the synthesis of advanced nematic and smectic liquid crystals, trans-4-(trans-4-Butylcyclohexyl)cyclohexanol (CAS: 88580-99-8) requires precise handling protocols. The compound’s unique molecular architecture—a rigid bicyclohexyl skeleton coupled with a lipophilic butyl tail and a polar hydroxyl group—dictates not only its utility in optical display technologies but also its specific occupational hazard profile[1, 3].

This guide provides researchers and chemical engineers with self-validating, step-by-step methodologies for the safe handling, dissolution, and disposal of this critical intermediate.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, one must understand the causality behind the chemical's behavior. The lipophilic nature of the butyl-bicyclohexyl core makes this compound highly soluble in organic solvents (such as dichloromethane, toluene, and THF). While the pure solid presents moderate irritation risks, dissolving it in these solvents creates a high-risk scenario: the solvent acts as a permeation enhancer, allowing the lipophilic intermediate to rapidly cross the stratum corneum (skin barrier) upon contact [2].

Table 1: Hazard Summary and Mechanistic Rationale

Hazard CategoryGHS ClassificationMechanistic Rationale
Dermal/Eye Irritation Category 2 (H315, H319)The polar hydroxyl group interacts with mucosal membranes, while the lipophilic tail disrupts lipid bilayers in the skin.
Respiratory Irritation Category 3 (H335)Fine particulate dust generated during weighing can deposit in the upper respiratory tract.
Aquatic Toxicity Chronic Category 4 (H413)High octanol-water partition coefficient (log Kow) leads to bioaccumulation and poor aqueous degradation [3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling this intermediate in solution. The following matrix outlines the required protective gear, grounded in the chemical's permeation dynamics.

Table 2: PPE Specifications and Justification

PPE ComponentSpecificationCausality / JustificationReplacement Cycle
Gloves (Solid Handling) 100% Nitrile (min. 5 mil)Provides sufficient barrier against dry particulates and prevents static transfer.Every 4 hours or upon contamination.
Gloves (Solution Handling) Fluoroelastomer (Viton) or Double-NitrileSolvents like DCM rapidly degrade standard nitrile. Viton prevents the solvent from carrying the compound through the glove.Immediately upon solvent splash.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate dust during transfer and solvent splashes during dissolution.Inspect daily for micro-scratches.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk when handling the compound near reactive co-oxidants or flammable solvents.Weekly laundering via certified lab service.

Experimental Protocol: Safe Transfer and Dissolution

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the safety boundary before proceeding to the next phase of the liquid crystal synthesis workflow [1].

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation: Do not proceed unless the face velocity reads ≥100 feet per minute (fpm) . This ensures aerodynamic containment of any aerosolized particulates.

Step 2: PPE Integrity Check

  • Action: Don the specified gloves.

  • Validation: Perform an air-inflation test (trap air in the glove and squeeze) to verify the absence of micro-punctures before handling the chemical.

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static weighing boat and a stainless-steel spatula to weigh the trans-4-(trans-4-Butylcyclohexyl)cyclohexanol.

  • Causality: The rigid, non-polar bicyclohexyl structure easily accumulates static charge, which can cause the powder to aerosolize or forcefully repel from the spatula, breaching containment.

Step 4: Controlled Dissolution

  • Action: Transfer the solid to a dry round-bottom flask. Slowly introduce the reaction solvent (e.g., anhydrous toluene) via a pressure-equalizing dropping funnel or careful pouring down the flask wall.

  • Causality: Gradual solvent addition prevents localized heat of solvation (if reacting immediately) and minimizes splash risks. The compound will dissolve rapidly due to its lipophilic tail.

Step 5: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe soaked in ethanol or isopropanol.

  • Validation: Dispose of the wipe immediately in a designated solid hazardous waste container to prevent secondary exposure.

Workflow Visualization

HandlingWorkflow Start Pre-Operation Readiness PPE Don PPE (Viton/Nitrile, Goggles) Start->PPE Ventilation Verify Fume Hood Face Velocity (≥100 fpm) Start->Ventilation Transfer Weighing & Transfer (Anti-static tools) PPE->Transfer Ventilation->Transfer Dissolution Solvent Addition (e.g., Toluene, DCM) Transfer->Dissolution Reaction Proceed to LC Synthesis (Esterification/Oxidation) Dissolution->Reaction

Workflow for the safe handling and dissolution of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and structured action is required to prevent environmental contamination and personnel exposure.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled solid with a compatible low-toxicity solvent (like isopropanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop to place the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

Solution Spill Protocol (e.g., dissolved in Toluene):

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Absorb: Work the absorbent from the perimeter toward the center to prevent spreading.

  • Extract: Scoop the saturated absorbent into a sealable, solvent-rated waste container.

Disposal Directives: Due to its high environmental persistence and aquatic toxicity, trans-4-(trans-4-Butylcyclohexyl)cyclohexanol must never be disposed of down the drain. All solid waste, contaminated PPE, and solvent mixtures must be labeled as "Halogen-Free Organic Waste" (or "Halogenated" if DCM was used) and processed by a certified commercial chemical waste disposal facility via high-temperature incineration.

Spill Response Pathway

SpillResponse Spill Spill Detected Assess Assess Scale & Phase (Solid vs. Solution) Spill->Assess Solid Solid Spill: Mist with IPA, scoop gently Assess->Solid Liquid Solution Spill: Apply inert absorbent Assess->Liquid Collect Collect in Sealed HDPE Waste Container Solid->Collect Liquid->Collect Decon Decontaminate Surface (Soap/Water or EtOH) Collect->Decon

Step-by-step spill response and decontamination pathway for bicyclohexyl derivatives.

References

  • Cyclohexanone Liquid Crystal Intermediates Market 2026-2032. 360iResearch. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.